3-Methoxypiperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDDHBSVIQRILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630947 | |
| Record name | 3-Methoxypiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688809-94-1 | |
| Record name | 3-Methoxypiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Methoxypiperidine Hydrochloride for Advanced Research Applications
Section 1: Introduction & Strategic Overview
3-Methoxypiperidine hydrochloride is a heterocyclic organic compound featuring a piperidine scaffold substituted with a methoxy group at the 3-position. As a crystalline solid, its hydrochloride salt form is intentionally prepared to enhance stability, increase aqueous solubility, and improve handling characteristics compared to its free base form.[1][2][3][4][5] This strategic formulation is critical in pharmaceutical development, where consistent physical properties are paramount for reliable and reproducible research outcomes.[3]
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its ability to interact with a wide array of biological targets within the central nervous system (CNS).[6][7] The introduction of a methoxy group at the 3-position subtly modulates the molecule's polarity, lipophilicity, and conformational preferences. These modifications can significantly influence its pharmacokinetic and pharmacodynamic profiles, making this compound a valuable and versatile building block in the synthesis of novel therapeutics, particularly for neurological disorders.[8][9] This guide provides an in-depth examination of its properties, synthesis, and applications for researchers in drug discovery and chemical development.
Section 2: Chemical Identity and Physicochemical Properties
Precise identification of this compound is crucial, as it exists in racemic and enantiomerically pure forms, each with a distinct CAS Registry Number. The choice between a racemic mixture and a specific stereoisomer is a critical decision in drug design, as biological systems often exhibit high stereoselectivity.[10] The hydrochloride salt dramatically improves the compound's utility in aqueous media, a key advantage for both biological assays and formulation studies.[5]
| Property | Value | Source(s) |
| IUPAC Name | 3-methoxypiperidine;hydrochloride | [] |
| CAS Number | 688809-94-1 (Racemic) | [12][13][14] |
| 688809-95-2 ((R)-enantiomer) | ||
| 688809-96-3 ((S)-enantiomer) | [10] | |
| 4045-29-8 (Free Base) | [15][16][17] | |
| Molecular Formula | C₆H₁₃NO · HCl (or C₆H₁₄ClNO) | [12] |
| Molecular Weight | 151.63 g/mol | |
| Appearance | Powder / Crystalline Solid | |
| Melting Point | 108-112 °C | |
| Solubility | Enhanced water solubility due to salt form. | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere, tightly sealed container. | [13] |
Section 3: Synthesis, Purification, and Structural Elucidation
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The causality behind this chosen pathway lies in the strategic use of protecting groups to prevent undesirable side reactions at the nitrogen atom, thereby directing the chemical transformation to the intended hydroxyl group.
Experimental Protocol: A Lgical Synthetic Workflow
A robust and common approach begins with the commercially available precursor, 3-Hydroxypiperidine.[18][19]
-
N-Protection: The secondary amine of 3-Hydroxypiperidine is first protected to prevent its reaction in the subsequent etherification step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its straightforward removal under acidic conditions. The reaction proceeds by treating 3-Hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
-
O-Methylation (Williamson Ether Synthesis): The hydroxyl group of the N-Boc-3-hydroxypiperidine is then converted to a methoxy group. This is achieved by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form an alkoxide. The resulting nucleophile is then reacted with an electrophilic methyl source, typically methyl iodide (CH₃I), to form the ether linkage.
-
N-Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is accomplished by treating the N-Boc-3-methoxypiperidine with a strong acid. Using hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether serves the dual purpose of cleaving the Boc group and concurrently forming the desired this compound salt, which often precipitates from the solution and can be easily isolated.
Workflow Visualization
Caption: Synthetic pathway for this compound.
Protocol for Purification and Characterization
The trustworthiness of any synthesized compound relies on rigorous purification and characterization.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to remove any unreacted starting materials or byproducts.
-
Characterization (A Self-Validating System):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure.[20] The ¹H NMR spectrum should show a characteristic singlet for the methoxy group protons (~3.3-3.4 ppm) and distinct multiplets for the piperidine ring protons. The integration of these signals must correspond to the number of protons in the structure. Salt formation is indicated by shifts in the signals of protons adjacent to the nitrogen atom.[20][21][22][23]
-
Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups and confirm the absence of others (like the starting -OH group). A broad peak in the 2700-2400 cm⁻¹ region is characteristic of the N-H⁺ stretch in an amine salt, providing strong evidence of hydrochloride formation.[20][22]
-
Mass Spectrometry (MS): MS provides the molecular weight of the free base cation, confirming the compound's elemental composition.
-
Melting Point Analysis: A sharp and defined melting point range is a strong indicator of the compound's purity.
-
Section 4: Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the CNS.[17][18] The design of CNS-active drugs is a significant challenge, primarily due to the need for molecules to cross the highly selective blood-brain barrier (BBB).[9]
The physicochemical properties of the piperidine scaffold, when modified with substituents like the methoxy group, can be fine-tuned to achieve the optimal balance of lipophilicity, polarity, and molecular size required for BBB penetration.[6][9] The 3-methoxy group can influence receptor binding affinity and selectivity by participating in hydrogen bonding or by altering the molecule's conformational rigidity.
This building block and its derivatives are actively used in research programs aimed at developing:
-
Neurological Disorder Therapeutics: As intermediates in the synthesis of agonists and antagonists for various receptors implicated in conditions like depression, anxiety, and schizophrenia.[18]
-
Kinase Inhibitors: Chiral derivatives of 3-methoxypiperidine are used to construct selective inhibitors for targets like Janus kinase (JAK), which are relevant in treating inflammatory and autoimmune diseases.[10]
Section 5: Safety, Handling, and Storage Protocols
Ensuring the safety of laboratory personnel is paramount. This compound is classified as a hazardous substance and must be handled with appropriate precautions.
| Hazard Information (GHS) | |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement(s) | H302: Harmful if swallowed. |
| H335: May cause respiratory irritation. |
Mandatory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.
-
-
Dispensing and Handling:
-
Use spatulas and weigh boats for transferring the solid. Avoid creating dust.
-
Ensure all containers are clearly labeled.
-
Do not eat, drink, or smoke in the laboratory area.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[13]
Section 6: Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with the enhanced properties of its hydrochloride salt form, provides a reliable and versatile starting point for the synthesis of sophisticated molecular architectures. The strategic placement of the methoxy group offers a handle for chemists to fine-tune molecular properties, directly impacting the potential efficacy and safety of next-generation therapeutics. As the demand for novel CNS-targeted drugs continues to grow, the importance of foundational building blocks like this compound in both academic and industrial research is set to expand.
References
-
Hydrochloride salt: Significance and symbolism. (2025). Symbolism. Retrieved from [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. Retrieved from [Link]
-
What is Hydrochloride Utilized for in Tablets?. (n.d.). Silicon.fr. Retrieved from [Link]
-
Hydrochloride. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound [P79823]. (n.d.). ChemUniverse. Retrieved from [Link]
-
3-Methoxypiperidine. (n.d.). PubChem. Retrieved from [Link]
-
3-Methoxypiperidine. (2024). ChemBK. Retrieved from [Link]
-
Cas 4045-29-8, 3-METHOXYPIPERIDINE. (n.d.). LookChem. Retrieved from [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2021). MDPI. Retrieved from [Link]
-
Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
Crystal structure and characterization of the sulfamethazine–piperidine salt. (2022). IUCr Journals. Retrieved from [Link]
-
Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). (n.d.). Kuujia.com. Retrieved from [Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). (2013). PubMed. Retrieved from [Link]
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (n.d.). Google Patents.
-
Accelerating CNS Drug Discovery. (n.d.). BioAscent. Retrieved from [Link]
Sources
- 1. Hydrochloride salt: Significance and symbolism [wisdomlib.org]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 5. Hydrochloride - Wikipedia [en.wikipedia.org]
- 6. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]
- 7. CNS Library [chemdiv.com]
- 8. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]
- 12. chemuniverse.com [chemuniverse.com]
- 13. 688809-94-1|this compound|BLD Pharm [bldpharm.com]
- 14. Hit2Lead | this compound | CAS# 688809-94-1 | MFCD07781094 | BB-4087774 [hit2lead.com]
- 15. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. lookchem.com [lookchem.com]
- 18. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 19. 3-Hydroxypiperidine = 98.0 NT 6859-99-0 [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. journals.iucr.org [journals.iucr.org]
- 23. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
Unraveling the CNS Enigma of 3-Methoxypiperidine Hydrochloride: A Technical Guide to Elucidating its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a cornerstone in the architecture of numerous centrally active pharmaceuticals, celebrated for its versatility in engaging a wide array of neurological targets.[1][2][3][4][5] 3-Methoxypiperidine hydrochloride, a simple derivative of this privileged structure, is currently recognized primarily as a synthetic intermediate in the creation of more complex molecules.[6][7][8] However, its own potential to modulate CNS function remains a compelling but largely unexplored frontier. This guide eschews a conventional review, instead presenting a proactive, in-depth technical roadmap for the scientific community. We will dissect the probable mechanistic avenues for this compound based on the well-documented pharmacology of its chemical relatives and provide a comprehensive, tiered experimental strategy to systematically uncover its true biological role. This document is designed to be a practical handbook for researchers poised to investigate this intriguing compound, transforming it from a chemical footnote into a candidate for novel CNS therapies.
The Piperidine Scaffold: A Privileged Passkey to the CNS
The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in a multitude of natural alkaloids and synthetic drugs with profound effects on the central nervous system.[1][2][4][5] Its prevalence is not accidental; the piperidine ring offers a combination of desirable properties for a CNS drug candidate:
-
Structural Rigidity and Conformational Flexibility: It provides a stable anchor for pharmacophoric groups while allowing for conformational adaptations that can be crucial for optimal receptor fit.
-
Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, influencing solubility and the potential for ionic interactions with biological targets. The overall lipophilicity can be readily modulated by substitution, a key factor in blood-brain barrier penetration.[9]
-
Metabolic Stability: The piperidine ring itself is often metabolically robust, contributing to favorable pharmacokinetic profiles.[5]
These attributes have enabled the development of piperidine-containing drugs across diverse therapeutic areas, including potent analgesics, antipsychotics, and treatments for neurodegenerative diseases.[10][11][12][13][14]
This compound: From Synthetic Intermediate to Therapeutic Prospect
This compound (CAS No. 688809-94-1) is a simple monosubstituted piperidine.[15][16] Its chemical structure is presented below:
Chemical Structure:
-
Molecular Formula: C₆H₁₄ClNO
-
Molecular Weight: 151.63 g/mol
Currently, the primary role of this compound in the scientific literature is that of a building block in organic synthesis.[6][7] However, the history of pharmacology is replete with examples of intermediates and precursors later found to possess significant biological activity of their own. The structural simplicity of this compound, combined with the established neuropharmacology of the piperidine core, warrants a dedicated investigation into its intrinsic CNS effects.
Hypothesized CNS Mechanisms of Action: A Guided Exploration
Based on the extensive literature surrounding piperidine derivatives, we can formulate several plausible hypotheses for the CNS mechanism of action of this compound. These hypotheses should serve as the foundational lines of inquiry for a comprehensive research program.
Potential Interaction with Sigma (σ) Receptors
Sigma receptors, particularly the σ₁ subtype, are intracellular chaperone proteins predominantly located at the mitochondria-associated endoplasmic reticulum membrane.[17] They are implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular stress responses. Many piperidine-containing compounds exhibit high affinity for sigma receptors.[18][19][20]
Rationale for Investigation: The lipophilic nature of the piperidine ring and the potential for specific hydrogen bonding interactions make it a favorable scaffold for sigma receptor ligands. The methoxy group at the 3-position could influence the binding affinity and selectivity for σ₁ versus σ₂ subtypes.
Potential Modulation of NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[21] Dysfunction of NMDA receptor signaling is implicated in numerous neurological and psychiatric disorders. Several piperidine-containing molecules are known to act as NMDA receptor antagonists.[22][23][24][25]
Rationale for Investigation: The piperidine nitrogen could interact with the phencyclidine (PCP) binding site within the NMDA receptor ion channel. The overall size and substitution pattern of this compound are consistent with other known channel blockers.
Potential Activity at Opioid Receptors
The piperidine ring is a core structural element of morphine and many synthetic opioids, such as fentanyl and pethidine, which primarily target mu-opioid receptors to produce analgesia.[10][11]
Rationale for Investigation: The fundamental structure of this compound shares features with the essential pharmacophore for opioid receptor binding. While likely to be a much weaker interaction than highly potent analgesics, a screening against opioid receptors is a logical step.
A Phased Experimental Roadmap for Mechanistic Elucidation
The following is a detailed, step-by-step guide for a research program aimed at systematically uncovering the CNS mechanism of action of this compound.
Phase 1: In Vitro Target Screening and Validation
The initial phase focuses on broad, unbiased screening to identify potential molecular targets, followed by more focused assays to validate these initial findings.
1.1. Broad Receptor Binding Profiling
This is a critical first step to identify the most promising avenues for further investigation.
Protocol: Comprehensive Radioligand Binding Assay Panel
-
Objective: To determine the binding affinity of this compound across a wide range of CNS receptors, ion channels, and transporters.
-
Procedure:
-
Engage a contract research organization (CRO) or utilize an in-house platform offering a broad CNS liability panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Submit this compound for screening at a primary concentration of 10 µM against a panel of at least 40-50 CNS targets, including but not limited to:
-
Sigma Receptors: σ₁, σ₂
-
Glutamate Receptors: NMDA (PCP site), AMPA, Kainate
-
Opioid Receptors: µ, δ, κ
-
Dopamine Receptors: D₁-D₅
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, etc.
-
Adrenergic Receptors: α₁, α₂, β₁, β₂
-
Muscarinic Receptors: M₁-M₅
-
GABA Receptors: GABAₐ, GABAₑ
-
Monoamine Transporters: DAT, SERT, NET
-
-
-
Data Analysis: Identify any targets where this compound exhibits significant inhibition of radioligand binding (typically >50% at 10 µM).
1.2. Affinity Determination for "Hit" Targets
For any targets identified in the initial screen, the next step is to determine the precise binding affinity (Ki).
Protocol: Saturation and Competition Radioligand Binding Assays
-
Objective: To calculate the inhibition constant (Ki) of this compound for the identified target(s).
-
Methodology (Example for σ₁ Receptor):
-
Cell Culture and Membrane Preparation: Use a stable cell line expressing the human σ₁ receptor (e.g., HEK293 cells). Culture cells to confluence, harvest, and prepare a crude membrane fraction by homogenization and centrifugation.
-
Competition Binding Assay:
-
Incubate a constant concentration of a suitable radioligand (e.g., -pentazocine) with the membrane preparation in the presence of increasing concentrations of this compound.
-
Incubations are typically carried out at room temperature for a defined period (e.g., 120 minutes) in a binding buffer.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.[27]
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Experimental Workflow:
Caption: Phase 1 Workflow for In Vitro Analysis.
1.3. Functional Characterization
Once binding is confirmed, it is essential to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Protocol: Target-Specific Functional Assays
-
For G-Protein Coupled Receptors (GPCRs):
-
[³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins, a proximal event to receptor agonism.
-
cAMP Assay: Measures the modulation of cyclic AMP levels for Gs- or Gi-coupled receptors.
-
Calcium Flux Assay: Measures changes in intracellular calcium for Gq-coupled receptors.
-
-
For Ion Channels (e.g., NMDA Receptor):
-
Electrophysiology (Phase 2): The gold standard for functional characterization.
-
Phase 2: Electrophysiological Characterization
Electrophysiology provides direct functional data on the effect of the compound on neuronal excitability and ion channel function.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of this compound on the currents mediated by the identified target ion channel (e.g., NMDA receptor) in neurons.
-
Procedure:
-
Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or use brain slices.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply a specific agonist for the receptor of interest (e.g., NMDA and glycine) to evoke an ionic current.
-
Perfuse this compound at various concentrations and measure the change in the agonist-evoked current.
-
-
Data Analysis: Construct a concentration-response curve to determine the IC₅₀ for inhibition (for antagonists) or the EC₅₀ for activation (for agonists).
Visualization of Signaling Pathway Hypothesis (NMDA Receptor Antagonism):
Caption: Hypothesized NMDA Receptor Antagonism Pathway.
Phase 3: In Vivo Behavioral Pharmacology
This final phase aims to translate the in vitro and ex vivo findings into a whole-animal context to understand the compound's overall CNS effect.
Protocol: Tiered Behavioral Phenotyping
-
Objective: To assess the psychoactive properties of this compound in rodent models.
-
Procedure (select tests based on Phase 1 & 2 results):
-
Initial Screen (General CNS Effects):
-
Open Field Test: Measures locomotor activity, exploration, and anxiety-like behavior.
-
Rotarod Test: Assesses motor coordination and potential sedative effects.
-
-
Tests based on Hypothesized Mechanism:
-
If σ₁ or NMDA activity is confirmed:
-
Forced Swim Test / Tail Suspension Test: Models of antidepressant-like activity.
-
Novel Object Recognition Test: Assesses cognitive effects.
-
Prepulse Inhibition of Startle: A model of sensorimotor gating relevant to psychosis.
-
-
If Opioid activity is confirmed:
-
Hot Plate / Tail Flick Test: Models of analgesia.
-
-
-
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the behavior of vehicle-treated and drug-treated animals.
Data Synthesis and Mechanistic Conclusion
A robust understanding of the mechanism of action is achieved by integrating the data from all three phases.
| Experimental Phase | Data Generated | Potential Interpretation |
| Phase 1: In Vitro | Ki values, agonist/antagonist mode | Identifies primary molecular target(s) and functional effect. |
| Phase 2: Electrophysiology | IC₅₀/EC₅₀ for channel modulation | Confirms functional impact on neuronal activity. |
| Phase 3: In Vivo | Behavioral ED₅₀ values | Defines the overall physiological and behavioral consequence. |
For example, if this compound shows high affinity for the σ₁ receptor as an agonist in Phase 1, has no direct effect on baseline neuronal firing but modulates NMDA currents in Phase 2, and exhibits antidepressant-like effects in Phase 3, a strong case can be made for it being a σ₁ receptor agonist with downstream modulatory effects on glutamatergic signaling, leading to its behavioral phenotype.
Conclusion
While this compound is currently a footnote in the broader field of medicinal chemistry, its privileged piperidine scaffold demands a closer look. This guide provides the necessary intellectual framework and detailed experimental protocols for any researcher or drug development professional to systematically investigate its CNS mechanism of action. By following this phased approach—from broad screening to specific functional assays and finally to in vivo validation—the scientific community can effectively determine if this compound is merely a stepping stone in synthesis or a valuable therapeutic agent in its own right.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 3-Methoxypiperidine - ChemBK. (URL: )
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (URL: )
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: )
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 3-Hydroxypiperidine | 6859-99-0 - ChemicalBook. (URL: )
- 3-Hydroxy Piperidine | Supplier - Ketone Pharma. (URL: )
- Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine - ChemicalBook. (URL: )
- Cas 4045-29-8,3-METHOXYPIPERIDINE - LookChem. (URL: )
- 3-Hydroxypiperidine | 6859-99-0 - Benchchem. (URL: )
- 1-Ethyl-3-hydroxypiperidine - Chem-Impex. (URL: )
- 3-Methoxypiperidine | 4045-29-8 | Benchchem. (URL: )
- 3-METHOXYPIPERIDINE synthesis - ChemicalBook. (URL: )
- CN105130880A - Method for preparing 1-(3-methoxypropyl)
- This compound | 688809-94-1 | Benchchem. (URL: )
- Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). (URL: )
- 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem - NIH. (URL: )
- US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google P
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (URL: )
- MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured r
- 3-methoxypiperidine AldrichCPR - Sigma-Aldrich. (URL: )
- 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem - NIH. (URL: )
- CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed. (URL: )
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: )
- Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R)
- NMDA RECEPTOR ANTAGONISTS AND EXPLORING THERAPEUTIC POTENTIAL - IIP Series. (URL: )
- Pyridine alkaloids with activity in the central nervous system - PMC. (URL: )
- Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC - NIH. (URL: )
- Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. (URL: )
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (URL: )
- NMDA Receptors inhibitors - Adooq Bioscience. (URL: )
- Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC - NIH. (URL: )
- BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. 3-METHOXYPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. tandfonline.com [tandfonline.com]
- 12. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 13. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. This compound | 688809-94-1 | Benchchem [benchchem.com]
- 16. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ricerca.uniba.it [ricerca.uniba.it]
- 19. MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. One moment, please... [iipseries.org]
- 22. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 23. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 25. adooq.com [adooq.com]
- 26. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Methoxypiperidine hydrochloride as a chiral building block
An In-Depth Technical Guide to (S)-3-Methoxypiperidine Hydrochloride: A Core Chiral Building Block for Modern Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1] The introduction of stereocenters into this privileged structure significantly expands the accessible chemical space and allows for fine-tuning of molecular properties critical for therapeutic success.[2][3] (S)-3-Methoxypiperidine hydrochloride has emerged as a particularly valuable chiral building block, offering a unique combination of structural rigidity, polarity, and a defined three-dimensional orientation. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic applications in drug development, tailored for researchers and scientists in the field. We will explore the causality behind synthetic choices, present validated experimental workflows, and illustrate its utility in constructing complex, biologically active molecules.
The Strategic Advantage of Chiral Piperidines in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs.[1] Its prevalence stems from its favorable properties: a saturated, non-aromatic character that often improves solubility and metabolic stability compared to flat, aromatic systems. The introduction of a chiral center, such as the C3-substituent in (S)-3-Methoxypiperidine, imparts several critical advantages in drug design:
-
Modulation of Physicochemical Properties: Chirality and substitution patterns influence a molecule's pKa, lipophilicity (logP), and polar surface area (PSA), directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Enhanced Biological Activity and Selectivity: Biological targets like enzymes and receptors are inherently chiral. A molecule with the correct stereochemistry can achieve a more precise and high-affinity binding interaction, leading to enhanced potency and selectivity for the intended target over off-targets.[2]
-
Improved Pharmacokinetic (PK) Properties: The specific 3D arrangement of atoms can influence how a molecule is recognized by metabolic enzymes and transporters, often leading to improved metabolic stability and bioavailability.[3]
-
Reduction of hERG Toxicity: Strategic placement of polar groups, such as the methoxy group on a piperidine ring, can mitigate the risk of binding to the hERG potassium channel, a common cause of cardiotoxicity-related drug attrition.[4]
The (S)-3-methoxy substitution provides a hydrogen bond acceptor and a lipophilic methyl group in a fixed stereochemical orientation, offering a powerful tool for medicinal chemists to optimize ligand-target interactions.
Physicochemical and Structural Profile
(S)-3-Methoxypiperidine hydrochloride is handled as a stable, crystalline solid, which is advantageous for storage and accurate dispensing in synthetic protocols.[5] Its conversion to the hydrochloride salt enhances stability and often improves solubility in polar solvents.[6]
| Property | Value | Source(s) |
| Chemical Name | (S)-3-Methoxypiperidine hydrochloride | [7][8] |
| Synonyms | (3S)-3-methoxypiperidine hydrochloride | [9] |
| CAS Number | 688809-96-3 | [7][8][9] |
| Molecular Formula | C₆H₁₄ClNO | [9] |
| Molecular Weight | 151.63 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [5] |
| Storage | 2-8°C, sealed in dry conditions, protected from light |
Stereoselective Synthesis: A Multi-Step Approach
The development of robust and efficient methods for the stereoselective synthesis of substituted piperidines is a central goal in organic chemistry.[10] A common and effective strategy to access enantiopure (S)-3-Methoxypiperidine involves a chemo-enzymatic approach starting from a commercially available prochiral ketone. This method is favored for its high stereoselectivity under mild conditions, avoiding the need for chiral resolving agents which inherently limit yields to less than 50%.[11]
The overall synthetic strategy can be visualized as a three-stage process: protection, stereoselective reduction, and functionalization.
Caption: Chemo-enzymatic workflow for (S)-3-Methoxypiperidine HCl.
Protocol 1: Chemo-Enzymatic Synthesis of (S)-3-Methoxypiperidine Hydrochloride
This protocol is a representative workflow based on established methodologies.[11]
Part A: Biocatalytic Reduction of N-Boc-3-piperidone
-
Rationale: The use of a Ketoreductase (KRED) enzyme offers exceptional enantioselectivity for the reduction of the prochiral ketone, directly establishing the desired (S)-stereocenter. This biological approach avoids harsh reagents and often proceeds under mild temperature and pH conditions.
-
Methodology:
-
Prepare a buffered solution (e.g., 200 mM triethanolamine HCl, pH 7.5) in a reaction vessel.
-
Add the KRED enzyme (e.g., KRED 110) to a concentration of approximately 3% (w/v) and the cofactor NAD⁺ (10 mM).[11]
-
Dissolve the substrate, N-1-Boc-3-piperidone (1.0 equiv.), in a minimal amount of a water-miscible co-solvent like isopropanol (IPA) and add it to the enzyme solution to a final concentration of 10 g/L.[11]
-
Stir the reaction mixture at 35–40 °C for 3–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the mobile phase.[11]
-
Upon completion, quench the reaction by adding an equal volume of isopropanol to precipitate the enzyme.[10]
-
Filter the mixture to remove the precipitated enzyme.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.
-
Confirm stereochemical purity using chiral HPLC.
-
Part B: O-Methylation of the Chiral Alcohol
-
Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers. A strong base is used to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile to attack a methylating agent.
-
Methodology:
-
In an inert atmosphere (e.g., under nitrogen), dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 equiv.) in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 equiv.), portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Add a methylating agent, such as methyl iodide (MeI, 1.2 equiv.), dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield (S)-1-Boc-3-methoxypiperidine. Purify by flash chromatography if necessary.
-
Part C: Boc Deprotection and Salt Formation
-
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is strategically employed due to its stability in the basic conditions of the methylation step and its facile removal under acidic conditions.
-
Methodology:
-
Dissolve the (S)-1-Boc-3-methoxypiperidine (1.0 equiv.) in a suitable solvent such as diethyl ether or 1,4-dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl, >2.0 equiv.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours. A precipitate will typically form.
-
Collect the solid product by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the final product, (S)-3-Methoxypiperidine hydrochloride, as a crystalline solid.
-
Applications in Drug Discovery
The true value of a chiral building block is demonstrated by its application in the synthesis of complex, high-value molecules. The 3-substituted piperidine motif is a key component in numerous clinical candidates and approved drugs. While specific examples directly incorporating the 3-methoxy group may be proprietary, the strategic importance of this class of building block can be illustrated by analogs. For instance, the anticancer drug Niraparib, a PARP inhibitor, features a 3-substituted piperidine ring, highlighting the importance of this scaffold in modern oncology.[12]
The incorporation of (S)-3-Methoxypiperidine hydrochloride into a synthetic route typically involves N-acylation, N-alkylation, or its use in reductive amination protocols, leveraging the secondary amine for covalent bond formation.
Caption: Common synthetic applications of the building block.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of (S)-3-Methoxypiperidine hydrochloride is essential for ensuring safety. The following information is aggregated from typical Safety Data Sheets (SDS).[13][14][15]
-
Hazard Identification:
-
Handling Precautions:
-
Storage:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[13]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[13]
-
Conclusion
(S)-3-Methoxypiperidine hydrochloride is a high-value chiral building block that provides a pre-installed stereocenter and a versatile secondary amine handle for further synthetic elaboration. Its utility is grounded in the established importance of the chiral piperidine scaffold for optimizing the full spectrum of properties required for a successful drug candidate—from potency and selectivity to pharmacokinetics and safety. The chemo-enzymatic synthetic route provides a reliable and scalable method for its production in high enantiomeric purity. For drug discovery teams, the strategic use of building blocks like (S)-3-Methoxypiperidine hydrochloride is not merely a synthetic convenience but a critical enabler in the quest for novel, effective, and safe therapeutics.
References
-
Zhang, J., Schmalz, H. G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
-
Lindsay, V. N. G., et al. (2011). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 50(36), 8333-8337. [Link]
-
Ingenta Connect. (2006). Stereoselective synthesis of chiral piperidine derivatives employ... Ingenta Connect. [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
- Google Patents. (2010).
-
Antipin, R. L., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6633. [Link]
-
Sancilio, S. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Sancilio. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxypiperidine. PubChem Compound Database. [Link]
-
LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE. LookChem. [Link]
-
Ark Pharma Scientific Limited. (n.d.). (S)-3-Methoxypiperidine hydrochloride. Ark Pharma. [Link]
-
Wang, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14388–14395. [Link]
-
ChemExper. (n.d.). Cas no 688809-96-3 ((3S)-3-methoxypiperidine hydrochloride). ChemExper. [Link]
-
ChemBK. (2024). 3-Methoxypiperidine. ChemBK. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxypiperidine. PubChem Compound Database. [Link]
-
Kumar, S., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(1), 384-391. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Methoxypiperidine hydrochloride | 688809-94-1 | Benchchem [benchchem.com]
- 7. theclinivex.com [theclinivex.com]
- 8. (S)-3-Methoxypiperidine hydrochloride | CAS:688809-96-3 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 9. 688809-96-3((3S)-3-methoxypiperidine hydrochloride) | Kuujia.com [nl.kuujia.com]
- 10. benchchem.com [benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Methoxypiperidine hydrochloride use in pharmaceutical intermediates
An In-depth Technical Guide to the Application of 3-Methoxypiperidine Hydrochloride in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs.[1][2][3] This guide focuses on a specific, high-value derivative: this compound. We will explore its physicochemical properties, the strategic importance of the 3-methoxy substitution, and its role as a versatile building block, particularly in the synthesis of therapeutics targeting the central nervous system (CNS).[4][5][6] This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also practical, field-proven protocols and analytical workflows to effectively leverage this intermediate in pharmaceutical synthesis.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The six-membered nitrogen-containing heterocycle, piperidine, is a structural motif integral to numerous natural products and pharmaceuticals.[1] Its widespread use is not coincidental; the piperidine scaffold offers a unique combination of properties that make it highly advantageous for drug design:
-
Physicochemical Modulation : The piperidine ring provides a robust, non-aromatic framework that can be readily functionalized. This allows chemists to fine-tune critical drug properties such as lipophilicity, aqueous solubility, and basicity (pKa), which directly impact absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Biological Target Interaction : The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong interactions with biological targets like enzymes and receptors.[2] The chair-like conformation of the ring presents substituents in well-defined spatial orientations, crucial for selective target binding.
-
Metabolic Stability : The piperidine ring is generally more resistant to metabolic degradation compared to more labile structures, contributing to improved pharmacokinetic profiles and in vivo half-life.[2]
Caption: The versatile piperidine scaffold and its key attributes in medicinal chemistry.
Profile of this compound
While the general piperidine scaffold is valuable, specific substitutions unlock unique potential. This compound is a prime example, offering distinct advantages for synthetic chemists.
Physicochemical Properties
The hydrochloride salt form is typically preferred for laboratory use as it enhances stability, crystallinity, and solubility in certain solvents compared to the free base, which can be an air-sensitive liquid.[7][8][9]
| Property | 3-Methoxypiperidine (Free Base) | This compound |
| CAS Number | 4045-29-8[10] | 688809-94-1[11] |
| Molecular Formula | C₆H₁₃NO[10] | C₆H₁₄ClNO[12] |
| Molecular Weight | 115.17 g/mol [10] | 151.63 g/mol [6] |
| Appearance | Colorless liquid[7] | White to light yellow powder[13] |
| Boiling Point | ~144-160 °C[14] | 189.9°C at 760 mmHg[11] |
| Melting Point | N/A | 108-112 °C[11][13] |
| Solubility | Soluble in water and organic solvents[7][14] | Soluble in water |
| Storage | 2-8°C, protect from light, air sensitive[7][14] | 2-8°C, inert atmosphere[12][13] |
The Strategic Importance of the 3-Methoxy Group
The placement of the methoxy (-OCH₃) group at the 3-position is a deliberate design choice that imparts specific characteristics:
-
Electronic Influence : The oxygen atom's inductive effect can influence the basicity of the piperidine nitrogen.[9]
-
Lipophilicity and Polarity : The methoxy group adds a degree of lipophilicity while also providing a potential hydrogen bond acceptor site, subtly balancing the molecule's overall polarity.[9]
-
Stereoelectronic Effects : The position and orientation of the methoxy group can influence the conformational equilibrium of the piperidine ring, which can be critical for pre-organizing the molecule for optimal binding to its biological target.[9]
Chirality: The (R)- and (S)-Enantiomers
3-Methoxypiperidine is a chiral molecule. In modern drug development, the synthesis of single enantiomers is paramount, as different stereoisomers can have vastly different pharmacological activities and safety profiles.[1]
-
(R)-3-Methoxypiperidine hydrochloride (CAS: 688809-95-2) is a crucial chiral building block.[6][12] Its derivatives are used as key intermediates in the synthesis of targeted therapies, such as selective Janus kinase (JAK) inhibitors for treating inflammatory and autoimmune diseases.[1] The defined stereochemistry is essential for achieving selective and effective interaction with the kinase active site.[1]
Synthetic Applications & Core Reactions
This compound is a secondary amine, making it an ideal nucleophile for a variety of bond-forming reactions. Its primary application is as a building block for more complex molecules, particularly those targeting CNS disorders.[4][5]
Causality of Use : The piperidine nitrogen serves as a reactive handle. The most common synthetic transformations involve forming a new bond at this nitrogen atom, typically through N-alkylation, N-arylation, or acylation, to connect the piperidine motif to a core pharmacophore.
General Synthetic Workflow
A typical synthetic sequence involving this compound follows a logical progression from deprotection to bond formation and purification.
Caption: A generalized workflow for the utilization of 3-methoxypiperidine HCl in synthesis.
Experimental Protocols & Analytical Control
The following protocols are designed to be self-validating, with clear steps and checkpoints for ensuring reaction success and product quality.
Protocol: N-Alkylation of 3-Methoxypiperidine (Model Reaction)
This protocol describes a representative N-alkylation using benzyl bromide as a model electrophile.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Benzyl bromide
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization: To a solution of this compound (1.0 eq) in anhydrous ACN (approx. 0.2 M), add anhydrous K₂CO₃ (2.5 eq). Stir the suspension vigorously at room temperature for 30 minutes. Causality: The inorganic base deprotonates the piperidinium hydrochloride to generate the free secondary amine, which is the active nucleophile. K₂CO₃ is easily filtered off later.
-
Reaction: Add benzyl bromide (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60 °C and stir overnight.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A new, less polar spot corresponding to the product should appear, and the starting material should be consumed.
-
Workup: Cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The aqueous washes remove any remaining salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield the pure N-benzyl-3-methoxypiperidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Quality Control Workflow
Ensuring the identity, purity, and (if applicable) stereochemical integrity of intermediates is critical in pharmaceutical development.
Caption: A comprehensive analytical workflow for the quality control of a pharmaceutical intermediate.
Target Classes and Mechanism of Action
The 3-methoxypiperidine moiety is frequently incorporated into molecules designed to interact with CNS targets. The piperidine ring often serves as a scaffold to correctly position other functional groups (e.g., an aromatic ring) for optimal interaction with receptor binding pockets or enzyme active sites.[4][5][15]
Caption: Logical relationship from chemical scaffold to potential therapeutic effect.
Safety, Handling, and Storage
Proper handling of 3-methoxypiperidine and its hydrochloride salt is essential for laboratory safety.
-
Hazards : The compound is classified as harmful if swallowed (Acute Tox. 4) and may cause respiratory irritation (STOT SE 3).[10] It is also considered an irritant to the eyes and skin.[14]
-
Handling : Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[13] The free base is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[7]
Conclusion and Future Outlook
This compound has solidified its role as a high-value intermediate in pharmaceutical R&D. Its unique combination of a stable, modifiable piperidine core with the subtle yet influential 3-methoxy group makes it a powerful tool for developing novel therapeutics, especially in the challenging field of neuroscience.[4][5][9] Future research will likely focus on developing more efficient and stereoselective synthetic routes to its chiral forms and expanding its application to new and emerging biological targets.[9] The continued exploration of derivatives built from this scaffold promises to yield the next generation of innovative medicines.
References
A complete list of sources cited within this document is provided below for verification and further reading.
-
ChemBK. 3-Methoxypiperidine. [Link]
-
LookChem. Cas 4045-29-8,3-METHOXYPIPERIDINE. [Link]
-
LookChem. Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). [Link]
-
MySkinRecipes. (R)-3-Methoxypiperidine hydrochloride. [Link]
-
National Center for Biotechnology Information. 3-Methoxypiperidine. PubChem Compound Summary for CID 4341744. [Link]
-
LookChem. (R)-3-Methoxypiperidine hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Hydroxypiperidine: Your Essential Intermediate for Pharmaceutical and Organic Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
-
National Center for Biotechnology Information. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]
-
PubChemLite. 3-methoxypiperidine (C6H13NO). [Link]
-
BIOSYNCE. This compound CAS 688809-94-1. [Link]
-
National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (R)-3-Methoxypiperidine hydrochloride [myskinrecipes.com]
- 7. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 8. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]
- 9. This compound | 688809-94-1 | Benchchem [benchchem.com]
- 10. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biosynce.com [biosynce.com]
- 12. (R)-3-Methoxypiperidine hydrochloride|lookchem [lookchem.com]
- 13. 3-Methoxypiperidine 97 688809-94-1 [sigmaaldrich.com]
- 14. chembk.com [chembk.com]
- 15. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
Physical and chemical properties of 3-Methoxypiperidine hydrochloride
An In-Depth Technical Guide to 3-Methoxypiperidine Hydrochloride: Properties, Analysis, and Applications for the Research Professional
Abstract: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its piperidine core is a common motif in numerous biologically active compounds, and the methoxy substituent provides a key vector for structural modification and optimization of physicochemical properties. This guide offers a comprehensive technical overview of this compound, consolidating its core physical and chemical properties, outlining detailed protocols for its analytical characterization, and discussing its applications. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize or intend to utilize this versatile intermediate.
Core Physicochemical & Structural Properties
This compound is the salt form of the parent compound, 3-Methoxypiperidine. The formation of the hydrochloride salt significantly enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and biological testing compared to the free base.[1][2] The free base is described as a colorless liquid that is sensitive to air, whereas the hydrochloride is typically an off-white to light yellow solid.[3][4][5]
Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.64 g/mol | [5][6] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 108-112 °C | [7] |
| Boiling Point | 189.9 °C at 760 mmHg | [7] |
| Density | 0.879 g/cm³ | [7] |
| pKa (Predicted, Free Base) | 9.35 ± 0.10 | [4] |
| Solubility | Free base is soluble in water and organic solvents. Hydrochloride form enhances solubility. | [3] |
| CAS Number | 688809-94-1 | [7] |
Synthesis Context & Role in Drug Development
The primary value of this compound lies in its utility as a synthetic intermediate for more complex molecules, particularly in the development of novel therapeutic agents.[4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents and other pharmaceuticals. The methoxy group at the 3-position offers a handle for further chemical modification or can itself be a critical pharmacophoric element.
A common synthetic route to the parent amine involves the reduction of 3-methoxypyridine.[4] Once formed, the free base is typically converted to the hydrochloride salt for improved handling. It then serves as a key building block, as illustrated in the following conceptual workflow.
Caption: Synthetic utility of 3-Methoxypiperidine HCl.
Spectroscopic & Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
-
¹H NMR Spectroscopy (Predicted): In a suitable deuterated solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.
-
~3.3 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.
-
~3.5-3.8 ppm (multiplet, 1H): The proton on C3, deshielded by the adjacent oxygen atom.
-
~2.8-3.4 ppm (multiplet, 4H): Protons on C2 and C6, adjacent to the nitrogen atom. These will be deshielded due to the electron-withdrawing nature of the protonated nitrogen.
-
~1.5-2.2 ppm (multiplet, 4H): The remaining methylene protons on C4 and C5 of the piperidine ring.
-
Broad, downfield signal (>9.0 ppm): The two protons on the positively charged nitrogen atom (NH₂⁺). The exact shift and appearance can vary depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the spectrum would be characterized by:
-
2700-3000 cm⁻¹ (broad, strong): N-H stretching vibrations from the secondary ammonium salt (R₂NH₂⁺). This is often a very prominent and characteristic feature.
-
2850-2960 cm⁻¹ (medium-strong): C-H stretching from the alkyl portions of the piperidine ring and methoxy group.
-
~1580-1600 cm⁻¹ and ~2400-2600 cm⁻¹: N-H bending and combination bands, also characteristic of ammonium salts.
-
1080-1150 cm⁻¹ (strong): C-O stretching from the ether linkage of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. When analyzed by a technique like electrospray ionization (ESI), the spectrum would primarily show the molecular ion of the free base.
-
Predicted Molecular Ion (M+H)⁺: m/z 116.11, corresponding to the protonated free base [C₆H₁₄NO]⁺.
-
Key Fragmentation: Common fragmentation pathways for piperidine rings include alpha-cleavage (loss of radicals adjacent to the nitrogen) and loss of substituents. A prominent fragment would likely be observed from the loss of the methoxy group (-OCH₃), resulting in an ion at m/z 85.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. The following section provides exemplary, field-proven protocols for the analysis of this compound.
Caption: General analytical workflow for quality control.
Exemplary Protocol: Purity Determination by HPLC
Causality: 3-Methoxypiperidine lacks a strong UV chromophore, making direct UV detection in HPLC challenging. Therefore, a pre-column derivatization strategy is employed to attach a UV-active molecule, enabling sensitive and accurate quantification of the analyte and any related impurities.[10] This protocol uses Dansyl Chloride as the derivatizing agent.
Methodology:
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.
-
Derivatization Reagent (5 mg/mL): Prepare a solution of Dansyl Chloride in Acetonitrile.
-
Buffer: Prepare a 0.1 M Sodium Bicarbonate solution in water.
-
-
Derivatization Procedure:
-
To 1.0 mL of the Standard or Sample Solution in a clean vial, add 1.0 mL of the Buffer solution.
-
Add 1.0 mL of the Derivatization Reagent. Cap the vial and vortex thoroughly.
-
Heat the vial at 60 °C for 30 minutes in a water bath or heating block.
-
Allow the vial to cool to room temperature. The solution is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity by area percent. The percentage of any single impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.
-
Exemplary Protocol: Assay by Quantitative NMR (qNMR)
Causality: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.[11][12] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, enabling highly accurate and precise purity/assay determination.[3][11]
Methodology:
-
Method Planning & Standard Selection:
-
Internal Standard (IS): Maleic acid is an excellent choice. It is non-volatile, stable, has simple, sharp singlets in a region unlikely to overlap with the analyte (~6.2-6.5 ppm), and is highly soluble in D₂O.
-
Solvent: Deuterium oxide (D₂O) is selected for its ability to dissolve both the amine hydrochloride salt and the maleic acid internal standard.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of the Maleic Acid internal standard (certified reference material) into the same vial. Record weights precisely.
-
Dissolve the mixture in ~0.75 mL of D₂O.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Collection (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to avoid saturation).
-
Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and IS). A conservative value of 30-60 seconds is recommended to ensure full relaxation.
-
Number of Scans (ns): 16 or 32, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the peaks being integrated).
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet at ~3.3 ppm) and the signal from the internal standard (the two vinyl protons of maleic acid, ~6.2-6.5 ppm).
-
Calculate the purity (assay value) using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (N_analyte = 3 for methoxy; N_IS = 2 for maleic acid)
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard (from its certificate)
-
Safety, Handling, and Storage
As a chemical intermediate, this compound must be handled with appropriate precautions.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling & Storage:
Conclusion
This compound is a valuable and versatile building block for pharmaceutical research and development. Its well-defined physicochemical properties, combined with robust analytical methods for quality control, enable its confident application in multi-step synthetic campaigns. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of next-generation therapeutics.
References
- 1. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. usp.org [usp.org]
- 4. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 14. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Methoxypiperidine Hydrochloride: A Strategic Precursor for the Synthesis of Advanced Bioactive Molecules
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics. The strategic introduction of functional groups onto this ring system is a critical tactic for modulating physicochemical properties and biological activity. Among substituted piperidines, 3-methoxypiperidine hydrochloride has emerged as a particularly valuable and versatile precursor. Its hydrochloride salt form ensures stability and ease of handling, while the methoxy group serves as a protected hydroxyl, offering a latent hydrogen bond donor that is crucial for many receptor-ligand interactions. This guide provides an in-depth analysis of this compound, detailing its foundational synthetic transformations, its application in the synthesis of high-value bioactive molecules such as CCR5 and Neurokinin-1 (NK1) receptor antagonists, and field-proven experimental protocols for its use.
The Strategic Value of the 3-Oxygenated Piperidine Scaffold in Medicinal Chemistry
The Piperidine Ring: A Privileged Structure
Nitrogen-containing heterocycles are the most prominent structural features in pharmaceuticals, and the simple piperidine ring is one of the most frequently utilized scaffolds.[1] Its prevalence stems from its saturated, three-dimensional character, which allows for the precise spatial orientation of substituents, and its basic nitrogen atom, which is often protonated at physiological pH, enhancing water solubility and enabling key ionic interactions with biological targets.
Impact of 3-Oxygenation on Pharmacological Properties
The introduction of an oxygen-containing functional group at the 3-position of the piperidine ring significantly influences its properties. The 3-hydroxy group, in particular, is a potent hydrogen bond donor and acceptor, which can establish critical interactions within a receptor's binding pocket.[2][3] However, a free hydroxyl group can increase polarity and reduce cell permeability. By employing 3-methoxypiperidine, the hydroxyl group is effectively masked as a less polar methyl ether. This modification can improve pharmacokinetic properties, such as oral bioavailability and central nervous system (CNS) penetration. The methoxy group can then be selectively cleaved late in a synthetic sequence to reveal the bioactive hydroxyl moiety.[4][5]
This compound: A Stable and Versatile Synthon
3-Methoxypiperidine is a liquid at room temperature and can be air-sensitive.[6] The hydrochloride salt is a stable, crystalline solid that is easier to store, handle, and weigh accurately, making it ideal for use in research and development settings.[7] It is soluble in water and various organic solvents, rendering it versatile for a wide range of reaction conditions.[8] Its two key reactive handles—the secondary amine and the methoxy group—allow for orthogonal functionalization, providing a direct route to molecular complexity.
Physicochemical and Handling Profile
Key Properties
Proper characterization is the foundation of reproducible synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 688809-94-1 | [7] |
| Molecular Formula | C₆H₁₃NO · HCl | [7] |
| Molecular Weight | 151.63 g/mol | [7] |
| Appearance | Powder | [7] |
| Melting Point | 108-112 °C | [7] |
| Storage Temperature | 2-8°C | [6] |
Handling and Safety Considerations
According to aggregated GHS information, 3-methoxypiperidine is considered harmful if swallowed and may cause respiratory irritation.[9] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood.
Foundational Synthetic Transformations
The synthetic utility of this compound is primarily derived from two key transformations: functionalization of the nitrogen atom and demethylation of the ether.
N-Functionalization: Building Molecular Diversity
The secondary amine of the piperidine ring is a nucleophile that readily undergoes a variety of C-N bond-forming reactions. This allows for the attachment of diverse side chains, which is often crucial for tuning a compound's selectivity and potency. Common N-functionalization strategies include:
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form an N-alkylated product.
-
Nucleophilic Aromatic Substitution (SNA_r): Displacement of a leaving group on an electron-deficient aromatic or heteroaromatic ring.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl products.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
The choice of reaction is dictated by the desired final structure. For example, building CCR5 antagonists often involves coupling the piperidine to complex heterocyclic systems.[10][11]
O-Demethylation: Unmasking the Key 3-Hydroxy Moiety
The conversion of the 3-methoxy group to a 3-hydroxy group is a critical final step in many synthetic routes. This unmasking reveals the hydrogen-bonding hydroxyl group essential for target engagement.[5] The selection of the demethylating agent is crucial to avoid side reactions.
-
Lewis Acids: Boron tribromide (BBr₃) is a powerful and common reagent for cleaving aryl methyl ethers. It must be used with caution due to its high reactivity and toxicity.
-
Brønsted Acids: Strong acids like hydrobromic acid (HBr) can effect demethylation, often at elevated temperatures.
-
Nucleophilic Reagents: Strong nucleophiles, such as lithium tri-sec-butylborohydride (L-Selectride), can also be used for O-demethylation, particularly in the context of opiate chemistry.[4][5]
The causality behind reagent choice depends on the substrate's overall functionality. If a molecule contains other acid-labile groups, a nucleophilic method might be preferred, and vice-versa.
Synthetic Pathways Overview
The following diagram illustrates the central role of this compound as a branching point for creating diverse molecular architectures.
Caption: Synthetic utility of this compound.
Case Study I: Synthesis of CCR5 Receptor Antagonists for HIV Therapy
Background: CCR5 as a Target for HIV Entry Inhibition
The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Small molecules that block this receptor (CCR5 antagonists) are an established class of antiretroviral drugs.[12] Many potent CCR5 antagonists feature a substituted piperidine moiety, which plays a key role in orienting other parts of the molecule within the receptor's transmembrane binding pocket.[10][13]
Synthetic Strategy and Incorporation of the Piperidine Core
The synthesis of piperidine-based CCR5 antagonists often involves a convergent approach where the 3-methoxypiperidine core is coupled to other complex fragments.[11] A common strategy is the N-alkylation of 3-methoxypiperidine with a suitable electrophile, followed by late-stage O-demethylation if the 3-hydroxy group is required for optimal activity.
Key Experimental Protocol: Reductive Amination
This protocol describes a representative N-alkylation using reductive amination, a robust and widely used method for C-N bond formation.
Objective: To synthesize N-benzyl-3-methoxypiperidine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.
-
Imine Formation: Add benzaldehyde (1.05 eq) to the solution and stir for 1 hour at room temperature. The reaction progress can be monitored by TLC for the consumption of benzaldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The portion-wise addition is a critical control step to manage the reaction exotherm and prevent side reactions.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the intermediate imine.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure N-benzyl-3-methoxypiperidine.
Structure-Activity Relationship (SAR) Insights
In many series of CCR5 antagonists, the 3-hydroxy group on the piperidine ring is a key pharmacophoric feature. It often acts as a hydrogen bond donor, interacting with specific residues in the CCR5 binding pocket. The use of 3-methoxypiperidine allows for the synthesis of advanced, lipophilic intermediates, with the final O-demethylation step often leading to a significant increase in binding affinity and antiviral potency.[13]
Case Study II: Development of Neurokinin-1 (NK1) Receptor Antagonists
Background: The Role of NK1 Antagonists in Emesis and Pain
The neurokinin-1 (NK1) receptor is the primary receptor for the neuropeptide Substance P.[14] Antagonists of the NK1 receptor have been successfully developed as antiemetic drugs to combat chemotherapy-induced nausea and vomiting. The 3-substituted piperidine scaffold is a common feature in several classes of NK1 antagonists.[15]
Retrosynthetic Approach Highlighting the Precursor
A retrosynthetic analysis of a generic NK1 antagonist containing a 3-hydroxypiperidine core often reveals 3-methoxypiperidine as a logical starting material. The synthesis would involve an initial N-arylation or N-alkylation to attach the piperidine to the main scaffold, followed by a final O-demethylation step.
Caption: Retrosynthetic analysis for an NK1 antagonist.
Key Experimental Protocol: O-Demethylation with Boron Tribromide
This protocol details the cleavage of the methyl ether in an advanced intermediate to yield the final active compound.
Objective: To demethylate an N-aryl-3-methoxypiperidine intermediate.
Materials:
-
N-aryl-3-methoxypiperidine substrate
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Safety First: BBr₃ is highly corrosive and reacts violently with water. This entire procedure must be conducted in a dry fume hood with appropriate personal protective equipment. All glassware must be oven- or flame-dried.
-
Reaction Setup: Dissolve the N-aryl-3-methoxypiperidine substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the high reactivity of BBr₃ and prevent undesired side reactions. Add the 1.0 M solution of BBr₃ in DCM (1.5-3.0 eq) dropwise via syringe over 30 minutes.
-
Reaction Progress: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully cool the reaction mixture back to 0 °C and quench by the very slow, dropwise addition of methanol. This step safely neutralizes excess BBr₃. Stir for 30 minutes.
-
Neutralization and Extraction: Add saturated aqueous NaHCO₃ until the solution is neutral or slightly basic. Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography or recrystallization to obtain the final 3-hydroxypiperidine product.
Impact of the 3-Hydroxy/Methoxy Group on Receptor Binding
For NK1 antagonists, the 3-hydroxy group often serves as a crucial hydrogen bond donor, anchoring the ligand in the receptor. The stereochemistry at this position can also be critical for activity.[16] The use of 3-methoxypiperidine as a precursor allows for the construction of the carbon skeleton of the molecule while the key interacting group is protected, minimizing potential interference with other reagents used in the synthesis.
Conclusion: Maximizing the Potential of this compound
This compound is a high-value precursor that provides a reliable and efficient entry point to the medicinally vital 3-hydroxypiperidine scaffold. Its stability, ease of handling, and orthogonal reactive sites make it a strategic building block for constructing complex bioactive molecules. By serving as a protected form of the often-essential 3-hydroxy group, it enables chemists to navigate complex synthetic pathways and introduce this key functionality at a late stage. The successful application of this precursor in the development of therapies for indications ranging from HIV to emesis underscores its proven track record and guarantees its continued importance in the field of drug discovery.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Hydroxypiperidine in Modern Chemistry. Retrieved from [Link]
-
ChemBK. (2024). 3-Methoxypiperidine. Retrieved from [Link]
-
PubMed. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). 3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE. Retrieved from [Link]
-
PubMed Central. (n.d.). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxypiperidine. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2011). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spirodiketopiperazine-Based CCR5 Inhibitor Which Preserves CC-Chemokine/CCR5 Interactions and Exerts Potent Activity against R5 Human Immunodeficiency Virus Type 1 In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a).... Retrieved from [Link]
-
ResearchGate. (n.d.). Lead drugs and bioactive molecules with piperidine core. Retrieved from [Link]
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
PubMed. (n.d.). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. Retrieved from [Link]
-
ScienceDirect. (n.d.). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Retrieved from [Link]
-
National Institutes of Health. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. Retrieved from [Link]
-
PubMed. (n.d.). Generation of predictive pharmacophore models for CCR5 antagonists. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Phase Synthesis of an Insect Pyrokinin Analog Incorporating an Imidazoline Ring as Isosteric Replacement of a trans Peptide Bond. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Retrieved from [Link]
- Google Patents. (n.d.). US6291675B1 - Methods of o-demethylation and n-deprotection.
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxypiperidine, (R)-. PubChem Compound Database. Retrieved from [Link]
-
Cambridge Open Engage. (2025). Tetramethylpiperidine N-Oxyl (TEMPO)-mediated Oxidative Functionalization of Alkoxyallenes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxypiperidine | 6859-99-0 | Benchchem [benchchem.com]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 4. soc.chim.it [soc.chim.it]
- 5. US6291675B1 - Methods of o-demethylation and n-deprotection - Google Patents [patents.google.com]
- 6. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 7. 3-Methoxypiperidine 97 688809-94-1 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]
Methodological & Application
Synthesis of 3-Methoxypiperidine Hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 3-methoxypiperidine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences from the readily available precursor, 3-hydroxypiperidine, and proceeds through a strategic three-step sequence involving nitrogen protection, O-methylation, and deprotection with concurrent salt formation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, validated experimental protocol.
Introduction
3-Methoxypiperidine and its derivatives are key structural motifs in a wide array of biologically active molecules. The piperidine scaffold is a prevalent feature in many pharmaceuticals, and the introduction of a methoxy group at the 3-position can significantly influence the compound's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. Consequently, a reliable and scalable synthesis of this compound is of considerable interest to the scientific community.
This application note details a robust and well-established synthetic route, beginning with the protection of the secondary amine of 3-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is followed by a Williamson ether synthesis to methylate the hydroxyl group. The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.
Chemical Transformation Overview
The overall synthetic strategy can be visualized as a three-stage process:
Caption: Overall synthetic workflow.
Part 1: N-Protection of 3-Hydroxypiperidine
Rationale: The secondary amine of 3-hydroxypiperidine is nucleophilic and would compete with the hydroxyl group in the subsequent methylation step, leading to the formation of the undesired N-methylated product. To ensure selective O-methylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-3-hydroxypiperidine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Hydroxypiperidine | ≥98% | e.g., Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich |
| Saturated aq. NaHCO₃ | ||
| Brine | ||
| Anhydrous MgSO₄ |
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-hydroxypiperidine.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product as a colorless oil or a white solid.
Part 2: O-Methylation via Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2] It proceeds via an S\N2 mechanism where an alkoxide, generated by deprotonating an alcohol with a strong base, acts as a nucleophile and attacks an alkyl halide.[2][3][4] In this protocol, sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group of N-Boc-3-hydroxypiperidine. The resulting alkoxide then reacts with methyl iodide to form the desired methyl ether. The use of a primary alkyl halide like methyl iodide is crucial to favor the S\N2 pathway and minimize competing elimination reactions.[4]
Caption: Williamson Ether Synthesis Mechanism.
Experimental Protocol: Synthesis of N-Boc-3-methoxypiperidine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-hydroxypiperidine | As synthesized | |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich |
| Methyl iodide (CH₃I) | ≥99% | e.g., Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | e.g., Sigma-Aldrich | |
| Saturated aq. NH₄Cl | ||
| Ethyl acetate (EtOAc) | ||
| Brine | ||
| Anhydrous MgSO₄ |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF to the stirred NaH suspension. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure N-Boc-3-methoxypiperidine.
Part 3: N-Boc Deprotection and Hydrochloride Salt Formation
Rationale: The final step is the removal of the Boc protecting group to yield the desired 3-methoxypiperidine. This is typically achieved under acidic conditions.[5] Using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol serves the dual purpose of cleaving the Boc group and forming the hydrochloride salt of the product in a single step.[6][7] The hydrochloride salt is often a crystalline solid, which facilitates its purification and handling compared to the free base, which may be an oil.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-methoxypiperidine | As synthesized | |
| 4 M HCl in 1,4-Dioxane | e.g., Sigma-Aldrich | |
| Diethyl ether (Et₂O) | Anhydrous | e.g., Sigma-Aldrich |
Procedure:
-
Dissolve N-Boc-3-methoxypiperidine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add anhydrous diethyl ether and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.
Summary of Quantitative Data
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 3-Hydroxypiperidine | Boc₂O, Et₃N | N-Boc-3-hydroxypiperidine | 85-95% |
| 2 | N-Boc-3-hydroxypiperidine | NaH, CH₃I | N-Boc-3-methoxypiperidine | 70-85% |
| 3 | N-Boc-3-methoxypiperidine | 4 M HCl in Dioxane | This compound | >95% |
References
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]
- Google Patents. Preparation method of (S)-N-Boc-3-hydroxypiperidine.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Google Patents. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. Synthesis method for N-Boc-3-piperidone.
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]
-
Reddit. N-Boc Deprotection. HCl, methanol or dioxaine. [Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
Sources
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 4. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of 3-Methoxypiperidine Hydrochloride
Introduction: The Significance of Chiral Piperidines
The chiral piperidine scaffold is a privileged structural motif, forming the core of a vast number of natural products and active pharmaceutical ingredients (APIs).[1] Its prevalence in medicinally relevant compounds, including treatments for neurological disorders, makes the development of efficient, stereoselective synthetic methods a critical objective for researchers in drug discovery and development.[2][3] 3-Methoxypiperidine, in its enantiomerically pure form, serves as a crucial building block in the synthesis of more complex molecules.[4][5] The introduction of the methoxy group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its interaction with biological targets.[4]
Achieving an enantiomerically pure form of 3-methoxypiperidine is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[4] This guide provides detailed protocols and scientific rationale for two powerful and distinct strategies for the asymmetric synthesis of 3-methoxypiperidine hydrochloride, targeting an audience of researchers, scientists, and drug development professionals. The primary strategic consideration is that the direct asymmetric synthesis of 3-methoxypiperidine is less common than the synthesis of a chiral 3-hydroxypiperidine precursor, which is then methylated. This two-stage approach offers greater flexibility and leverages highly optimized asymmetric reactions.
Strategic Overview: A Two-Stage Approach
The most robust and field-proven methodologies converge on a common strategic pathway. This involves first establishing the critical C3 stereocenter on a protected piperidine ring via a highly enantioselective transformation, followed by downstream chemical modifications to yield the final target compound.
Figure 2: Biocatalytic cycle for ketoreductase (KRED) with cofactor regeneration.
Detailed Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine
This protocol is adapted from studies demonstrating high conversion and enantioselectivity using a recombinant ketoreductase. [6][7] Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (e.g., KRED 110) [6]* NADP+ (or NAD+)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Triethanolamine-HCl buffer (200 mM, pH 7.5)
-
Isopropyl alcohol (IPA)
-
Ethyl acetate
-
Saturated aq. NaCl (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the buffer solution by dissolving triethanolamine-HCl in deionized water and adjusting the pH to 7.5.
-
Reagent Addition: To the buffer, add D-glucose (1.1 to 1.5 molar equivalents relative to the ketone substrate). This serves the cofactor regeneration system.
-
Add the enzymes, Glucose Dehydrogenase (GDH) and the Ketoreductase (KRED), followed by the NADP+ cofactor. A typical loading would be ~1-5 mg/mL for the enzymes and ~0.1 mM for the cofactor.
-
In a separate container, dissolve N-Boc-3-piperidone (1 equivalent) in a minimal amount of a water-miscible co-solvent like isopropyl alcohol (IPA) to aid solubility.
-
Reaction Initiation: Add the substrate solution to the buffered enzyme mixture. Commence stirring (e.g., 250 rpm) and maintain the temperature at 30-35 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-24 hours. [6]7. Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as an oil or solid. The product is often of sufficient purity (>99%) for the next step without further purification. [7]
Representative Data
| Parameter | Typical Value | Source |
| Substrate Conc. | 10-50 g/L | [6][7] |
| Conversion | >99% | [7] |
| Enantiomeric Excess (e.e.) | >99.5% | [8] |
| Reaction Time | 4 - 24 h | [6] |
| Temperature | 30 - 40 °C | [6] |
Strategy II: Rhodium-Catalyzed Asymmetric Hydrogenation
This strategy represents a powerful organometallic approach to chiral piperidines. It relies on the use of a chiral transition-metal catalyst to hydrogenate a pyridine derivative with high enantioselectivity. This method is particularly valuable for its potential to access a wide range of substituted piperidines.
Scientific Principle
Direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition. [9]A common and effective strategy is to first activate the pyridine by N-alkylation (e.g., with a benzyl group) to form a pyridinium salt. This activation disrupts the aromaticity, making the ring susceptible to reduction. [9][10] The key to asymmetry is a chiral catalyst, typically composed of a rhodium precursor and a chiral bisphosphine ligand, such as a Josiphos-type ligand. [9]The reaction proceeds under hydrogen pressure. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to an enantioenriched piperidine product. The addition of a non-coordinating organic base, such as triethylamine (Et₃N), has been shown to be crucial for achieving high enantioselectivity and yield, likely by facilitating the formation of a key dihydropyridine intermediate. [9][11]
Figure 3: Workflow for Rh-catalyzed asymmetric hydrogenation of a pyridinium salt.
Detailed Experimental Protocol: Synthesis of (S)-N-Benzyl-3-phenylpiperidine
This protocol is a representative example based on the work of Patureau and co-workers for the hydrogenation of 3-substituted pyridinium salts. [9][10] Materials:
-
N-benzyl-3-phenylpyridinium bromide
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (A Josiphos-type ligand)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Anhydrous Methanol
-
Hydrogen gas (high-pressure cylinder)
-
Autoclave/high-pressure reactor
Procedure:
-
Catalyst Preparation (in a glovebox): In an inert atmosphere, charge a vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral Josiphos ligand (1.1 mol%). Add anhydrous THF to dissolve the components and stir for 15-20 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the N-benzyl-3-phenylpyridinium bromide (1 equivalent) in a mixture of anhydrous THF and anhydrous MeOH (e.g., 1:1 v/v).
-
Add triethylamine (1.2 equivalents) to the substrate solution.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Using a cannula, transfer the pre-formed catalyst solution into the autoclave.
-
Seal the autoclave, purge several times with nitrogen, and then with hydrogen gas.
-
Pressurize the reactor to 50 bar with hydrogen.
-
Begin stirring and heat the reaction to 50 °C. Maintain these conditions for 12-24 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas and purge with nitrogen.
-
Quench the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine. [9]
Representative Data
| Substrate | Ligand Family | Yield | e.e. | Source |
| N-Bn-3-Ph-pyridinium | Josiphos | ~85% | up to 90% | [9] |
| N-Bn-3-Me-pyridinium | Josiphos | ~70% | ~88% | [9] |
Downstream Conversion to (S)-3-Methoxypiperidine Hydrochloride
The chiral intermediate obtained from either Strategy I ((S)-N-Boc-3-hydroxypiperidine) or Strategy II (after debenzylation and Boc-protection) can be converted to the final product through a straightforward three-step sequence.
Protocol: O-Methylation, Deprotection, and Salt Formation
Materials:
-
(S)-N-Boc-3-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous THF
-
Methyl iodide (MeI)
-
Hydrochloric acid (e.g., 4M in 1,4-dioxane)
-
Diethyl ether
Procedure:
-
O-Methylation (Williamson Ether Synthesis):
-
Wash NaH (1.5 equivalents) with hexanes to remove mineral oil and suspend it in anhydrous THF under a nitrogen atmosphere in a flask cooled to 0 °C.
-
Dissolve (S)-N-Boc-3-hydroxypiperidine (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield crude (S)-N-Boc-3-methoxypiperidine. Purify by column chromatography if necessary.
-
-
N-Deprotection (Boc-Removal):
-
Dissolve the crude (S)-N-Boc-3-methoxypiperidine in a minimal amount of a suitable solvent like CH₂Cl₂ or ethyl acetate.
-
Add an excess of HCl solution (e.g., 4M in dioxane, 3-4 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Salt Formation and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-3-Methoxypiperidine hydrochloride as a white or off-white solid.
-
Conclusion
The asymmetric synthesis of this compound is most effectively achieved through a multi-step strategy hinging on the creation of a chiral 3-hydroxypiperidine intermediate. This guide has detailed two state-of-the-art methods for this key transformation. The biocatalytic approach offers unparalleled enantioselectivity under green, mild conditions, making it ideal for large-scale, sustainable manufacturing. In contrast, the rhodium-catalyzed asymmetric hydrogenation provides a powerful alternative with a potentially broader substrate scope, showcasing the utility of transition-metal catalysis in accessing complex chiral architectures. The choice between these methods will depend on factors such as substrate availability, scalability requirements, and cost considerations. Both pathways reliably converge on the desired high-purity chiral product, providing researchers with robust and reproducible protocols for their drug discovery and development programs.
References
-
Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts Source: Der Pharma Chemica URL: [Link]
-
Title: Concise Enantioselective Synthesis of Naturally Active (S)-3-Hydroxypiperidine Source: Taylor & Francis Online URL: [Link]
-
Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts Source: ResearchGate URL: [Link]
-
Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts | Abstract Source: Der Pharma Chemica URL: [Link]
-
Title: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts Source: Università degli Studi di Milano - AIR Unimi URL: [Link]
-
Title: Synthesis of 2,4,6-Trisubstituted Chiral Piperidines and (−)-Dendroprimine by One-Pot Asymmetric Azaelectrocyclization Protocol Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts Source: PubMed URL: [Link]
-
Title: Synthesis of 2,4,6-Trisubstituted Chiral Piperidines and (−)-Dendroprimine by One-Pot Asymmetric Azaelectrocyclization Protocol Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase Source: PubMed URL: [Link]
-
Title: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Source: Semantic Scholar URL: [Link]
-
Title: Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase Source: MDPI URL: [Link]
-
Title: 3-Methoxypiperidine Source: ChemBK URL: [Link]
-
Title: An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: ACS Publications - Journal of the American Chemical Society URL: [Link]
-
Title: Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives Source: ACS Publications - Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine Source: Research Square URL: [Link]
-
Title: 3-METHOXYPIPERIDINE Source: LookChem URL: [Link]
-
Title: Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool Source: ResearchGate URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 4. This compound | 688809-94-1 | Benchchem [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for the Quantitative Analysis of 3-Methoxypiperidine Hydrochloride
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3-Methoxypiperidine hydrochloride (CAS No: 688809-94-1), a key heterocyclic building block in pharmaceutical synthesis.[1][2][3] Accurate and reliable quantification of this compound is critical for ensuring purity, determining assay in bulk materials, and for quality control in drug development processes. This guide details three robust analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, alongside a classic titrimetric method. Each section explains the underlying scientific principles, provides detailed, step-by-step protocols, and discusses method validation in accordance with ICH Q2(R1) guidelines.[4][5]
Introduction to Analytical Strategy
This compound is a secondary amine salt. Its chemical structure dictates the choice of analytical methods. The presence of the basic nitrogen atom, its salt form, and its molecular weight (151.63 g/mol ) are key considerations. An effective analytical strategy must offer specificity, accuracy, and precision. The choice of method often depends on the analytical context:
-
Chromatographic Methods (HPLC, GC): Ideal for routine quality control, stability testing, and analysis in complex matrices where separation from impurities or other components is required.
-
Quantitative NMR (qNMR): A primary ratio method, exceptionally suited for purity assessment and the certification of reference standards without the need for an identical standard of the analyte.[6][7]
-
Titrimetry: A cost-effective, absolute method suitable for high-concentration assay determination of the bulk drug substance.
This guide provides the protocols to implement these techniques effectively.
High-Performance Liquid Chromatography (HPLC-UV)
Principle and Rationale
Reverse-Phase HPLC (RP-HPLC) is the method of choice for the analysis of polar to moderately nonpolar water-soluble compounds like this compound. The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality of Method Choices:
-
Acidified Mobile Phase: As a basic amine, this compound's retention and peak shape are highly dependent on the mobile phase pH. An acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid) ensures the secondary amine remains protonated (as a piperidinium ion).[8] This suppresses silanol interactions with the stationary phase, leading to sharp, symmetrical peaks and reproducible retention times.
-
UV Detection: The analyte lacks a strong chromophore. Therefore, UV detection at a low wavelength, such as 210 nm, is employed where the amine functional group exhibits some absorbance.[9] While not highly sensitive, it is sufficient for assay and purity determinations at moderate concentrations.
Experimental Protocol: HPLC-UV Assay
Objective: To determine the assay of this compound using an external standard method.
Instrumentation and Materials:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
This compound reference standard of known purity.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% TFA) in a 20:80 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Chromatographic Conditions:
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase Acetonitrile : Water (0.1% TFA) (20:80) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C Detection Wavelength 210 nm | Run Time | 10 minutes |
-
Analysis and Calculation:
-
Inject the standard solution five times and the sample solution twice.
-
Ensure the relative standard deviation (RSD) of the peak areas for the standard injections is ≤ 2.0%.
-
Calculate the assay of the sample using the following formula:
Assay (%) = (AreaSample / AreaStandard) × (WeightStandard / WeightSample) × PurityStandard
-
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of 3-Methoxypiperidine HCl by HPLC-UV.
Gas Chromatography (GC-FID)
Principle and Rationale
GC is suitable for volatile and thermally stable compounds. 3-Methoxypiperidine has a boiling point of approximately 149-150 °C, making it amenable to GC analysis.[10] However, the hydrochloride salt is non-volatile. Therefore, a critical sample preparation step is required to convert the salt to its volatile free base form.
Causality of Method Choices:
-
Conversion to Free Base: The hydrochloride salt must be neutralized with a strong base (e.g., NaOH) to liberate the free 3-Methoxypiperidine. This volatile base can then be extracted into an organic solvent for injection.[11] This step is mandatory for successful GC analysis.
-
FID Detection: A Flame Ionization Detector (FID) is used due to its excellent sensitivity to organic compounds and its robust, linear response over a wide concentration range. It is a universal detector for hydrocarbons.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), provides good selectivity for separating amines and related impurities.[12]
Experimental Protocol: GC-FID Assay
Objective: To determine the assay of this compound after conversion to its free base.
Instrumentation and Materials:
-
GC system with FID detector and a split/splitless injector.
-
DB-5 or equivalent capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).
-
Analytical balance, vortex mixer, centrifuge.
-
Sodium hydroxide (NaOH) solution (e.g., 5 M).
-
Dichloromethane (DCM) or Ethyl Acetate (HPLC grade).
-
Anhydrous sodium sulfate.
-
Internal Standard (IS), e.g., N-methylpiperidine or another suitable stable amine.
Procedure:
-
Internal Standard Stock (1.0 mg/mL): Accurately prepare a stock solution of the internal standard in the chosen extraction solvent (e.g., DCM).
-
Standard Solution Preparation:
-
Accurately weigh ~25 mg of this compound reference standard into a vial.
-
Add 5.0 mL of water to dissolve.
-
Add 1.0 mL of 5 M NaOH to liberate the free base.
-
Add 5.0 mL of the Internal Standard Stock solution.
-
Vortex vigorously for 2 minutes. Centrifuge to separate the layers.
-
Carefully transfer the organic (bottom, if DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Sample Solution Preparation: Repeat step 2 using ~25 mg of the sample.
-
GC Conditions:
Parameter Condition Column DB-5, 30 m x 0.32 mm, 0.25 µm Carrier Gas Helium or Hydrogen, constant flow 1.5 mL/min Injector Temp. 250 °C Detector Temp. 280 °C Oven Program 80 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min) | Injection Mode | Split (20:1), 1 µL |
-
Analysis and Calculation:
-
Analyze the standard and sample preparations.
-
Calculate the Response Factor (RF) for the standard: RF = (AreaAnalyte / AreaIS) × (Conc.IS / Conc.Analyte)
-
Calculate the concentration of the analyte in the sample preparation: Conc.Analyte = (AreaAnalyte / AreaIS) × (Conc.IS / RF)
-
Use this concentration to calculate the final assay of the hydrochloride salt.
-
GC Workflow Diagram
Caption: Workflow for GC-FID analysis, including mandatory free-base conversion.
Quantitative NMR (¹H-qNMR) Spectroscopy
Principle and Rationale
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance.[13] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[7] By comparing the integrals of specific, non-overlapping signals from the analyte with those from a certified internal standard of known mass and purity, the concentration or purity of the analyte can be determined with high accuracy.[6][13][14]
Causality of Method Choices:
-
Internal Standard: An internal standard (e.g., Maleic Acid) is chosen because it is stable, non-volatile, has a simple ¹H spectrum with sharp peaks that do not overlap with the analyte signals, and is accurately weighable.
-
Relaxation Delay (D1): A long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and standard) is crucial to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This ensures the signal intensity is truly proportional to the number of nuclei, which is the foundation of qNMR.[6]
-
Solvent: Deuterium oxide (D₂O) is an excellent solvent for the hydrochloride salt, providing a clean background for ¹H NMR.
Experimental Protocol: ¹H-qNMR Purity Assay
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (≥ 400 MHz recommended).
-
High-precision analytical balance (0.001 mg readability).
-
NMR tubes, volumetric flasks.
-
Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%).
-
Deuterium oxide (D₂O, 99.9% D).
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (Wanalyte) and ~10 mg of Maleic Acid (WIS) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.
-
Transfer an appropriate amount (e.g., 0.7 mL) to an NMR tube.
-
-
NMR Data Acquisition:
Parameter Setting Rationale Pulse Program Standard 1D pulse (e.g., zg30) Simple and robust for quantification. Relaxation Delay (D1) 30 seconds Ensures complete T1 relaxation for accuracy. Acquisition Time (AQ) ≥ 3 seconds Provides good digital resolution. Number of Scans (NS) 16 - 64 To achieve a signal-to-noise ratio > 250:1. | Pulse Angle | 90° (calibrated) | Maximizes signal for each scan. |
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy protons, -OCH₃) and the internal standard (the two vinyl protons of Maleic Acid).
-
-
Purity Calculation:
-
PurityAnalyte (%) = (IAnalyte / IIS) × (NIS / NAnalyte) × (MWAnalyte / MWIS) × (WIS / WAnalyte) × PurityIS
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (Analyte: 3 for -OCH₃; IS: 2 for -CH=CH-)
-
MW = Molecular weight (Analyte: 151.63; IS: 116.07)
-
W = Weight
-
PurityIS = Purity of the internal standard
-
-
qNMR Calculation Logic
Caption: Logical flow for calculating analyte purity using the ¹H-qNMR internal standard method.
Nonaqueous Potentiometric Titration
Principle and Rationale
This classical method is highly accurate for the assay of amine hydrochloride salts. In a nonaqueous solvent like glacial acetic acid, the basicity of the amine is enhanced. Perchloric acid, a very strong acid in this medium, is used as the titrant to produce a sharp and distinct endpoint.[15] The reaction is:
R₂NH₂⁺Cl⁻ + HClO₄ → R₂NH₂⁺ClO₄⁻ + HCl
The endpoint is detected potentiometrically, where a sudden change in potential occurs at the equivalence point.
Experimental Protocol
Objective: To determine the assay of bulk this compound.
Instrumentation and Materials:
-
Automatic potentiometric titrator with a suitable electrode (e.g., glass-calomel or Solvotrode).
-
Analytical balance.
-
Perchloric acid (0.1 N in glacial acetic acid), standardized.
-
Glacial acetic acid, acetic anhydride.
-
Potassium hydrogen phthalate (PHP) for standardization.
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against accurately weighed primary standard PHP dissolved in glacial acetic acid.
-
Sample Preparation: Accurately weigh ~120 mg of this compound into a clean, dry beaker.
-
Titration:
-
Dissolve the sample in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride to react with any water present.
-
Immerse the electrode in the solution and titrate with the standardized 0.1 N perchloric acid.
-
Record the volume of titrant consumed at the equivalence point (VSample).
-
Perform a blank titration using the same volumes of solvents and subtract the blank volume (VBlank) from the sample volume.
-
-
Calculation:
-
Assay (%) = [ (VSample - VBlank) × NTitrant × MWAnalyte ] / [ WSample × 10 ]
-
Where:
-
NTitrant = Normality of the perchloric acid titrant
-
MWAnalyte = 151.63 g/mol
-
WSample = Weight of the sample in mg
-
-
Method Validation Summary
All quantitative methods must be validated to ensure they are fit for purpose. Validation should be performed according to the ICH Q2(R1) guideline.[4][16] The key parameters for an assay method are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time/signal of the analyte. | To ensure the signal measured is only from the analyte.[5] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between signal and concentration. |
| Range | Typically 80% to 120% of the test concentration. | The interval providing acceptable accuracy, precision, and linearity.[4] |
| Accuracy | 98.0% - 102.0% recovery for drug substance. | To show the closeness of the measured value to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% | To show consistency of results for the same sample under the same conditions. |
| LOQ | Signal-to-Noise ratio ≥ 10; acceptable precision/accuracy. | The lowest concentration that can be reliably quantified. |
| Robustness | Results remain within acceptable limits after small, deliberate changes. | To demonstrate the method's reliability during normal usage. |
Conclusion and Method Selection
The choice of analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC-UV is highly recommended for routine quality control, especially for formulated products or for monitoring stability, due to its separating power.
-
GC-FID is a viable alternative for bulk substance analysis if derivatization to the free base is acceptable within the workflow. It can be particularly useful for identifying volatile impurities.
-
¹H-qNMR is the gold standard for purity determination and for qualifying primary reference materials due to its status as a primary ratio method.
-
Nonaqueous Titration is a robust, cost-effective, and highly accurate method for the assay of the pure, bulk substance and is often found in pharmacopeial monographs.
Each method, when properly developed and validated, can provide accurate and reliable quantitative data for this compound.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. Available at: [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? JEOL Application Notes. Available at: [Link]
-
Magritek. (n.d.). Analytical NMR: Identification, Quantification (qNMR) and Mixture Analysis. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
-
AOCS. (2024). Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Titrimetric Methods. Available at: [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Scribd. (n.d.). Amine Titration. Available at: [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Clinivex. (n.d.). (S)-3-Methoxypiperidine HCl. Available at: [Link]
-
Analytical Chemistry. (1956). Titrimetric Determination of Primary and Secondary Amines. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
Ark Pharma Scientific Limited. (n.d.). (S)-3-Methoxypiperidine hydrochloride. Available at: [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
PubChem. (n.d.). 3-Methoxypiperidine. Available at: [Link]
-
CP Lab Safety. (n.d.). (S)-3-Methoxypiperidine, 97% Purity. Available at: [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
Sources
- 1. This compound | 688809-94-1 | Benchchem [benchchem.com]
- 2. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]
- 3. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 7. Analytical NMR [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. 4045-29-8(3-Methoxypiperidine) | Kuujia.com [kuujia.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Robust, Validated RP-HPLC Method for Purity Analysis of 3-Methoxypiperidine Hydrochloride via Pre-Column Derivatization
An Application Note and Protocol from the Senior Application Scientist
Abstract and Introduction
The piperidine ring is a foundational scaffold in a multitude of pharmaceutical agents, making piperidine-based intermediates like 3-Methoxypiperidine hydrochloride critical starting materials in drug synthesis.[1] Ensuring the purity of such key intermediates is a non-negotiable aspect of pharmaceutical quality control, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This compound is a polar, small molecule that presents a significant analytical challenge: it lacks a native chromophore, rendering direct detection by UV-Vis spectrophotometry insensitive and non-specific.
This application note details a highly sensitive, specific, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. To overcome the detection challenge, this protocol employs a pre-column derivatization strategy using benzoyl chloride. This reaction quantitatively converts the secondary amine of the piperidine ring into a benzoyl derivative, which possesses strong UV absorbance. The method has been developed and is presented with a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose in a regulated environment.[2][3]
Scientific Rationale and Method Development Strategy
The logical design of an analytical method is predicated on the physicochemical properties of the analyte. This compound is a polar compound, soluble in aqueous media.[4][5] This inherent polarity makes achieving sufficient retention on traditional non-polar stationary phases (like C18) a primary obstacle in RP-HPLC.[6][7]
2.1 Chromatographic Mode and Stationary Phase Selection
Reverse-phase chromatography is the most common and versatile mode of HPLC, offering high efficiency and reproducibility.[8] To analyze a polar compound like 3-Methoxypiperidine, a standard C18 column is often the first choice. The derivatization with a non-polar benzoyl group significantly increases the hydrophobicity of the analyte, making it ideally suited for retention on a C18 stationary phase. This strategy elegantly solves the retention problem while simultaneously addressing the detection issue.
2.2 The Imperative of Derivatization
Direct analysis of aliphatic amines at low UV wavelengths (<210 nm) is fraught with issues, including high baseline noise and interference from common solvents and additives, leading to poor sensitivity and specificity. Pre-column derivatization is a classic and reliable technique to append a UV-active functional group (a chromophore) to an otherwise non-absorbing analyte.[9] Benzoyl chloride was selected as the derivatizing agent due to its rapid and specific reaction with secondary amines under basic conditions to form a stable amide. The resulting N-benzoyl-3-methoxypiperidine derivative exhibits a strong UV maximum, allowing for sensitive detection at a more specific wavelength (e.g., ~230-254 nm), thereby enhancing both sensitivity and selectivity. This approach is supported by literature demonstrating the successful derivatization of similar piperidine structures.[10][11]
2.3 Mobile Phase and pH Control
The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, controls the elution of the analyte.[12] For this method, a phosphate buffer is employed to maintain a constant pH. Controlling the pH is critical for achieving reproducible chromatography, as it prevents shifts in retention time and ensures consistent peak shapes. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution program is utilized to ensure that the main derivatized analyte peak is well-resolved from potential impurities and any excess derivatizing reagent, providing a clean and reliable purity assessment.
Experimental Workflow and Protocols
The overall process from sample handling to final data analysis is outlined below.
Caption: Overall workflow for the purity analysis of 3-Methoxypiperidine HCl.
3.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab, Empower, or equivalent.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18).
-
Analytical Balance: 5-decimal place readability.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Reagents: this compound Reference Standard (>99.5% purity), Benzoyl Chloride (≥99%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Sodium Hydroxide, Hydrochloric Acid, and Water (Milli-Q or equivalent).
3.2 Chromatographic Conditions
All quantitative data is summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with NaOH. |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-5 min (50% B), 5-15 min (50-80% B), 15-20 min (80% B), 20.1-25 min (50% B for re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3.3 Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Derivatization Buffer: 1 M Sodium Hydroxide solution.
-
Benzoyl Chloride Solution: 10% (v/v) Benzoyl Chloride in Acetonitrile. Prepare fresh daily.
-
Quenching Solution: 2 M Hydrochloric Acid.
3.4 Standard and Sample Preparation Protocol
-
Reference Standard Stock (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (100 µg/mL): Pipette 1 mL of the Stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.
-
Test Sample (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3.5 Derivatization Protocol
-
Into separate vials, pipette 100 µL of the Working Standard solution and the Test Sample solution.
-
To each vial, add 200 µL of the Derivatization Buffer (1 M NaOH). Vortex briefly.
-
Add 200 µL of the Benzoyl Chloride Solution. Cap the vial immediately and vortex for 1 minute.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Quench the reaction by adding 100 µL of the Quenching Solution (2 M HCl). Vortex to mix.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
3.6 System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the derivatized Working Standard. The system is deemed suitable for use if it meets the criteria outlined in USP <621>.[13][14]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time |
Method Validation Protocol
The method must be validated to ensure it is reliable for its intended purpose, following ICH Q2(R1) guidelines.[2][15]
Caption: Logical relationship of ICH Q2(R1) validation parameters.
4.1 Specificity
-
Protocol: Analyze derivatized samples of diluent (blank), a placebo, the reference standard, the test sample, and a sample spiked with known related substances (if available). Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) on the test sample and analyze the derivatized stressed samples.
-
Acceptance Criteria: The peak for derivatized 3-Methoxypiperidine should be free from interference from any other components. Peak purity analysis (using DAD) should pass, and resolution between the main peak and any adjacent impurity peaks should be >2.0.
4.2 Linearity
-
Protocol: Prepare a series of at least five concentrations of the derivatized standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1-150 µg/mL).
-
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
4.3 Accuracy (% Recovery)
-
Protocol: Analyze a sample of known concentration (e.g., a placebo batch) spiked with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the working concentration). Perform three replicate preparations for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
4.4 Precision
-
Repeatability (Intra-assay):
-
Protocol: Analyze six independent preparations of the same homogenous test sample at 100% of the working concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The %RSD of the purity values should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
Acceptance Criteria: The %RSD between the two sets of data should meet predefined laboratory standards.
-
4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, use the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision and accuracy.
4.6 Robustness
-
Protocol: Analyze the derivatized working standard while making small, deliberate variations to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the purity result should not significantly change, demonstrating the method's reliability during normal usage.
Conclusion
This application note provides a comprehensive, robust, and validated RP-HPLC method for the purity determination of this compound. By employing a pre-column derivatization strategy with benzoyl chloride, the challenges of poor UV absorbance and low retention are effectively overcome. The detailed protocol, including system suitability criteria and a full validation plan based on ICH guidelines, ensures that this method is suitable for use in a regulated quality control environment, providing reliable and accurate results for the purity assessment of this important pharmaceutical intermediate.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention.
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005.
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY.
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>.
-
U.S. Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. November 19, 2021.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
LCGC International. Are You Sure You Understand USP <621>? September 16, 2024.
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 24, 2024.
-
International Council for Harmonisation. Quality Guidelines.
-
BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
-
PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. December 8, 2023.
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
-
LookChem. Cas 4045-29-8, 3-METHOXYPIPERIDINE.
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
Kim, H., & Kim, Y. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 37(9), 1893–1898.
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. October 20, 2025.
-
Chem-Impex. 3-(2-Methoxybenzyl)Piperidine Hydrochloride.
-
Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4341744, 3-Methoxypiperidine.
-
Al-Tamrah, S. A., & Al-Majed, A. A. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(4), 349–355.
-
Kuujia. Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride).
-
ChemBK. 3-Methoxypiperidine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. benchchem.com [benchchem.com]
- 10. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. fda.gov [fda.gov]
Chiral HPLC Separation of 3-Methoxypiperidine Hydrochloride Enantiomers: An Application Guide
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the chiral separation of 3-Methoxypiperidine hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC). The significance of enantiomeric separation of chiral amines like 3-Methoxypiperidine is paramount in the pharmaceutical industry, where distinct enantiomers can exhibit widely differing pharmacological and toxicological profiles.[1] This document outlines a robust methodology, detailing the rationale behind the selection of the chiral stationary phase, mobile phase composition, and critical operational parameters. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method for this class of compounds.
Introduction: The Imperative of Chiral Purity in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. 3-Methoxypiperidine, a key chiral building block, is utilized in the synthesis of a variety of biologically active molecules.[2] The stereochemistry at the C3 position introduces a chiral center, resulting in two enantiomers, (R)- and (S)-3-Methoxypiperidine. It is well-established that the biological activity of chiral drugs can be enantiomer-specific. One enantiomer may be therapeutically active, while the other could be inactive, exhibit different activity, or even be toxic.[3] Therefore, the ability to separate and quantify the individual enantiomers of this compound is a critical requirement for quality control, pharmacokinetic studies, and regulatory compliance in drug development.[4][5]
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the predominant technique for enantiomeric separations due to its high efficiency, sensitivity, and reproducibility.[3][6] The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities.[7] This difference in interaction strength results in varying retention times and, consequently, separation.
Method Development Strategy: A Logic-Driven Approach
The development of a successful chiral separation method is often an empirical process, but a systematic approach can significantly streamline the workflow.[8][9] For a basic compound like 3-Methoxypiperidine, several factors must be considered.
Selection of the Chiral Stationary Phase (CSP)
The choice of the CSP is the most critical decision in chiral method development.[10] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including amines and their derivatives.[3][6][11] These phases offer a combination of hydrogen bonding, π-π, and steric interactions that are effective for chiral recognition. For piperidine derivatives specifically, columns such as Chiralpak® and Chiralcel® series have shown considerable success.[12]
Another class of CSPs effective for the separation of primary and secondary amines are crown ethers.[13][14] These phases operate on a host-guest interaction mechanism, where the ionized amino group of the analyte is complexed within the crown ether cavity.[14] However, polysaccharide-based CSPs are often the first choice due to their versatility across different mobile phase modes.
Mobile Phase Considerations
The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP. For polysaccharide-based CSPs, several modes can be employed:
-
Normal Phase (NP): Typically consisting of a non-polar solvent like n-hexane and a polar modifier such as an alcohol (e.g., isopropanol, ethanol). This mode is often a good starting point for chiral separations of many compounds.[11]
-
Polar Organic (PO) Mode: Utilizes polar organic solvents like acetonitrile and an alcohol. This mode can offer different selectivity compared to the normal phase.[15]
-
Reversed Phase (RP): Employs aqueous-organic mobile phases. While less common for initial screening of this type of compound, it can be a viable option with certain immobilized polysaccharide CSPs.[8]
For basic analytes like 3-Methoxypiperidine, peak tailing can be a common issue due to strong interactions with residual silanol groups on the silica support of the CSP.[12] To mitigate this, the addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is highly recommended.[12]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the chiral HPLC separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chiral Column: A polysaccharide-based CSP is recommended. For this application, a Chiralpak® AD-H column (or equivalent) is a strong candidate.
-
Chemicals and Reagents:
-
(±)-3-Methoxypiperidine hydrochloride (racemic standard)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Methanol (HPLC grade, for sample preparation)
-
Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a volumetric ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Sample Solution: Accurately weigh approximately 10 mg of (±)-3-Methoxypiperidine hydrochloride and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Note: 3-Methoxypiperidine lacks a strong UV chromophore. Detection at low wavelengths (e.g., 210 nm) is necessary. For trace-level analysis, pre-column derivatization with a UV-active agent could be considered to enhance sensitivity.[16][17]
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.
Workflow Visualization
The following diagram illustrates the key steps in the chiral HPLC method development and analysis workflow.
Caption: Workflow for Chiral HPLC Separation of 3-Methoxypiperidine.
Expected Results and Discussion
Under the specified conditions, a successful separation of the (R)- and (S)-enantiomers of 3-Methoxypiperidine should be achieved. The chromatogram will display two distinct, well-resolved peaks. The addition of diethylamine to the mobile phase is crucial for obtaining symmetrical peak shapes by minimizing interactions with the stationary phase's silica backbone.[12]
The elution order of the enantiomers is specific to the chiral stationary phase used and cannot be predicted without experimental verification using enantiomerically pure standards. The resolution factor (Rs) is the key parameter for evaluating the separation quality. A value greater than 1.5 indicates baseline separation, which is essential for accurate quantification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor or no resolution | Inappropriate CSP or mobile phase composition. | Screen different chiral columns (e.g., other polysaccharide or cyclofructan-based CSPs).[15] Adjust the mobile phase composition by varying the alcohol modifier percentage. |
| Peak tailing | Strong interaction of the basic analyte with the stationary phase. | Ensure the presence of a basic additive (e.g., 0.1% DEA or TEA) in the mobile phase.[12] |
| Broad peaks | High extra-column volume; low column efficiency. | Check for leaks in the system. Ensure proper column installation. Use smaller diameter tubing if necessary. |
| Inconsistent retention times | Inadequate column equilibration; mobile phase composition changes. | Allow sufficient time for column equilibration. Prepare fresh mobile phase daily and ensure proper mixing. |
Conclusion
This application note provides a detailed and robust protocol for the chiral separation of this compound enantiomers by HPLC. The method utilizes a widely applicable polysaccharide-based chiral stationary phase and a normal-phase mobile phase containing a basic additive to ensure good resolution and peak shape. By following this guide, researchers and analysts in the pharmaceutical industry can effectively implement a reliable method for the enantiomeric purity assessment of this important chiral building block, thereby supporting the development of safe and effective new chemical entities.
References
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Shimadzu Scientific Instruments. (n.d.). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Isabelle, Y., et al. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- Zhang, Y. -W., et al. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 25, 1353-1356.
- Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Welsch, T., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- LCGC International. (n.d.). Application Notes: Chiral.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
- LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE.
- Kuujia.com. (n.d.). Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride).
- Sumika Chemical Analysis Service. (n.d.). Technical News - Separation of Chiral Amine Compounds using Crown Ether Column.
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- National Center for Biotechnology Information. (n.d.). 3-Methoxypiperidine. PubChem.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- BenchChem. (n.d.). Chiral Amine Catalyzed Enantioselective Reactions: Application Notes and Protocols.
- BenchChem. (n.d.). CAS 625454-22-0 3-(2-Methoxybenzyl)piperidine hydrochloride.
- Inamuddin, A. M., & Asiri, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine. General reaction....
- ChemBK. (2024). 3-Methoxypiperidine.
- International Journal of Research and Pharmaceutical Reviews. (n.d.). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC).
- BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. lookchem.com [lookchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. scas.co.jp [scas.co.jp]
- 15. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the GC-MS Analysis of Piperidine Derivatives
Abstract
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making its analytical characterization a cornerstone of drug discovery, development, and quality control.[1][2] Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of piperidine derivatives due to its high resolution and sensitivity.[3] This comprehensive guide provides a detailed exploration of the GC-MS analysis of piperidine derivatives, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical experimental choices. We will delve into sample preparation strategies, including the often-necessary step of derivatization, method development and optimization, and the interpretation of mass spectral data. Furthermore, this document will address method validation in accordance with regulatory expectations and touch upon the specialized area of chiral analysis.
Introduction: The Significance of Piperidine Derivatives and the Role of GC-MS
Piperidine, a six-membered heterocyclic amine, is a fundamental building block in medicinal chemistry.[2][4] Its derivatives exhibit a wide spectrum of biological activities, leading to their use as active pharmaceutical ingredients (APIs) in numerous drug classes. The stereochemistry of piperidine scaffolds can significantly influence their pharmacological properties, highlighting the importance of chiral analysis in drug development.[4]
GC-MS is an ideal analytical tool for many piperidine derivatives due to their inherent volatility or the ability to render them volatile through chemical modification.[3] The technique combines the exceptional separating power of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] This combination allows for the analysis of complex mixtures and the confident identification of unknown compounds or impurities.
The Core Principles: Understanding the GC-MS Workflow
The GC-MS analysis of piperidine derivatives follows a systematic workflow. A deep understanding of each stage is paramount for developing robust and reliable analytical methods.
Caption: A generalized workflow for the GC-MS analysis of piperidine derivatives.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the piperidine derivatives from the sample matrix and prepare them in a form suitable for GC-MS analysis. The choice of method depends heavily on the nature of the sample matrix and the physicochemical properties of the analyte.
Extraction Techniques
For solid samples, such as pharmaceutical formulations, dissolution in a suitable organic solvent is often the first step. For biological matrices like plasma or urine, more complex extraction procedures are necessary to remove interfering substances.
-
Liquid-Liquid Extraction (LLE): This is a common technique where the sample is partitioned between two immiscible liquids. For basic piperidine derivatives, the pH of the aqueous phase is typically adjusted to be alkaline (e.g., by adding NaOH) to ensure the analyte is in its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.[5]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE. The choice of sorbent is critical and depends on the properties of the piperidine derivative. Reversed-phase (e.g., C18) or ion-exchange sorbents are commonly employed.
The Critical Role of Derivatization
Many piperidine derivatives, especially those containing polar functional groups like primary or secondary amines and hydroxyl groups, exhibit poor chromatographic behavior. These issues include peak tailing, low volatility, and thermal degradation in the hot GC inlet. Derivatization chemically modifies these functional groups to create more volatile and thermally stable derivatives.[5]
Common Derivatization Strategies for Piperidine Derivatives:
| Derivatization Agent | Target Functional Group | Resulting Derivative | Key Advantages |
| Acylating Agents (e.g., Acetic Anhydride, Trifluoroacetic Anhydride - TFAA) | Primary & Secondary Amines, Hydroxyls | Amides, Esters | Increases volatility and thermal stability.[5] |
| Silylating Agents (e.g., BSTFA, TMCS) | Primary & Secondary Amines, Hydroxyls, Carboxylic Acids | Trimethylsilyl (TMS) ethers, esters, and amines | Highly effective at increasing volatility. |
| Chloroformates (e.g., Ethyl Chloroformate) | Primary & Secondary Amines | Carbamates | Produces stable derivatives with good chromatographic properties. |
| p-Toluenesulfonyl chloride (PTSC) | Secondary Amines | Sulfonamides | Used for pre-column derivatization for HPLC with UV detection, but the principle can be adapted for GC-MS.[6] |
Why choose one over another? The choice of derivatizing agent depends on the specific functional groups present in the piperidine derivative and potential interferences. For instance, silylating agents are highly effective but can be sensitive to moisture. Acylating agents are robust but may introduce byproducts that need to be removed.
GC-MS Method Development and Optimization: A Step-by-Step Protocol
The following protocol provides a general framework for the GC-MS analysis of a derivatized piperidine derivative. Optimization will be necessary for specific applications.
Detailed Protocol for GC-MS Analysis
1. Sample Preparation and Derivatization (Acylation Example): a. To 1 mL of the extracted sample in a suitable solvent (e.g., ethyl acetate), add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA). b. Add 10 µL of a catalyst like pyridine, if necessary, to enhance the reaction rate.[5] c. Tightly cap the vial and heat at 70°C for 30 minutes.[5] d. After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume (e.g., 100 µL) of ethyl acetate for GC-MS injection.[5]
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column is a good starting point for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Injection Mode | Splitless | For trace analysis to maximize the amount of analyte reaching the column. |
| Injector Temperature | 250 °C | High enough to ensure rapid volatilization of the derivative without causing thermal degradation. |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min | This program provides good separation for a range of volatilities. The final hold ensures elution of any less volatile components. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns.[7] |
| Source Temperature | 230 °C | Optimized to maintain analyte integrity and prevent contamination. |
| Quadrupole Temperature | 150 °C | Maintained at a stable temperature for consistent mass analysis. |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) | Full scan is used for qualitative analysis and identification. SIM is used for quantitative analysis to enhance sensitivity and selectivity.[5] |
Data Analysis and Interpretation: Decoding the Mass Spectrum
The mass spectrum of a piperidine derivative provides a unique fingerprint that can be used for its identification. Understanding the common fragmentation patterns is key.
Characteristic Fragmentation of the Piperidine Ring
Under Electron Ionization (EI), the piperidine ring undergoes characteristic fragmentation pathways:
-
α-Cleavage: This is a dominant fragmentation pathway where the bond adjacent to the nitrogen atom is cleaved. This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is often preferentially lost.[1]
-
Ring Fission: The piperidine ring itself can open, leading to a variety of acyclic fragment ions.[1]
-
Substituent-Driven Fragmentation: The nature and position of substituents on the piperidine ring heavily influence the fragmentation pattern.[1] For example, in fentanyl-like compounds, cleavage of the bond between the piperidine ring and a phenethyl group is a common fragmentation pathway.[8]
Caption: Major fragmentation pathways of piperidine derivatives in EI-MS.
Method Validation: Ensuring Trustworthy Results
For use in regulated environments such as pharmaceutical quality control, the GC-MS method must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).[9][10]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99.[11] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for API assay.[9][12] |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 2%.[9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1.[12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[12] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters are slightly varied.[9] |
Advanced Topic: Chiral Analysis of Piperidine Derivatives
Many piperidine-containing drugs are chiral, and their enantiomers can have different pharmacological and toxicological profiles.[4] Therefore, the ability to separate and quantify these enantiomers is crucial.
Chiral GC Analysis:
-
Chiral Stationary Phases: Enantioselective GC columns incorporate chiral selectors, such as derivatized cyclodextrins, into the stationary phase.[13] These selectors interact differently with the two enantiomers, leading to their separation.
-
Multidimensional Gas Chromatography (MDGC): For complex samples, MDGC can provide enhanced separation. In this technique, a portion of the eluent from a primary achiral column is "heart-cut" and transferred to a secondary chiral column for enantioseparation.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Active sites in the GC system; Incomplete derivatization; Polar analytes. | Deactivate the GC inlet liner; Optimize derivatization reaction; Ensure complete derivatization. |
| Poor Sensitivity | Analyte degradation; Low ionization efficiency; Matrix effects. | Lower injector temperature; Use a more suitable derivatizing agent; Improve sample cleanup. |
| Ghost Peaks | Carryover from previous injections; Septum bleed; Contamination. | Run a solvent blank; Use a high-quality, low-bleed septum; Clean the GC inlet and source. |
| Irreproducible Retention Times | Fluctuations in carrier gas flow; Oven temperature instability; Column degradation. | Check for leaks in the gas lines; Calibrate the oven temperature; Replace the GC column. |
Conclusion
The GC-MS analysis of piperidine derivatives is a versatile and powerful tool in the pharmaceutical sciences. A thorough understanding of sample preparation, derivatization, chromatographic principles, mass spectral fragmentation, and method validation is essential for obtaining high-quality, reliable data. By moving beyond rote protocol-following to a scientifically grounded approach, researchers can confidently tackle the analytical challenges presented by this important class of compounds.
References
- Benchchem.
- Benchchem. Application Notes and Protocols for GC-MS Analysis of Amphetamines using 1-(Chlorocarbonyl)
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Pharmaceutical Sciences and Research.
- A Review on GC-MS and Method Development and Valid
- Maksimović, M., & Kovačević, N. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Rapid Communications in Mass Spectrometry, 4(11), 459-461.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Molecules, 28(20), 7187.
- GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.
- Analytical Method Development and Validation in Pharmaceuticals. (2025).
- Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. (n.d.). Cayman Chemical.
- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022).
- The Use of Derivatization Reagents for Gas Chrom
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021).
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Multidimensional Gas Chromatography for Chiral Analysis. (2019). TrAC Trends in Analytical Chemistry, 118, 534-545.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Synthesis, 55(15), 2383-2396.
Sources
- 1. benchchem.com [benchchem.com]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. impactfactor.org [impactfactor.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Methoxypiperidine Hydrochloride in the Synthesis of Novel Therapeutic Agents
Introduction: The Strategic Value of the 3-Methoxypiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively orient substituents to interact with biological targets such as enzymes and G protein-coupled receptors (GPCRs). Furthermore, the basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, enabling ionic interactions and improving the pharmacokinetic properties of drug molecules.
Among the various substituted piperidines, 3-methoxypiperidine has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents. The methoxy group at the 3-position introduces several advantageous features:
-
Stereochemical Control: The substituent at the 3-position creates a chiral center, allowing for the synthesis of stereochemically defined molecules. This is crucial as the biological activity of enantiomers can differ significantly.
-
Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity, polarity, and metabolic stability of the final compound, providing a handle for fine-tuning its drug-like properties.
-
Vector for Further Functionalization: While the methoxy group itself is relatively stable, its presence can direct further chemical modifications on the piperidine ring.
This guide provides detailed application notes and protocols for the use of 3-Methoxypiperidine hydrochloride, a stable and easy-to-handle salt form, in key synthetic transformations relevant to drug discovery and development.
Physicochemical and Safety Data
This compound is a white to off-white solid. As with any chemical reagent, it is crucial to handle it in accordance with good laboratory practices and to consult the Safety Data Sheet (SDS) before use.
| Property | Value | Reference(s) |
| CAS Number | 688809-94-1 | [2] |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Molecular Weight | 151.64 g/mol | [3] |
| Melting Point | 108-112 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and alcohols. | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |
| Hazard Summary | May cause skin, eye, and respiratory tract irritation. Handle with appropriate personal protective equipment (PPE). | [2] |
Core Synthetic Applications: An Overview
This compound serves as a versatile secondary amine for the construction of more complex molecular architectures. The secondary amine of the piperidine ring is the primary site of reactivity, allowing for N-alkylation, N-arylation, and acylation reactions. The hydrochloride salt can be used directly in some reactions with the addition of a base, or it can be neutralized beforehand to yield the free base.
The following diagram illustrates the key synthetic transformations that will be detailed in this guide.
Caption: Key synthetic transformations of this compound.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is particularly useful for coupling amines with aryl halides or triflates and is a cornerstone of modern medicinal chemistry for the synthesis of N-aryl piperidines, a common motif in kinase inhibitors.
Rationale: This protocol describes the coupling of 3-methoxypiperidine with a heteroaryl chloride, a key step in the synthesis of scaffolds for Janus kinase (JAK) inhibitors. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields, especially with sterically hindered or electron-rich coupling partners.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig N-arylation protocol.
Step-by-Step Protocol:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-chloro-5-nitropyridine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 2.2 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated 3-methoxypiperidine.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[6] This two-step, one-pot process is a preferred method for N-alkylation in pharmaceutical synthesis due to its high functional group tolerance and the avoidance of over-alkylation often seen with direct alkylation using alkyl halides.
Rationale: This protocol outlines the reductive amination of 3-methoxypiperidine with a representative aldehyde. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mildness and selectivity for the iminium ion intermediate over the starting aldehyde. This method is broadly applicable for introducing a wide range of alkyl substituents onto the piperidine nitrogen.
Step-by-Step Protocol:
Materials:
-
This compound
-
Aldehyde or ketone (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N) or another suitable base to neutralize the hydrochloride salt
-
Acetic acid (optional, can catalyze imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL). Add triethylamine (1.1 mmol, 1.1 equiv) and stir for 10-15 minutes at room temperature.
-
Aldehyde Addition: Add the aldehyde (1.2 mmol, 1.2 equiv) to the solution. A small amount of acetic acid (0.1 equiv) can be added to facilitate imine formation. Stir the mixture for 30-60 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated 3-methoxypiperidine.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. The protocols outlined in this guide for N-arylation and N-alkylation represent fundamental transformations that enable the incorporation of this important scaffold into a wide range of complex molecules. The strategic placement of the methoxy group provides a means to modulate the stereochemical and physicochemical properties of the final compounds, making it a powerful tool in the hands of medicinal chemists. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the utility of thoughtfully functionalized building blocks like 3-methoxypiperidine is expected to increase even further.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. AU2009276420A1 - Piperidine derivatives as JAK3 inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: N-Alkylation of 3-Methoxypiperidine Hydrochloride
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of 3-methoxypiperidine hydrochloride. N-alkylated piperidine scaffolds are ubiquitous in medicinal chemistry and drug discovery, making robust and reproducible synthetic methods essential.[1][2] This document delves into the mechanistic principles of direct N-alkylation and reductive amination, offering field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring procedural success. The protocols are designed for researchers, chemists, and drug development professionals seeking to synthesize derivatives of this valuable heterocyclic building block.
Foundational Principles & Strategic Considerations
The N-alkylation of a secondary amine like 3-methoxypiperidine is a cornerstone transformation in organic synthesis. The reaction fundamentally involves the formation of a new carbon-nitrogen bond, typically through a nucleophilic substitution (SN2) pathway where the amine's lone pair of electrons attacks an electrophilic alkylating agent.[3][4] However, starting with the hydrochloride salt introduces a critical initial step: the liberation of the free, nucleophilic amine.
The Indispensable Role of the Base
This compound is an ammonium salt, meaning the nitrogen's lone pair is protonated and thus unavailable for nucleophilic attack. A base is required for two primary reasons:
-
Deprotonation of the Starting Material: An equivalent of base is needed to neutralize the hydrochloride salt, freeing the secondary amine to act as a nucleophile.
-
Neutralization of Reaction Byproduct: When using alkyl halides (R-X) as alkylating agents, a molecule of acid (H-X) is generated for every molecule of product formed. This acid will readily protonate any available free amine, rendering it unreactive.[5] A second equivalent of base is therefore required to scavenge this acid and allow the reaction to proceed to completion.
The choice of base is critical. It must be strong enough to perform the deprotonations but should ideally be non-nucleophilic to avoid competing with the piperidine in reacting with the alkylating agent. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or sterically hindered organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[5][6]
General Mechanism: Direct Alkylation
The direct N-alkylation of 3-methoxypiperidine proceeds via a classical SN2 mechanism. The key steps, after initial deprotonation of the hydrochloride salt, are illustrated below.
Caption: General mechanism for base-mediated N-alkylation.
An Alternative Strategy: Reductive Amination
Direct alkylation can sometimes lead to over-alkylation, where the newly formed tertiary amine reacts further to form a quaternary ammonium salt.[7] Reductive amination offers a highly controlled and versatile alternative that avoids this issue.[8] This two-step, one-pot process involves:
-
Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion.
-
In-situ Reduction: A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to reduce the iminium ion to the final tertiary amine.[8][9]
This method is particularly advantageous as NaBH(OAc)₃ is selective for the iminium ion and will not typically reduce the starting aldehyde or ketone, minimizing side reactions.[9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as a representative alkylating agent.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Benzyl Bromide | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Sigma-Aldrich |
| Acetonitrile (MeCN), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | N/A |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich |
| Round-bottom flask, stir bar, condenser | N/A | N/A |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | MilliporeSigma |
Reaction Parameters:
| Component | Equivalents |
| This compound | 1.0 |
| Alkylating Agent (Benzyl Bromide) | 1.1 - 1.2 |
| Base (K₂CO₃) | 2.5 - 3.0 |
| Solvent (Acetonitrile) | 5 - 10 mL per mmol |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 10 mL for a 1 mmol scale reaction).
-
Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the deprotonation of the hydrochloride salt.
-
Addition of Alkylating Agent: Add the alkylating agent, benzyl bromide (1.1 eq), to the suspension via syringe.
-
Heating and Monitoring: Attach a condenser and heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).[10] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed. Polar aprotic solvents like acetonitrile or DMF are generally preferred.[10][11]
-
Work-up (Cooling & Filtration): Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Work-up (Solvent Removal): Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Work-up (Extraction): Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Caption: Workflow for Direct N-Alkylation Protocol.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the synthesis of N-benzyl-3-methoxypiperidine using benzaldehyde.
Materials & Reagents (in addition to Protocol 1):
| Reagent/Material | Grade | Supplier Example |
| Benzaldehyde | ≥99% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Sigma-Aldrich |
Step-by-Step Procedure:
-
Free Amine Preparation: First, liberate the free amine from this compound. Dissolve the salt in a minimal amount of water, add 2M NaOH solution until the pH is >12, and extract the free base into dichloromethane (3 x 20 mL). Dry the combined organic extracts over MgSO₄, filter, and carefully concentrate to obtain the free 3-methoxypiperidine. Caution: This free amine is volatile.
-
Reaction Setup: To a stirred solution of the free 3-methoxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).[9]
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature for 12-16 hours, monitoring by TLC.
-
Work-up (Quenching): Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[9]
-
Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient base to liberate free amine and neutralize byproduct acid.[5] 2. Low reaction temperature. 3. Unreactive alkylating agent (e.g., R-Cl vs R-I). | 1. Ensure at least 2.2 equivalents of a suitable base are used. Use a stronger base if necessary (e.g., Cs₂CO₃).[6] 2. Increase the reaction temperature in increments (e.g., to 80 °C or reflux).[10] 3. Switch to a more reactive halide (I > Br > Cl) or consider converting it in-situ using NaI (Finkelstein reaction). |
| N,N-Dialkylation (Quaternization) | The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a second alkylation.[7] | 1. Add the alkylating agent slowly over several hours using a syringe pump to maintain a low concentration.[5] 2. Use a slight excess of the amine starting material relative to the alkylating agent. |
| Elimination Side Products | Occurs with sterically hindered (secondary/tertiary) alkyl halides, especially with strong, bulky bases. | 1. Use a primary or methyl halide if possible. 2. Employ milder reaction conditions (lower temperature, weaker base like NaHCO₃).[12] |
| Difficult Purification | Product co-elutes with starting material or byproducts. The basic nature of the product can cause tailing on silica gel. | 1. Ensure the reaction goes to completion to consume the starting material. 2. For column chromatography, add a small amount of triethylamine (~1%) to the eluent to suppress tailing of the basic amine product. |
References
-
Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. [Link]
-
Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]
-
Alkylation of Amines. (n.d.). University of Calgary. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (2026). ACS GCI Pharmaceutical Roundtable. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. [Link]
-
Amine alkylation. (n.d.). Wikipedia. [Link]
-
N-alkylation of secondary amine?. (2017). ResearchGate. [Link]
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. (n.d.). ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Aqueous-Mediated N-Alkylation of Amines. (2007). ResearchGate. [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Institutes of Health. [Link]
-
Alkylation of Amines. (2022). YouTube. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Pennsylvania. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]
-
Amine. (n.d.). Wikipedia. [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.).
- A kind of purification method of high-purity piperidine. (n.d.).
- N-alkyl-piperidine DERIVATIVES. (n.d.).
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Università degli Studi di Firenze. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. [Link]
- Process for the purification of piperidine. (n.d.).
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
3-METHOXYPIPERIDINE. (n.d.). LookChem. [Link]
-
N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Methoxypiperidine Hydrochloride as a Versatile Scaffold in Combinatorial Chemistry
Abstract
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] This application note details the utility of 3-methoxypiperidine hydrochloride as a versatile and synthetically tractable scaffold for the construction of diverse small-molecule libraries. We provide an in-depth analysis of its chemical properties, key synthetic transformations, and detailed, field-proven protocols for N-acylation and reductive amination reactions. The strategic placement of the methoxy group at the 3-position offers a subtle yet significant tool for modulating the scaffold's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, while preserving the critical secondary amine as a vector for diversification.[3][4]
Introduction: The Strategic Value of the 3-Methoxypiperidine Scaffold
In the quest for novel therapeutic agents, the exploration of three-dimensional chemical space is paramount.[5][6] Saturated heterocyclic scaffolds, like piperidine, offer a significant advantage over traditional flat, aromatic systems by providing defined stereochemical arrangements that can lead to improved target engagement and selectivity.[4][5] 3-Methoxypiperidine emerges as a particularly valuable building block for several key reasons:
-
Proven Pharmacophore: The piperidine ring system is a well-established component in drugs targeting a wide array of conditions, including central nervous system (CNS) disorders and cancer.[1][2]
-
Vector for Diversity: The secondary amine (pKa ≈ 9.35) serves as a robust and predictable reaction handle for introducing molecular diversity.[7][8] It readily participates in a wide range of C-N bond-forming reactions.
-
Property Modulation: The 3-methoxy group introduces a polar, non-ionizable feature. This substitution can influence the molecule's conformation, solubility, metabolic stability, and interactions with biological targets by acting as a hydrogen bond acceptor.[3][4]
-
Synthetic Accessibility: As a hydrochloride salt, the compound exhibits enhanced stability and solubility in various solvents, making it highly amenable to a broad spectrum of synthetic transformations in a laboratory setting.[3]
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to effectively leverage this compound in their combinatorial chemistry and drug discovery campaigns.
Physicochemical and Safety Profile
A thorough understanding of a scaffold's properties is critical for experimental design.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| Synonyms | 3-Methoxy-piperidine HCl | [9][10] |
| CAS Number | 688809-94-1 (racemic) | [9][11] |
| Molecular Formula | C₆H₁₄ClNO | [12] |
| Molecular Weight | 151.64 g/mol | [12][13] |
| Appearance | Off-white to light yellow solid | [13] |
| pKa (Free Base) | 9.35 ± 0.10 (Predicted) | [7][8] |
| Storage Conditions | 0-8 °C, protect from light | [7][8][13] |
Note: Data for the free base (CAS 4045-29-8) is often used for predicted properties like pKa.[7][10]
Safety and Handling
3-Methoxypiperidine and its hydrochloride salt are classified as hazardous chemicals.[10][11]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[10][14][15]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[11][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid breathing dust and prevent contact with skin and eyes.[11]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[11][16] For eye contact, rinse cautiously with water for several minutes.[11][16] If inhaled, move the person to fresh air.[11] Seek immediate medical attention if symptoms persist or in case of ingestion.[16]
Application in Combinatorial Library Design
The core principle of combinatorial chemistry is the systematic and rapid synthesis of a large number of distinct but structurally related molecules.[17][18] this compound is an ideal starting scaffold for such endeavors. The general workflow involves liberating the free secondary amine from its hydrochloride salt, followed by reaction with a diverse set of building blocks in a parallel or split-and-pool synthesis format.[18][19]
General Synthetic Workflow
The diagram below illustrates a parallel synthesis approach where the 3-methoxypiperidine scaffold is derivatized through two common chemical pathways: N-acylation and reductive amination.
Caption: Parallel synthesis workflow using 3-methoxypiperidine.
Key Synthetic Transformations & Protocols
The following sections provide the scientific rationale and detailed protocols for two high-yield, robust reactions essential for library generation from the 3-methoxypiperidine scaffold.
Application Note: N-Acylation
N-acylation is a fundamental transformation for creating amide bonds, which are prevalent in over 25% of all pharmaceuticals.[20] The reaction of the 3-methoxypiperidine secondary amine with activated carboxylic acid derivatives (like acyl chlorides or anhydrides) or with carboxylic acids using coupling agents provides a reliable route to a diverse amide library.[20][21]
Causality Behind Experimental Choices:
-
Base: The starting material is a hydrochloride salt. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is required (at least 1.0 equivalent) to neutralize the HCl and liberate the reactive free amine. An additional equivalent is often needed to scavenge the HCl generated when using acyl chlorides.[22]
-
Acylating Agent: Acyl chlorides are highly reactive and often drive the reaction to completion quickly at low temperatures. For more sensitive substrates, coupling reagents like HATU or HOBt/EDC are used with carboxylic acids to form active esters in situ, preventing side reactions and preserving stereochemistry where applicable.[21]
-
Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred as they do not compete in the acylation reaction and effectively dissolve the reagents.
This protocol is designed for a 96-well plate format (0.1 mmol scale per well).
-
Reagent Preparation:
-
Scaffold Stock: Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Base Stock: Prepare a 1.5 M solution of DIPEA in anhydrous DCM.
-
Building Block Plate: In a 96-well plate, add 0.11 mmol (1.1 equivalents) of 96 diverse acyl chlorides, either as neat liquids or as 1.0 M solutions in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a new 96-well reaction plate, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 200 µL of the DIPEA stock solution (0.3 mmol, 3.0 equivalents). This neutralizes the starting material and the HCl by-product.
-
Stir the plate at room temperature for 10 minutes to ensure complete formation of the free amine.
-
-
Building Block Addition:
-
Transfer the acyl chloride solutions from the building block plate to the reaction plate.
-
Seal the reaction plate and shake at room temperature for 4-6 hours.
-
-
Workup and Isolation:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Add 500 µL of DCM to each well, shake, and allow the layers to separate.
-
Collect the organic layer from each well and transfer to a new plate for analysis or further purification (e.g., by solid-phase extraction or preparative LC-MS).
-
Application Note: Reductive Amination
Reductive amination is one of the most powerful methods for forming C-N bonds and is widely used in the pharmaceutical industry.[23] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[24][25] This method provides direct access to tertiary amine libraries from the 3-methoxypiperidine scaffold.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most modern reductive aminations. It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde or ketone.[24] This selectivity minimizes the formation of alcohol by-products. Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and its reaction rate is often enhanced by the acetic acid by-product.[26]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent solvents for this reaction. They are aprotic and effectively solubilize the reactants and the reducing agent.
-
Acid Catalyst (Optional): For less reactive ketones or electron-rich aldehydes, a catalytic amount of acetic acid can be added to accelerate the formation of the iminium ion.
This protocol is designed for a 0.1 mmol scale per reaction vial.
-
Reagent Preparation:
-
Building Block Vials: To an array of reaction vials, add 0.1 mmol of diverse aldehydes.
-
Add 1.0 mL of anhydrous DCM to each vial.
-
-
Reaction Setup:
-
To each vial, add 15.2 mg (0.1 mmol, 1.0 equivalent) of this compound.
-
Add 26 µL (0.15 mmol, 1.5 equivalents) of DIPEA to liberate the free amine. Stir for 5 minutes.
-
-
Reducing Agent Addition:
-
Add 32 mg (0.15 mmol, 1.5 equivalents) of sodium triacetoxyborohydride to each vial.
-
Note: The addition can cause slight effervescence.
-
-
Reaction and Workup:
-
Seal the vials and stir at room temperature for 12-24 hours. Monitor reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by slowly adding 1.0 mL of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 1.0 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude tertiary amine products for analysis and purification.
-
Conclusion
This compound stands out as a high-value scaffold for combinatorial chemistry. Its inherent drug-like properties, combined with a synthetically versatile secondary amine handle, allow for the efficient generation of large, three-dimensionally rich chemical libraries.[3][4] The robust and scalable protocols for N-acylation and reductive amination presented here provide a solid foundation for researchers to rapidly explore vast areas of chemical space, accelerating the journey from hit discovery to lead optimization in modern drug development programs.[17][27]
References
-
(R)-3-Methoxypiperidine hydrochloride - LookChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Cas 4045-29-8, 3-METHOXYPIPERIDINE - LookChem. (n.d.). Retrieved January 2, 2026, from [Link]
-
Your Inquiry on (3S)-3-Methoxypiperidine hydrochloride | Chemical-Suppliers. (n.d.). Retrieved January 2, 2026, from [Link]
-
Dandu, R., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Curr Opin Chem Biol., 14(3), 343-353. Available from: [Link]
-
3-Methoxypiperidine - ChemBK. (2024). Retrieved January 2, 2026, from [Link]
-
3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
FM64058 - Safety Data Sheet. (2022). Maybridge. Retrieved January 2, 2026, from [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved January 2, 2026, from [Link]
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University. Retrieved January 2, 2026, from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. PubMed. Retrieved January 2, 2026, from [Link]
-
Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.). University of Leeds. Retrieved January 2, 2026, from [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules. NCBI. Retrieved January 2, 2026, from [Link]
-
Asymmetric Synthesis of Polyhydroxylated N-Alkoxypiperidines by Ring-Closing Double Reductive Amination: Facile Preparation of Isofagomine and Analogues. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Jones, S. P., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. NCBI. Retrieved January 2, 2026, from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The reductive amination reaction. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved January 2, 2026, from [Link]
-
Combinatorial Chemistry in Drug Discovery. (2015). Curr Top Med Chem. NCBI. Retrieved January 2, 2026, from [Link]
-
Combinatorial chemistry - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
(PDF) N-Acylation in Combinatorial Chemistry. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 688809-94-1 | Benchchem [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. lookchem.com [lookchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. biosynth.com [biosynth.com]
- 15. 3-Methoxypiperidine 97% | CAS: 4045-29-8 | AChemBlock [try.achemblock.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 19. imperial.ac.uk [imperial.ac.uk]
- 20. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. soc.chim.it [soc.chim.it]
- 27. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
Application Notes & Protocols: The Strategic Use of 3-Methoxypiperidine Hydrochloride in the Synthesis of High-Affinity Sigma-1 Receptor Ligands
Introduction: The Sigma-1 Receptor and the Quest for Selective Ligands
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that has garnered significant attention as a therapeutic target for a host of central nervous system (CNS) disorders.[1] Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel but rather a ligand-operated protein that modulates calcium signaling, ion channel function, and cell survival pathways. Its involvement in neuroprotection, cognition, and mood regulation has made it a focal point for drug discovery in areas such as Alzheimer's disease, neuropathic pain, depression, and schizophrenia.[2][3]
The development of potent and selective S1R ligands is paramount to unlocking its full therapeutic potential. A common structural feature among many high-affinity S1R ligands is a basic amine core, typically a piperidine or piperazine ring, connected to hydrophobic moieties.[4][5][6] This guide focuses on a particularly valuable building block in the medicinal chemist's arsenal: 3-Methoxypiperidine hydrochloride . We will explore its strategic application, the rationale for its use based on structure-activity relationships (SAR), and provide detailed protocols for its incorporation into novel S1R ligands.
The Strategic Importance of the 3-Methoxypiperidine Moiety
The choice of a specific building block in ligand design is never arbitrary. The 3-methoxypiperidine moiety offers several distinct advantages that contribute to favorable interactions within the S1R binding pocket.
2.1. Fulfilling the Pharmacophore Requirements
Pharmacophore models for S1R ligands consistently highlight three key features: a positively ionizable group (the piperidine nitrogen), and at least two hydrophobic regions.[1][7] The protonated nitrogen of the piperidine ring forms a crucial π-cation interaction with aromatic residues in the binding site, such as Phe107.[7] The 3-methoxy group, while seemingly simple, plays a multifaceted role:
-
Conformational Constraint: The methoxy group at the 3-position introduces a degree of conformational rigidity to the piperidine ring. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.
-
Modulation of Basicity: The electron-withdrawing inductive effect of the oxygen atom can subtly modulate the pKa of the piperidine nitrogen. This fine-tuning is critical for ensuring optimal ionization at physiological pH, a key factor for the essential π-cation interaction.[7]
-
Potential for Hydrogen Bonding: While primarily contributing to the hydrophobic character, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor with specific residues in the receptor, such as Tyr103, further anchoring the ligand in the binding pocket.
2.2. Structure-Activity Relationship (SAR) Insights
Studies on various piperidine-based S1R ligands have demonstrated that substitution on the piperidine ring can significantly impact affinity and selectivity. While extensive methylation has been explored, the introduction of a polar group like a methoxy substituent offers a unique balance of properties.[8][9] It allows for the exploration of polar interactions without drastically increasing overall polarity, which is crucial for maintaining blood-brain barrier permeability, a prerequisite for CNS-acting drugs.
The diagram below illustrates the key interactions of a ligand containing the 3-methoxypiperidine moiety within the S1R binding site, based on established pharmacophore models.
Caption: Key pharmacophoric interactions of a 3-methoxypiperidine-containing ligand.
Synthetic Pathways & Core Reactions
This compound is a versatile precursor primarily employed in N-alkylation reactions to couple the piperidine core to a suitable electrophile. The two most common and robust methods are direct N-alkylation and reductive amination.
3.1. General Synthetic Workflow
The overall strategy involves coupling the 3-methoxypiperidine core with a molecule containing a suitable electrophilic site and a hydrophobic moiety.
Caption: General workflow for synthesizing S1R ligands from 3-methoxypiperidine HCl.
Detailed Application Protocol: Synthesis of a Representative Phenoxyethylpiperidine S1R Ligand
This protocol details the synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-3-methoxypiperidine , a representative S1R ligand, via direct N-alkylation. This class of compounds has shown high affinity for the S1R.[8]
4.1. Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Notes |
| This compound | 133550-33-5 | Sigma-Aldrich, Combi-Blocks | Starting material |
| 1-(2-Chloroethoxy)-4-chlorobenzene | 36183-71-4 | TCI, Alfa Aesar | Electrophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Fisher Scientific | Base for free-basing and reaction |
| Acetonitrile (MeCN), anhydrous | 75-05-8 | Acros Organics | Reaction solvent |
| Dichloromethane (DCM) | 75-09-2 | VWR | Extraction solvent |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | EMD Millipore | Drying agent |
| Silica Gel (230-400 mesh) | 112926-00-8 | Sorbent Technologies | For column chromatography |
| Ethyl Acetate (EtOAc) | 141-78-6 | J.T. Baker | Chromatography eluent |
| Hexanes | 110-54-3 | Macron Fine Chemicals | Chromatography eluent |
4.2. Step-by-Step Synthesis Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.6 mmol).
-
Add anhydrous potassium carbonate (2.7 g, 19.8 mmol, 3.0 equivalents). Rationale: A sufficient excess of base is required to both neutralize the hydrochloride salt and act as the base for the subsequent alkylation reaction.
-
Add anhydrous acetonitrile (30 mL).
Step 2: N-Alkylation Reaction
-
Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the free base.
-
Add 1-(2-Chloroethoxy)-4-chlorobenzene (1.26 g, 6.6 mmol, 1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting amine indicates reaction completion.
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Rationale: Washing removes any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification
-
Purify the crude oil by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, 1-[2-(4-Chlorophenoxy)ethyl]-3-methoxypiperidine , as a pale yellow oil.
Expected Yield: 65-75%.
4.3. Characterization and Quality Control
-
¹H NMR (400 MHz, CDCl₃): Analysis should confirm the presence of protons corresponding to the 4-chlorophenoxy group, the ethyl linker, and the 3-methoxypiperidine moiety. Key signals include the aromatic protons, the OCH₂ and NCH₂ protons of the linker, and the methoxy singlet.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of carbon signals, including those for the aromatic ring, the linker, the piperidine ring, and the methoxy group.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for the protonated molecule [M+H]⁺ and compare it with the experimental value.
-
Purity (HPLC): Purity should be ≥95% as determined by HPLC analysis.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend reflux time to 24 hours. Ensure the internal temperature reaches the boiling point of the solvent. |
| Inactive electrophile (hydrolyzed). | Use a fresh bottle of the chloroethoxy reagent. | |
| Low Yield | Inefficient free-basing. | Ensure the K₂CO₃ is anhydrous and finely powdered for maximum surface area. |
| Loss of product during work-up or purification. | Be careful during extractions. Use a less polar eluent system for chromatography to prevent premature elution. | |
| Multiple Byproducts | Side reactions (e.g., elimination of the alkyl halide). | Consider using a less-hindered, non-nucleophilic base. Alternatively, switch to a milder alkylating agent like a mesylate or tosylate.[8] |
Conclusion
This compound stands out as a strategically valuable building block for the synthesis of high-affinity sigma-1 receptor ligands. Its inherent structural and electronic properties allow it to fulfill key pharmacophoric requirements, contributing to potent and selective receptor binding. The synthetic protocols for its incorporation, primarily through N-alkylation, are robust and accessible. By understanding the underlying principles of its role in molecular recognition and employing optimized synthetic methodologies, researchers can effectively leverage this precursor to develop novel chemical probes and potential therapeutic agents targeting the sigma-1 receptor.
References
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. PubMed Central. Available at: [Link]
-
A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Chemistry. Available at: [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. University of Bari Aldo Moro Institutional Research Archive. Available at: [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. Available at: [Link]
-
3D pharmacophore models for σ 1 R. ResearchGate. Available at: [Link]
-
Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. PubMed. Available at: [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. Available at: [Link]
-
1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. ResearchGate. Available at: [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. University of Catania Institutional Research Archive. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. Available at: [Link]
Sources
- 1. Frontiers | A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset [frontiersin.org]
- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unict.it [iris.unict.it]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxypiperidine Hydrochloride Synthesis
Introduction: Welcome to the technical support guide for the synthesis of 3-Methoxypiperidine hydrochloride. As a crucial building block in modern pharmaceuticals, the synthesis of this piperidine derivative demands high purity and yield.[1][2] However, its multi-step synthesis often introduces specific and challenging impurities that can impact downstream applications. This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot common issues, understand the origin of byproducts, and implement effective mitigation strategies. We will delve into the causality behind side reactions and provide validated protocols to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions - Byproduct Identification & Origin
This section addresses the most common questions regarding impurities encountered during the synthesis.
Q1: What are the primary synthetic routes to 3-Methoxypiperidine, and how do they influence the impurity profile?
The most prevalent and reliable route involves a two-stage process: first, the synthesis of the 3-hydroxypiperidine intermediate, followed by its O-methylation. Each stage has its own set of potential side reactions.
-
Stage 1: Synthesis of 3-Hydroxypiperidine: This is typically achieved by the catalytic hydrogenation of 3-hydroxypyridine.[3] This step is critical as impurities generated here will carry over and potentially react in the subsequent methylation stage.
-
Stage 2: Methylation of 3-Hydroxypiperidine: The most common method is a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base, followed by reaction with a methylating agent (e.g., methyl iodide, dimethyl sulfate). The secondary amine in the piperidine ring presents a major challenge due to its competing nucleophilicity.
Q2: What are the most common byproducts originating from the hydrogenation of 3-hydroxypyridine?
The reduction of the pyridine ring is robust but can lead to several process-related impurities if not carefully controlled.
-
Unreacted 3-Hydroxypyridine: Incomplete hydrogenation is a common issue. Its presence is problematic as it can undergo methylation on its phenolic hydroxyl group in the next step, leading to 3-methoxypyridine, an aromatic impurity that is difficult to remove.
-
Piperidine: This results from the complete reduction of the pyridine ring accompanied by the hydrogenolysis (cleavage) of the C-O bond of the hydroxyl group. This side reaction is often promoted by aggressive catalysts (like Palladium) or high temperatures and pressures.
-
Partially Hydrogenated Intermediates: Species like 3-hydroxy-tetrahydropyridine may be present if the reaction does not go to completion.
Q3: During the methylation of 3-hydroxypiperidine, what are the expected side products?
The methylation step is where the most significant and challenging byproducts are often formed due to the two nucleophilic sites on the starting material: the hydroxyl group (target) and the secondary amine (competing).
-
N-Methyl-3-hydroxypiperidine: The secondary amine is often more nucleophilic than the hydroxyl group, leading to preferential N-methylation. This is a major byproduct if the hydroxyl group is not selectively activated.
-
N-Methyl-3-methoxypiperidine (Over-methylation): This di-methylated product forms when both the nitrogen and the oxygen atoms are methylated. It is particularly prevalent when using a strong base and an excess of the methylating agent.
-
Elimination Byproducts (e.g., 1,2,3,4-Tetrahydropyridine): Under harsh basic conditions or elevated temperatures, elimination of the newly formed methoxy group (or the original hydroxyl group) can occur, leading to unsaturated piperidine rings.
Part 2: Troubleshooting and Mitigation Strategies
This section provides actionable solutions to common experimental challenges.
Q4: My analysis shows significant N-methylation. How can I improve the selectivity for O-methylation?
This is the most frequent challenge. The key is to enhance the nucleophilicity of the oxygen while minimizing the reactivity of the nitrogen.
Root Cause: The nitrogen atom of the secondary amine is a potent nucleophile that competes directly with the hydroxyl group for the methylating agent.
Solutions:
-
Choice of Base: Avoid overly strong bases like n-BuLi or LDA in excess, which can deprotonate both the N-H and O-H protons, leading to a mixture of products. A base that selectively deprotonates the hydroxyl group is ideal. Sodium hydride (NaH) is a common choice, as it forms the sodium alkoxide, which is a superior nucleophile.
-
Transient N-Protection: A highly effective strategy is to temporarily protect the amine.
-
Protocol: Before methylation, protect the 3-hydroxypiperidine with an easily removable group like the tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc)₂O. The resulting N-Boc-3-hydroxypiperidine has no N-H proton, directing methylation exclusively to the hydroxyl group.[4][5] The Boc group can be removed concurrently with the hydrochloride salt formation by introducing HCl gas or an HCl solution in a suitable solvent like ether or ethyl acetate.[6]
-
-
Acid-Catalyzed Methylation: An alternative is to perform the methylation under acidic conditions (e.g., using methanol with a catalytic amount of strong acid). In this scenario, the piperidine nitrogen is protonated to form an ammonium salt, rendering it non-nucleophilic and directing the reaction to the hydroxyl group. However, this method can be slower and require higher temperatures.
Q5: I'm struggling to remove residual pyridine and piperidine from my final product. What purification strategies are most effective?
Residual pyridine from the hydrogenation step or piperidine from dehydroxylation can be persistent.
Root Cause: These basic impurities have similar solubility profiles to the desired product, making simple recrystallization ineffective.
Solutions:
-
Azeotropic Distillation: For pyridine, performing several co-distillations with a solvent like toluene or heptane before the methylation step can effectively remove it.
-
Acid/Base Extraction: Before final salt formation and crystallization, perform a liquid-liquid extraction. Dissolve the crude free-base product in a non-polar organic solvent (e.g., dichloromethane or MTBE) and wash it with a dilute aqueous acid solution (e.g., 1% HCl). The more basic piperidine impurity will be preferentially protonated and extracted into the aqueous phase, while the less basic 3-methoxypiperidine will largely remain in the organic layer. Careful pH control is crucial.
-
CO₂ Salt Formation: A specialized technique involves dissolving the crude mixture in an appropriate organic solvent and bubbling CO₂ gas through it. Piperidine reacts to form a solid carbamate salt, which can be filtered off.[7] This method is particularly effective for separating piperidine from less basic amines.
Part 3: Data Summary and Visualization
Table 1: Summary of Common Byproducts and Identification Markers
| Byproduct Name | Probable Origin | Key Analytical Marker (¹H NMR, δ ppm) | Key Analytical Marker (MS, m/z) |
| 3-Hydroxypyridine | Incomplete Hydrogenation | Aromatic protons (7.0-8.5 ppm) | [M+H]⁺ = 96 |
| Piperidine | Dehydroxylation during hydrogenation | Broad singlet for N-H, symmetric signals | [M+H]⁺ = 86 |
| N-Methyl-3-hydroxypiperidine | N-methylation Side Reaction | N-CH₃ singlet (~2.2-2.4 ppm) | [M+H]⁺ = 116 |
| N-Methyl-3-methoxypiperidine | Over-methylation | N-CH₃ singlet (~2.2-2.4 ppm) and O-CH₃ singlet (~3.3 ppm) | [M+H]⁺ = 130 |
| 3-Methoxypyridine | Methylation of 3-hydroxypyridine impurity | Aromatic protons and O-CH₃ singlet (~3.8 ppm) | [M+H]⁺ = 110 |
Diagram 1: Synthetic Pathway and Formation of Key Byproducts
This diagram illustrates the desired reaction and the competing side reactions during the methylation of 3-hydroxypiperidine.
Caption: Reaction scheme for the formation of 3-Methoxypiperidine and major byproducts.
Part 4: Analytical and Purification Protocols
Q6: What are the recommended analytical methods for in-process control and final product analysis?
A multi-technique approach is essential for robust analysis.
| Method | Application | Key Advantages & Considerations |
| GC-MS | Quantifying volatile impurities (piperidine, pyridine) and reaction monitoring. | Excellent for separating isomers and volatile components. Derivatization may be needed for less volatile products.[8][9] |
| LC-MS | Primary tool for final purity assessment and identifying non-volatile byproducts. | Highly sensitive and specific. A C18 or HILIC column with a mobile phase modifier like formic acid is recommended.[8][10] |
| ¹H & ¹³C NMR | Structural confirmation of the final product and identification of impurities. | Provides unambiguous structural information. Key for identifying positional isomers and distinguishing between N- and O-methylation. |
Protocol 1: General Purification of Crude 3-Methoxypiperidine Free Base
This protocol assumes the reaction has been quenched and the initial workup has been performed to yield the crude product in an organic solvent.
-
Acidic Wash (Removal of Hyper-basic Impurities):
-
Transfer the organic solution of crude product to a separatory funnel.
-
Wash the organic layer twice with a 5% aqueous solution of sodium bicarbonate to remove any acidic residues.
-
Wash once with a dilute (pH ~4-5) citrate buffer solution. This mild acidic wash can help partition highly basic impurities like piperidine into the aqueous phase with minimal loss of the desired product.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Vacuum Distillation:
-
The resulting crude oil is often best purified by vacuum distillation. 3-Methoxypiperidine has a boiling point of approximately 149-150 °C at atmospheric pressure.[11] Distillation under vacuum will lower the required temperature, preventing thermal degradation.
-
Collect fractions based on boiling point and analyze each by GC or TLC to identify the pure product.
-
-
Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Cool the solution in an ice bath and slowly bubble anhydrous HCl gas through it, or add a stoichiometric amount of HCl dissolved in the same solvent.
-
The this compound salt will precipitate out of the solution.
-
-
Final Crystallization:
-
Collect the solid by filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent to remove any remaining soluble impurities.
-
Dry the final product under vacuum to yield pure this compound.[12]
-
Diagram 2: Troubleshooting Workflow for Impurity Mitigation
This flowchart provides a logical path for diagnosing and solving common purity issues.
Caption: A decision tree for troubleshooting common impurities in the synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 6. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 11. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 12. 3-Methoxypiperidine 97 688809-94-1 [sigmaaldrich.com]
Stability of 3-Methoxypiperidine hydrochloride in different solvents
Welcome to the technical support center for 3-Methoxypiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your work with this compound solutions.
Question: I prepared a stock solution of this compound in methanol and, after a few days, I'm observing a new, unexpected peak in my LC-MS analysis. What could be happening?
Answer: The appearance of a new peak in your LC-MS analysis suggests potential degradation of your compound. While this compound is generally stable, secondary amines can be susceptible to oxidation over time. The piperidine nitrogen is a potential site for oxidation, which could lead to the formation of N-oxide or other degradation products.
Additionally, depending on the quality of your methanol, it could contain impurities that might react with the amine. It is also possible that repeated handling of the solution could introduce atmospheric oxygen, facilitating oxidative degradation. To confirm this, you can perform a forced degradation study by sparging your solution with oxygen or adding a mild oxidizing agent like hydrogen peroxide to see if the unknown peak increases.[1][2]
Question: My aqueous solution of this compound has shown a decrease in pH and a loss of potency over time. What is the likely cause?
Answer: A decrease in pH and loss of potency in an aqueous solution could indicate hydrolysis. Although the ether linkage in 3-Methoxypiperidine is generally stable, it can undergo slow hydrolysis under acidic conditions, which might be initiated by the acidic nature of the hydrochloride salt itself in an unbuffered aqueous solution. This would cleave the methoxy group, yielding 3-hydroxypiperidine and methanol.
To mitigate this, it is advisable to use buffered aqueous solutions if long-term storage is required. A buffer system in the neutral pH range (e.g., phosphate-buffered saline, PBS, at pH 7.4) would be a good starting point for your stability studies. You should always verify the stability of your compound in any new buffer system.
Question: I'm using this compound in a reaction with a strong base. Why is my yield lower than expected?
Answer: When using this compound in a reaction with a strong base, you are first neutralizing the hydrochloride salt to generate the free base, 3-methoxypiperidine. This consumes one equivalent of your base. If you have not accounted for this in your stoichiometry, you will have less active base available for your desired reaction, leading to lower yields.
Furthermore, the free base of 3-methoxypiperidine is described as being potentially "air sensitive".[3][4] Once deprotonated, the secondary amine is more susceptible to oxidation than the protonated hydrochloride salt. If your reaction is run under an air atmosphere for an extended period, oxidative degradation of the free base could be a contributing factor to the reduced yield. Consider running your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this possibility.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of this compound.
What are the recommended solvents for dissolving this compound?
This compound is soluble in water and polar organic solvents like methanol and ethanol.[3] For non-polar and aprotic solvents, the solubility is generally lower. For biological assays, Dimethyl sulfoxide (DMSO) is also a common solvent. However, for long-term storage, the stability in the chosen solvent should always be verified.
How should I store solutions of this compound?
For optimal stability, solutions should be stored at low temperatures (2-8°C) and protected from light.[3][5] The use of amber vials or wrapping your containers in aluminum foil is recommended. For aqueous solutions, consider sterile filtering and storing in a tightly sealed container to prevent microbial growth and evaporation. As a general best practice for long-term storage, aliquoting your stock solution can minimize the number of freeze-thaw cycles and reduce the risk of contamination and degradation from repeated exposure to the atmosphere.
Is this compound stable in DMSO?
DMSO is a common solvent for creating high-concentration stock solutions of research compounds. Generally, piperidine derivatives are stable in DMSO for short to medium-term storage, especially when stored at low temperatures (-20°C or -80°C). However, it is crucial to use high-purity, anhydrous DMSO, as water content can affect the stability of dissolved compounds. For critical applications, it is recommended to perform a stability study of your compound in DMSO under your specific storage conditions.
How can I perform a simple stability assessment of my solution?
You can conduct a preliminary stability assessment using High-Performance Liquid Chromatography (HPLC).[6][7] Prepare your solution and analyze it at an initial time point (t=0) to determine its purity. Then, store the solution under your desired conditions (e.g., room temperature, 4°C, -20°C) and re-analyze it at subsequent time points (e.g., 24 hours, 48 hours, 1 week). A stable solution will show no significant decrease in the main peak area and no significant increase in impurity peaks.
Experimental Protocols
Protocol 1: General HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute your stock solution to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation products and pathways.[1][2][8]
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[1][2]
-
Thermal Degradation: Store the solid compound at a high temperature (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, analyze the samples by HPLC to observe the extent of degradation and the formation of any new peaks.
Data Summary
The following table can be used to record the results of your stability studies in different solvents.
| Solvent | Storage Temperature (°C) | Initial Purity (%) (t=0) | Purity (%) after 1 week | Purity (%) after 4 weeks | Observations (e.g., color change, new peaks) |
| Water | 4 | ||||
| PBS (pH 7.4) | 4 | ||||
| Methanol | 4 | ||||
| Ethanol | 4 | ||||
| DMSO | -20 | ||||
| Acetonitrile | 4 |
Visualizing Potential Degradation
The following diagrams illustrate a potential degradation pathway for 3-Methoxypiperidine and a decision workflow for solvent selection.
Caption: Potential oxidative degradation of 3-Methoxypiperidine.
Caption: Decision workflow for selecting an appropriate solvent.
References
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives - Benchchem.
- (S)-3-Methoxypiperidine HCl - Clinivex.
- Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride).
- Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
- Analytical Techniques In Stability Testing | Separation Science.
- 4-Methoxypiperidine hydrochloride - Apollo Scientific.
- Cas 4045-29-8,3-METHOXYPIPERIDINE - LookChem.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- Results of forced degradation studies | Download Scientific Diagram - ResearchGate.
- STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS - Amazon S3.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem - NIH.
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- 3-Methoxypiperidine 97 688809-94-1 - Sigma-Aldrich.
- Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine) - VARIOUS analysis - Analytice.
- Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International.
- Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations - PubMed.
- 3-METHOXYPIPERIDINE | 4045-29-8 - ChemicalBook.
- Cas no 688809-96-3 ((3S)-3-methoxypiperidine hydrochloride).
- This compound CAS 688809-94-1 - BIOSYNCE.
- CAS No.4045-29-8 | 3-Methoxypiperidine | chem960.com - 960化工网.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central.
- Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed.
- Stability study of epirubicin hydrochloride solutions for injection prepared from three different formulations | Chinese Pharmaceutical Journal;(24): 615-620, 2013. - BVS.
- 3-(4-METHOXYBENZYL)PIPERIDINE HYDROCHLORIDE | 625454-21-9 - ChemicalBook.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 4. 4045-29-8(3-Methoxypiperidine) | Kuujia.com [kuujia.com]
- 5. biosynce.com [biosynce.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Methoxy-Substituted Piperidine Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted piperidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of the degradation pathways of these compounds. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the integrity and reliability of your research.
Introduction: The Stability Landscape of Methoxy-Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties. However, the introduction of a methoxy substituent, while often crucial for modulating pharmacological activity, can introduce specific stability concerns. Understanding the degradation pathways of these molecules is paramount for developing stable drug formulations and interpreting analytical data correctly. This guide will delve into the primary degradation mechanisms—oxidation, hydrolysis, photodegradation, and metabolic degradation—with a focus on the influence of the methoxy group.
Frequently Asked Questions (FAQs)
Q1: My methoxy-substituted piperidine compound is showing unexpected degradation during storage. What are the most likely causes?
A1: The primary culprits for the degradation of methoxy-substituted piperidines during storage are often oxidation and hydrolysis, particularly if the compound is not stored under ideal conditions.
-
Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The presence of a methoxy group, especially on an aromatic ring attached to the piperidine, can influence the electron density of the molecule and potentially affect its susceptibility to oxidation. Atmospheric oxygen can be sufficient to initiate this process over time.
-
Hydrolytic Degradation: While the piperidine ring itself is generally stable to hydrolysis, other functional groups within the molecule, such as esters or amides, can be labile, especially in the presence of moisture and at non-neutral pH. The electronic effects of the methoxy group can influence the reactivity of these adjacent functional groups.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, often through radical mechanisms.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C is often recommended).
-
Purity Check: Re-analyze the purity of your compound using a stability-indicating method like HPLC or LC-MS to confirm degradation and identify any new peaks corresponding to degradation products.
-
Forced Degradation Study: If not already done, perform a forced degradation study to systematically investigate the compound's susceptibility to different stressors (acid, base, oxidation, light, heat). This will provide definitive insights into its degradation pathways.
Troubleshooting Guides
Guide 1: Investigating Oxidative Degradation
Issue: Appearance of new, more polar peaks in your HPLC chromatogram, or a decrease in the parent compound peak area over time, especially when exposed to air.
Underlying Cause: The nitrogen atom in the piperidine ring is a primary site for oxidation. The methoxy group's position can influence the rate of this degradation. For instance, an electron-donating methoxy group on an N-aryl substituent could increase the electron density on the nitrogen, potentially making it more susceptible to oxidation.
This protocol is designed to intentionally degrade the compound to identify potential oxidative degradation products.
Materials:
-
Methoxy-substituted piperidine compound
-
HPLC-grade acetonitrile and water
-
Hydrogen peroxide (H₂O₂) solution (3% and 30%)
-
High-performance liquid chromatography (HPLC) system with UV or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Mild Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Strong Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Control: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.
-
-
Incubation: Store the solutions at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by HPLC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. Use the mass spectrometry data to propose structures for the degradation products (e.g., N-oxide, hydroxylated species, or ring-opened products).
Caption: Workflow for assessing photodegradation.
Guide 4: Understanding Metabolic Degradation
Issue: The compound shows rapid clearance in vivo or in vitro (e.g., liver microsomes), and multiple metabolites are detected.
Underlying Cause: Methoxy-substituted piperidines are subject to metabolic transformation by enzymes such as cytochrome P450s (CYPs). Common metabolic pathways include:
-
N-dealkylation: If the piperidine nitrogen is substituted with an alkyl group, this is a common metabolic route.
-
O-demethylation: The methoxy group itself is a prime target for metabolism, leading to the formation of a hydroxylated metabolite.
-
Ring Hydroxylation: Oxidation can occur at various positions on the piperidine ring.
-
Oxidative Ring Cleavage: More extensive metabolism can lead to the opening of the piperidine ring.
The position of the methoxy group can significantly influence metabolic stability. For example, a methoxy group at a site prone to hydroxylation might sterically hinder the enzyme, slowing down metabolism. Conversely, the electronic effects of the methoxy group could direct metabolism to other sites.
Materials:
-
Methoxy-substituted piperidine compound
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and your compound. Pre-incubate at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to cold acetonitrile to stop the reaction.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the disappearance of the parent compound and identify the formation of metabolites.
Caption: Common metabolic routes for methoxy-substituted piperidines.
References
-
ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Retrieved from [Link]
-
PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
- ResearchGate. (2000).
Preventing racemization during the synthesis of chiral 3-Methoxypiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of chiral 3-methoxypiperidine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in piperidine synthesis. The chiral 3-substituted piperidine motif is a cornerstone in numerous pharmaceuticals, and its enantiomeric purity is often critical for biological activity and safety.[1][2] This guide provides in-depth answers to frequently encountered challenges and offers robust troubleshooting protocols to prevent racemization and ensure high enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral 3-methoxypiperidine?
Racemization, the conversion of an enantiomerically pure compound into a 1:1 mixture of both enantiomers, is a significant risk when a stereocenter is labile.[3] For chiral piperidines, the primary mechanism involves the transient formation of an achiral intermediate. The key factors are:
-
Proton Abstraction-Reprotonation: The most common pathway is the removal of the proton from the chiral carbon (C3). This is particularly problematic if there is an adjacent electron-withdrawing group that acidifies this proton, leading to a planar, achiral enolate or a related intermediate.[4] Subsequent non-stereospecific reprotonation leads to a racemic mixture.
-
Iminium Ion Formation: Ring-opening or oxidation can lead to the formation of an achiral iminium ion intermediate. The subsequent reduction or cyclization of this planar species can occur from either face, resulting in a loss of stereochemical information.
-
Harsh Reaction Conditions: Both strongly acidic or basic conditions and elevated temperatures can provide the energy needed to overcome the activation barrier for these racemization pathways.[5] Deprotection steps are particularly high-risk. For example, the harsh basic conditions (e.g., piperidine) used for Fmoc deprotection in peptide synthesis are known to cause racemization, a principle that applies to other contexts as well.[6][7]
Q2: I'm observing significant loss of enantiomeric purity during the N-deprotection step. What should I do?
This is one of the most common failure points. The choice of N-protecting group is critical because its removal conditions must not compromise the adjacent stereocenter.[8][9]
-
If using Boc (tert-Butoxycarbonyl): Standard removal with strong acids like neat trifluoroacetic acid (TFA) can sometimes lead to side reactions or partial racemization, especially with prolonged reaction times or heat.
-
Solution: Switch to milder conditions. A solution of 4M HCl in dioxane or 1,3-propanedithiol with trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be effective at lower temperatures.
-
-
If using Cbz (Benzyloxycarbonyl): While removal by catalytic hydrogenation (e.g., H₂, Pd/C) is generally mild and preserves chirality, issues can arise if the catalyst is poisoned or if the substrate is sensitive. Acidic removal (HBr in acetic acid) is harsh and should be avoided.
-
Solution: Ensure your catalyst is active and the system is free of catalyst poisons like sulfur compounds. If hydrogenation is not feasible, consider alternative protecting groups.
-
The key is to select a protecting group that is stable throughout your synthetic sequence but can be removed under orthogonal, mild conditions that do not affect the stereocenter.[9]
Q3: How can I build the chiral center stereoselectively from the beginning to avoid racemization issues altogether?
An excellent strategy to circumvent the issue of racemizing an existing stereocenter is to construct it with high enantioselectivity. This shifts the challenge from preservation to creation. A highly effective modern approach is the rhodium-catalyzed asymmetric synthesis starting from pyridine.[10][11]
This process involves a three-step sequence:
-
Partial Reduction of Pyridine: Pyridine is activated and reduced to a dihydropyridine intermediate, such as phenyl pyridine-1(2H)-carboxylate.[1]
-
Rh-Catalyzed Asymmetric Carbometalation: This is the key enantioselective step. A rhodium catalyst with a chiral ligand (e.g., a Josiphos-type ligand) mediates a reductive Heck reaction between the dihydropyridine and a boronic acid, establishing the C3 stereocenter with high yield and enantioselectivity.[12]
-
Reduction and Deprotection: The resulting tetrahydropyridine is fully reduced (e.g., via hydrogenation), and the N-protecting group is removed to yield the final enantioenriched 3-substituted piperidine.[1]
This approach has proven robust for a wide variety of 3-substituted piperidines and is a state-of-the-art method for avoiding racemization pitfalls.[1][10]
Q4: What is the role of a chiral auxiliary in this synthesis?
A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation diastereoselectively.[13] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
For synthesizing 3-methoxypiperidine, a chiral auxiliary (like a pseudoephedrine or Evans oxazolidinone derivative) could be attached to a precursor molecule.[13] A subsequent reaction, such as an alkylation or a conjugate addition, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. While effective, this strategy involves additional steps for attaching and removing the auxiliary. For many modern applications, catalytic asymmetric methods are preferred for their higher atom economy.[10][14]
Troubleshooting Guide
Problem: Unexpected loss of enantiomeric excess (e.e.) detected by chiral HPLC after a reaction step.
This guide will help you diagnose and solve the loss of stereochemical purity during your synthesis.
Caption: General mechanism for racemization via a planar intermediate.
Solutions:
-
Lower Temperature: Perform the reaction at -78 °C to minimize the rate of proton exchange and racemization.
-
Use a Hindered Base: Employ a sterically bulky, non-nucleophilic base like LiHMDS, which may show greater selectivity for the less hindered C2 proton.
-
Change Synthetic Strategy: The most robust solution is to avoid this reaction type on a pre-formed stereocenter. Instead, use an asymmetric synthesis method (see Protocol A) where the desired substituents are introduced stereoselectively. [10][12]
Recommended Experimental Protocols
Protocol A: Enantioselective Synthesis of 3-Substituted Piperidines via Rh-Catalyzed Asymmetric Reaction
(Adapted from Mishra et al., J. Am. Chem. Soc. 2023) [1][12] This protocol outlines the key asymmetric step for creating the chiral center with high enantioselectivity.
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract the mixture with Et₂O (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH and 1N HCl, then dry over sodium sulfate.
-
Purify the crude product by recrystallization from methanol to yield the dihydropyridine intermediate. [12] Step 2: Rh-Catalyzed Asymmetric Carbometalation
-
In a glovebox, charge a vial with [Rh(COD)Cl]₂ (0.0125 mmol, 2.5 mol%) and the appropriate chiral phosphine ligand (e.g., Josiphos, 0.0275 mmol, 5.5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add the desired boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (0.5 mmol, 1 equiv).
-
Stir the mixture at 70 °C for 20 hours.
-
After cooling to room temperature, dilute with Et₂O and pass through a short plug of silica gel.
-
Remove the solvent in vacuo and purify by flash chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine. [1] Step 3: Final Reduction and Deprotection
-
Subject the product from Step 2 to hydrogenation using 10% Palladium on carbon (Pd/C) under an H₂ atmosphere to reduce the double bond.
-
Following reduction, cleave the carbamate protecting group (e.g., using aqueous KOH in methanol) to yield the final chiral 3-substituted piperidine. [1]
Protocol B: Mild N-Boc Deprotection
This protocol is designed to remove the Boc protecting group while minimizing the risk of racemization.
-
Dissolve the N-Boc protected chiral 3-methoxypiperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (4.0-5.0 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC (staining with ninhydrin to visualize the free amine). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(92), 11322-11324. [Link]
-
ResearchGate. (2023). Request PDF: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Gawley, R. E. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley-VCH. [Link]
-
Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
LookChem. (n.d.). 3-METHOXYPIPERIDINE. [Link]
-
Fukuda, N., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5243. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Bopeptide. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
ResearchGate. (2018). Amino Acid Racemases: Functions and Mechanisms. [Link]
-
ChemBK. (2024). 3-Methoxypiperidine. [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. In 7.
-
Thomson, R. J., & Trost, B. M. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]
-
Hearne, D. M., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3536–3551. [Link]
- Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
-
Goti, A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3235. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
ResearchGate. (2009). Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. [Link]
-
Rowles, I., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Clarke Group. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. [Link]
-
Chemcas. (n.d.). (3S)-3-methoxypiperidine hydrochloride. [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]
-
Organic & Biomolecular Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. jocpr.com [jocpr.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 3-Methoxypiperidine hydrochloride for in vitro assays
Technical Support Center: 3-Methoxypiperidine Hydrochloride Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide you, a scientist in the field, with the foundational knowledge and practical, step-by-step guidance to overcome solubility challenges with this compound in your in vitro assays. As a Senior Application Scientist, my goal is to not only give you protocols but to explain the chemical principles behind them, empowering you to make informed decisions for this and future projects.
Section 1: Understanding Your Compound: Physicochemical Drivers of Solubility
The first step in troubleshooting solubility is to understand the molecule's inherent properties. This compound is a salt, which provides critical clues to its behavior in aqueous solutions.
Why is the Hydrochloride Salt Form Important?
3-Methoxypiperidine contains a basic piperidine nitrogen. In its "free base" form, this nitrogen is neutral, and the molecule may have limited aqueous solubility. By reacting the basic nitrogen with hydrochloric acid (HCl), the hydrochloride salt is formed. This process protonates the nitrogen, creating a positively charged piperidinium ion, which is significantly more polar and thus more soluble in polar solvents like water.[1][2] This is a common strategy in pharmaceutical development to enhance the solubility and stability of amine-containing compounds.[3]
The predicted pKa of the protonated piperidine nitrogen is approximately 9.35.[4][5][6] The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (charged, more soluble) and deprotonated (neutral, less soluble) forms.
-
At pH << pKa (e.g., pH < 7.4): The equilibrium heavily favors the protonated, charged, and more water-soluble form.
-
At pH >> pKa (e.g., pH > 10): The equilibrium shifts towards the deprotonated, neutral "free base," which is less water-soluble and more likely to precipitate.
This pH-dependent solubility is the most critical factor to control in your experiments.[7][8]
Caption: pH-dependent equilibrium of 3-Methoxypiperidine.
Section 2: Systematic Approach to Solubility Testing
Avoid random guesswork. A tiered, systematic approach will save time, resources, and lead to a robust protocol. The goal is to find the simplest solvent system that maintains solubility at your highest required concentration while having the least impact on your assay.
The Tiered Solubility Workflow
This workflow moves from the most desirable (aqueous buffer) to the more complex (co-solvents and excipients), ensuring you only introduce potentially confounding variables when necessary.
Caption: Systematic workflow for solubility testing.
Section 3: Detailed Protocols & Methodologies
Protocol 1: Preparing a High-Concentration Stock Solution
The most common source of solubility problems is improper preparation of the stock solution and subsequent dilution into aqueous assay media.[9] The key is to dissolve the compound fully in a suitable solvent before introducing it to the aqueous environment. Dimethyl sulfoxide (DMSO) is the most common choice.[10]
Objective: To create a concentrated, stable stock solution (e.g., 10-50 mM).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Sonicating water bath
-
Calibrated pipettes and sterile tubes
Procedure:
-
Calculate: Determine the mass of compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock of a compound with MW=151.6 g/mol , you need 1.516 mg).
-
Weigh: Carefully weigh the compound into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of 100% DMSO.
-
Dissolve:
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
If solids persist, place the tube in a sonicating water bath for 5-10 minutes.[11]
-
Repeat vortexing and sonication until the solution is perfectly clear. A clear solution is critical before proceeding.
-
-
Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Test in Assay Buffer
This protocol determines the practical concentration limit when diluting a DMSO stock into your final assay buffer.[12][13]
Objective: To find the highest concentration of the compound that remains in solution in the final assay buffer without precipitation.
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution in 100% DMSO. This ensures the compound is always dissolved before it contacts the aqueous buffer.
-
Transfer to Assay Buffer: In a separate 96-well plate containing your final assay buffer (e.g., PBS with 1% BSA), transfer a small, fixed volume from each well of the DMSO dilution plate (e.g., 2 µL from the DMSO plate into 198 µL of buffer). This creates your final concentrations while keeping the final DMSO percentage constant and low.
-
Equilibrate: Cover the plate and let it sit at room temperature for 1-2 hours. Some compounds precipitate slowly.
-
Inspect: Visually inspect each well against a dark background for any signs of cloudiness, particulates, or precipitate. The highest concentration that remains perfectly clear is your kinetic solubility limit under these conditions.
Section 4: Troubleshooting Guide & FAQs
This section directly addresses common problems in a question-and-answer format.
Q1: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture media. What's happening?
A1: This is a classic case of a compound "crashing out" of solution. The DMSO keeps it soluble at high concentrations, but when diluted into the aqueous media, the compound's solubility limit is exceeded.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit. Use the protocol above to determine the actual limit.
-
Reduce the "Shock": Instead of a single large dilution (e.g., 1:1000), try a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of co-solvent, then add this intermediate dilution to your final assay media.[11]
-
Check Media pH: Cell culture media is typically buffered around pH 7.2-7.4. While this is below the pKa of ~9.35, small variations or additions to your media could raise the local pH, favoring the less soluble free base. Ensure your media is properly buffered.
Q2: How much DMSO is safe for my cell-based assay?
A2: This is highly cell-line dependent and assay-specific.[14][15]
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| ≤ 0.1% | Considered safe for nearly all cell lines with minimal impact.[14][15][16] | Recommended starting point. Always include a 0.1% DMSO vehicle control. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause stress or differentiation in sensitive cells (e.g., primary cells, stem cells).[16][17] | Test for cytotoxicity in your specific cell line. A vehicle control is mandatory. |
| > 0.5% - 1.0% | Can cause significant cytotoxicity, membrane permeabilization, and other off-target effects.[17][18][19] | Use only if absolutely necessary and for short-duration assays. Thoroughly validate that the DMSO itself is not causing the observed phenotype.[14] |
| > 1.0% | Generally considered toxic and can compromise data integrity.[17][20] | Avoid. |
Q3: pH adjustment didn't work, and I can't increase the DMSO concentration. What are my other options?
A3: If standard methods fail, you can explore more advanced solubilizing excipients.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[22][23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.[23]
-
Co-solvents other than DMSO: While DMSO is common, other solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be considered, but their compatibility with your specific assay must be validated.[10][26][27]
Caption: Decision tree for troubleshooting precipitation.
References
- 1. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]
- 2. quora.com [quora.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 5. 3-METHOXYPIPERIDINE | 4045-29-8 [amp.chemicalbook.com]
- 6. 4045-29-8 CAS MSDS (3-METHOXYPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
- 17. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 18. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 19. researchgate.net [researchgate.net]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemicaljournals.com [chemicaljournals.com]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 27. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 3-Methoxypiperidine hydrochloride
Welcome to the technical support guide for the scale-up synthesis of 3-Methoxypiperidine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and ensure a robust, scalable process.
Introduction: The Scale-Up Challenge
This compound is a valuable building block in the synthesis of numerous pharmaceutical agents. While several synthetic routes are viable at the gram scale, significant hurdles often emerge during scale-up. These challenges typically center on three key areas: (1) the safe and efficient handling of hazardous reagents, (2) achieving complete and clean N-debenzylation, and (3) isolating the final product with high purity and yield. This guide will address these critical points in a practical, question-and-answer format.
Common Synthetic Pathway & Critical Bottlenecks
A frequently employed synthetic route begins with the commercially available N-Benzyl-3-hydroxypiperidine. The two primary transformations are the O-methylation of the hydroxyl group, followed by the hydrogenolysis of the N-benzyl protecting group and subsequent salt formation.
Caption: Decision workflow for troubleshooting product crystallization.
References
-
McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. Available at: [Link]
-
Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Available at: [Link]
-
Ramirez, A., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Available at: [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]
-
ResearchGate. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Available at: [Link]
-
Carbogen Amcis. (2020). Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Available at: [Link]
- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
ResearchGate. (2017). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Available at: [Link]
- Google Patents. (2015). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
- Google Patents. (2010). CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
-
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Available at: [Link]
-
Google Patents. (1990). United States Patent (19). Available at: [Link]
-
BIOSYNCE. (n.d.). This compound CAS 688809-94-1. Available at: [Link]
-
ResearchGate. (2017). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. Available at: [Link]
-
European Patent Office. (2017). EP 3170809 A1 - METHOD FOR RECYCLING CHIRAL 1-BENZYL-3-HYDROXYPIPERIDINE BY RACEMIZATION. Available at: [Link]
-
PubMed. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Available at: [Link]
-
Clinivex. (n.d.). (S)-3-Methoxypiperidine HCl. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of N-benzylidenaniline. Available at: [Link]
-
ResearchGate. (2017). Hydrogenolysis of N-benzyl amines. Available at: [Link]
-
ResearchGate. (2019). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Available at: [Link]
-
PubChem. (n.d.). 3-Methoxypiperidine. Available at: [Link]
-
Royal Society of Chemistry. (2018). From byproducts to NLO-active dyes: catalyst-free transfer hydrogenation in the modular synthesis of merocyanines. Available at: [Link]
-
Tetrahedron. (n.d.). 3-METHOXYPIPERIDINE. Available at: [Link]
Technical Support Center: Purification of 3-Methoxypiperidine Hydrochloride
Welcome to the technical support guide for 3-Methoxypiperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. The presence of impurities, even in trace amounts, can significantly impact the outcomes of downstream applications, from catalytic reactions to pharmacological assays.[1] This guide provides a series of frequently asked questions, in-depth troubleshooting protocols, and validated experimental procedures to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of 3-Methoxypiperidine and its hydrochloride salt?
Understanding the basic properties is critical for designing a purification strategy. The free base, 3-Methoxypiperidine, is a liquid, while its hydrochloride salt is typically a solid, which is advantageous for purification by recrystallization.[2][3]
| Property | 3-Methoxypiperidine (Free Base) | This compound | Source(s) |
| CAS Number | 4045-29-8 | 688809-94-1 | [3][4] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [3][4] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | White to off-white solid | [5] |
| Boiling Point | ~149-160 °C | Not Applicable | [6][7] |
| Melting Point | Not Applicable | ~108-112 °C | [3] |
| pKa (Predicted) | 9.35 ± 0.10 | Not Applicable | [7] |
| Solubility | Soluble in water and common organic solvents | Soluble in water, methanol; sparingly soluble in isopropanol, acetone; insoluble in non-polar solvents like hexanes, diethyl ether. | [7] |
| Stability | Air sensitive; may oxidize over time. | More stable than the free base; store in a cool, dry place away from light. | [7][8] |
Q2: What are the most common impurities I should expect in my crude this compound?
The impurity profile depends heavily on the synthetic route. However, several classes of impurities are common in the synthesis of piperidine derivatives.[9][]
-
Unreacted Starting Materials: Such as 3-methoxypyridine if the synthesis involves pyridine ring reduction.[6]
-
Byproducts from Side Reactions: Incomplete reactions or alternative reaction pathways can generate structurally similar piperidines.
-
Reagent-Related Impurities: Residual catalysts (e.g., Palladium, Rhodium from hydrogenations) or reagents from N-protection/deprotection steps.[11]
-
Oxidation Products: Piperidines can be susceptible to oxidation, often leading to discoloration (e.g., a yellow or brown tint).[9]
-
Residual Solvents: Solvents used during the reaction or initial workup.
Q3: My product is an oil, but I expected a solid hydrochloride salt. What happened?
This is a common issue. It typically indicates the presence of significant impurities that are acting as a eutectic contaminant, depressing the melting point. It could also be due to excess water or residual solvent. The first step is to place the oil under high vacuum for several hours to remove volatile contaminants. If it remains an oil, a robust purification technique like acid-base extraction followed by crystallization is necessary.
Q4: Can I use column chromatography to purify the hydrochloride salt directly?
Direct chromatography of amine hydrochloride salts on silica gel is generally not recommended. The highly polar nature of the salt leads to poor mobility and significant tailing on the column. It is far more effective to purify the free base (3-Methoxypiperidine) using chromatography and then convert the purified free base back into the hydrochloride salt.
Purification Strategy Decision Workflow
The choice of purification method depends on the physical state of your crude product and the nature of the impurities. This workflow provides a logical decision-making process.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. Presence of water or other impurities. | 1. Switch to a lower-boiling point solvent system. 2. Ensure slow, gradual cooling. Insulate the flask to slow heat loss. 3. Add a small amount of co-solvent (e.g., more of the "good" solvent) to maintain solubility, or perform an acid-base extraction first. |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Gently boil off some of the solvent to concentrate the solution. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity appears, then warm to clarify and cool again. 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Add a seed crystal from a previous pure batch. |
| Product is Discolored (Yellow/Brown) | 1. Presence of chromophoric impurities. 2. Oxidation of the piperidine ring. | 1. During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[12] Caution: Use charcoal sparingly as it can also adsorb your product. |
| Low Recovery After Purification | 1. Too much solvent used during recrystallization. 2. Product is partially soluble in the wash solvent. 3. Incomplete precipitation. 4. Emulsion formation during acid-base extraction. | 1. Use the absolute minimum amount of hot solvent required to dissolve the solid.[12] 2. Always wash the filtered crystals with a minimal amount of ice-cold solvent. 3. Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 30 minutes before filtering. 4. To break emulsions, add a small amount of brine (saturated NaCl solution) or pass the mixture through a pad of Celite. |
| Persistent Impurities in NMR/HPLC | 1. The impurity has very similar solubility properties to the product. 2. The impurity is co-crystallizing with the product. | 1. Perform a second recrystallization using a different solvent system. 2. If the impurity is neutral or acidic, an acid-base extraction is the most effective method to achieve separation.[13] This method separates compounds based on their acid/base properties rather than just solubility. |
Detailed Purification Protocols
Protocol 1: Recrystallization from an Isopropanol/Acetone System
This is the primary method for purifying the solid hydrochloride salt, aiming to remove less polar impurities and byproducts.
Caption: Step-by-step workflow for recrystallization.
Methodology:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Heat a suitable volume of isopropanol (IPA) to boiling. Add the hot IPA to the flask in small portions with swirling until the solid just dissolves. Using the minimum volume is crucial for good recovery.[12]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Allow the clear solution to cool slowly towards room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once cooled, slowly add acetone (an anti-solvent) dropwise with swirling until the solution becomes persistently turbid.
-
Gently warm the flask until the solution becomes clear again, then allow it to cool undisturbed.
-
Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a very small amount of ice-cold acetone to remove any soluble impurities adhering to the crystal surface.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This technique is exceptionally powerful for removing neutral or acidic impurities from the basic 3-Methoxypiperidine. The process involves converting the hydrochloride salt to its free base form, extracting it, and then reforming the pure salt.[9]
Causality: This method leverages the differential solubility of the amine and its protonated salt. The free base is soluble in organic solvents but not in water, while the hydrochloride salt is soluble in water but not in non-polar organic solvents.[13] This allows for a clean separation from impurities that do not share this property.
Methodology:
-
Basification: Dissolve the crude this compound in water. Transfer the solution to a separatory funnel. Add a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Slowly add a base (e.g., 1M NaOH solution) dropwise with swirling until the aqueous layer is basic (pH > 11, check with pH paper).
-
Extraction of Free Base: Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The deprotonated 3-Methoxypiperidine (free base) will move into the organic layer. Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Salt Formation: Filter off the drying agent. To the dry organic solution, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring. The pure this compound will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the organic solvent (e.g., diethyl ether) to remove any non-salt impurities.
-
Drying: Dry the final product under high vacuum.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE.
- Kuujia. (n.d.). Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride).
- Riddick, J. A., Bunger, W. B., & Sakano, T. K. (1986). The Purification of Piperidine and its Physiologic Significance.
-
National Center for Biotechnology Information. (n.d.). 3-Methoxypiperidine. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
- Chem-Impex. (n.d.). 3-(2-Methoxybenzyl)Piperidine Hydrochloride.
- ChemBK. (2024). 3-Methoxypiperidine.
- BOC Sciences. (n.d.). Piperidine Impurities.
- Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Retrieved from Sulfur Recovery Engineering Inc. website.
- Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Retrieved from a publicly available online resource.
- Reddit. (2018). Ways of crashing out amines. r/chemistry.
- BenchChem. (n.d.). 3-(2-Methoxybenzyl)piperidine hydrochloride - CAS 625454-22-0.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
- Clinivex. (n.d.). (S)-3-Methoxypiperidine HCl.
-
D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7239. Available from: [Link]
- Sciencemadness.org. (2008). Preparation of piperidine from pyridine?.
- BenchChem. (n.d.). This compound | 688809-94-1.
- BIOSYNCE. (n.d.). This compound CAS 688809-94-1.
- ChemScene. (n.d.). 3-(3,4-Dimethoxybenzyl)piperidine hydrochloride.
- Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
- BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
- Cayman Chemical. (n.d.). 3-Anilinopiperidine (hydrochloride).
-
Donnelly, R. F., & Bushfield, T. L. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International Journal of Pharmaceutical Compounding, 2(6), 463–465. Available from: [Link]
- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine....
- ChemicalBook. (n.d.). 4045-29-8(3-METHOXYPIPERIDINE) Product Description.
- Pai, N. R., & Patil, S. S. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Journal of Chemical and Pharmaceutical Research, 2(6), 154-160.
Sources
- 1. jocpr.com [jocpr.com]
- 2. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]
- 3. biosynce.com [biosynce.com]
- 4. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4045-29-8 CAS MSDS (3-METHOXYPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. theclinivex.com [theclinivex.com]
- 9. benchchem.com [benchchem.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Workup [chem.rochester.edu]
Storage and handling guidelines for 3-Methoxypiperidine hydrochloride to prevent degradation
Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides essential guidelines for the storage and handling of 3-Methoxypiperidine hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to ensure the integrity and stability of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
The primary goal for storing solid this compound is to protect it from moisture, heat, and light to prevent degradation. As a hydrochloride salt, the compound is susceptible to moisture absorption (hygroscopicity).[1]
For optimal stability, the solid compound should be stored in a tightly sealed container in a dry and well-ventilated place.[2][3] Many suppliers recommend refrigeration to further slow any potential decomposition over time. The key is to minimize exposure to atmospheric moisture, which can lead to hydrolysis or changes in the physical state of the material.[4]
Q2: My laboratory is in a high-humidity environment. What specific precautions should I take?
In high-humidity settings, the risk of moisture-induced degradation is significantly higher. The hydrochloride salt form is used to enhance stability and solubility compared to the free base, but this also makes it more likely to attract water.[5][6]
Core Recommendations:
-
Use a Desiccator: Immediately upon receipt, place the manufacturer's sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). This provides a crucial secondary barrier against ambient moisture.
-
Inert Gas Atmosphere: For maximum protection, especially for long-term storage or for a reference standard, consider transferring the material into a vial under an inert atmosphere (e.g., argon or nitrogen) within a glove box.
-
Equilibration is Key: Before opening a refrigerated container, always allow it to warm to ambient temperature for at least 30-60 minutes. This prevents condensation from forming directly on the cold-sensitive, hygroscopic solid.
Q3: I need to prepare a stock solution. What is the recommended procedure to maintain compound integrity?
Preparing a stock solution is a critical step where the compound is most vulnerable. The choice of solvent and handling technique directly impacts stability. While 3-Methoxypiperidine is soluble in water and organic solvents like ethanol, its hydrochloride salt form generally shows excellent solubility in aqueous solutions.[7][8]
A detailed, self-validating protocol is provided in the "Experimental Protocols" section below. The fundamental principles are to minimize the solid's exposure to air, use anhydrous solvents when preparing organic stocks, and store the final solution under conditions that inhibit degradation.
Q4: How can I visually or analytically detect if my this compound has degraded?
Degradation may not always be visually obvious. However, there are several indicators:
-
Visual Inspection: Look for changes in the solid's appearance from a white/off-white crystalline powder to a discolored (yellow/brown), clumpy, or gummy substance. This often indicates moisture absorption or decomposition.
-
Solution Appearance: A freshly prepared solution should be clear and colorless. Any haziness, precipitation (after accounting for solubility limits), or color development suggests impurity or degradation.
-
Analytical Confirmation: For definitive assessment, especially when experimental results are anomalous:
-
Thin-Layer Chromatography (TLC): A quick check for new, unexpected spots compared to a reference standard.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most reliable method. It can separate the parent compound from degradation products and confirm their identities by mass. A loss of purity in the main peak or the appearance of new peaks is a clear sign of degradation.
-
The piperidine ring itself can be susceptible to oxidation or hydrolysis under certain conditions.[4][9]
Storage Parameter Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[10][11] | Slows the rate of potential chemical degradation. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen) or in a desiccator. | Prevents moisture absorption (hygroscopicity) and oxidation.[1][4] |
| Light | Store in an amber vial or in the dark. | Protects against potential photolytic degradation. |
| Container | Use the original manufacturer's vial or a clean, dry glass vial with a secure, tight-fitting cap. | Prevents contamination and ensures a proper seal against the atmosphere.[2][3] |
Experimental Protocols
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol is designed to minimize degradation during solution preparation.
Materials:
-
This compound (solid)
-
Nuclease-free water or appropriate buffer
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined screw cap
-
Sterile pipette tips and pipettor
Procedure:
-
Equilibrate Compound: Remove the container of this compound from the refrigerator and place it in a desiccator at room temperature for at least 30 minutes. This critical step prevents water condensation on the solid when opened.
-
Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration. (Molecular Weight of C₆H₁₄ClNO = 151.64 g/mol ).
-
Weighing: Briefly open the equilibrated container and quickly weigh the desired amount of the powder into a new, clean vial. Minimize the time the stock container is open to the atmosphere.
-
Reseal Promptly: Immediately and securely reseal the main container of the solid compound and return it to refrigerated storage.
-
Dissolution: Add the calculated volume of nuclease-free water or buffer to the newly weighed solid.
-
Mixing: Cap the vial and vortex gently until the solid is completely dissolved. The solution should be clear and colorless.
-
Aliquoting & Storage: For best results, aliquot the stock solution into single-use volumes in microcentrifuge tubes or cryovials. Store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Visualized Workflows and Logic
This workflow diagram outlines the critical steps from receiving the compound to its final use, ensuring stability at each stage.
Caption: A step-by-step workflow for handling 3-Methoxypiperidine HCl.
This troubleshooting guide provides a logical pathway to diagnose potential compound degradation issues.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: this compound.
- Globally Harmonized System (GHS). (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases.
- ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
- Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: this compound.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
- Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- AK Scientific, Inc. Safety Data Sheet: 4-Methoxypiperidine Hydrochloride.
- Chem-Impex. 4-Methoxy-piperidine hydrochloride.
- LookChem. (2023). Cas 4045-29-8, 3-METHOXYPIPERIDINE.
- ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.
- Chem-Master. (n.d.). Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride).
- ChemBK. (2024, April 9). 3-Methoxypiperidine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynce.com [biosynce.com]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 11. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Methoxy and 4-Methoxypiperidine Isomers: A Positional Isomerism Perspective
In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure. Among the myriad of possible substitutions, the introduction of a methoxy group imparts significant changes in physicochemical properties that can profoundly influence biological activity. This guide provides a comparative analysis of 3-methoxypiperidine and 4-methoxypiperidine, focusing on how the seemingly subtle shift in the methoxy group's position can dictate interactions with biological targets. While direct comparative biological data on the parent isomers is sparse in publicly available literature, we can infer potential differences based on established structure-activity relationships (SAR) of more complex piperidine-containing molecules and fundamental medicinal chemistry principles.
The Significance of Methoxy Group Positioning
The location of the methoxy substituent on the piperidine ring directly impacts the molecule's electronic distribution, lipophilicity, and steric profile. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties.
-
3-Methoxypiperidine : The methoxy group at the 3-position introduces a chiral center, meaning this isomer exists as a pair of enantiomers ((R)- and (S)-3-methoxypiperidine).[2] This is a crucial consideration, as biological targets are themselves chiral, often leading to stereospecific interactions where one enantiomer is significantly more active or exhibits a different pharmacological profile than the other.[2] The proximity of the methoxy group to the nitrogen atom can also influence the amine's basicity (pKa) through inductive effects.
-
4-Methoxypiperidine : In contrast, 4-methoxypiperidine is achiral. The symmetrical substitution at the 4-position places the methoxy group further from the basic nitrogen, potentially having a lesser impact on its pKa compared to the 3-isomer. The 4-position is often a key vector for substitution in drug design, and the methoxy group here can serve as a hydrogen bond acceptor or influence the orientation of larger substituents.
Predicted Comparative Biological Activity and Structure-Activity Relationships
While direct head-to-head comparisons are not readily found, we can extrapolate potential differences in biological activity based on data from more complex analogues targeting various receptors.
Muscarinic Receptors
The piperidine ring is a common feature in muscarinic receptor antagonists. The precise geometry of substituents is critical for receptor subtype selectivity. For instance, in a series of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues, modifications around the piperidine core significantly impacted binding affinities at M1, M2, M3, and M4 receptor subtypes. This highlights the stringent steric and electronic requirements for high-affinity binding. It can be hypothesized that the different spatial presentation of the methoxy group in 3- and 4-methoxypiperidine derivatives would lead to differential subtype selectivity.
Sigma Receptors
Sigma receptors are another important target for piperidine-containing ligands. In a study of phenoxyalkylpiperidines, N-substitution and substitution on the piperidine ring were shown to be critical for sigma-1 (σ1) receptor affinity and selectivity over the sigma-2 (σ2) subtype.[3] For instance, a 4-methyl substituent on the piperidine ring was found to be optimal for σ1 interaction.[3] This suggests that substitution at the 4-position, such as with a methoxy group, could be a key determinant of affinity and selectivity. The influence of a 3-methoxy group would likely be different, potentially affecting the conformational preference of the piperidine ring and its interaction with the receptor binding pocket.
Dopamine Transporter (DAT)
Piperidine derivatives are also prominent as dopamine transporter (DAT) inhibitors. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the nature of the N-substituent played a crucial role in both affinity and selectivity for DAT over the serotonin and norepinephrine transporters.[4] While this study focused on N-substitution, it underscores the sensitivity of the DAT binding site to the overall shape and electronic properties of the piperidine ligand. The difference in polarity and steric bulk distribution between 3- and 4-methoxypiperidine cores would likely translate to differences in DAT binding affinity and selectivity in appropriately N-substituted analogues.
Data Summary: Physicochemical Properties
While direct comparative biological data is limited, we can compare their fundamental physicochemical properties which are known to influence biological activity.
| Property | 3-Methoxypiperidine | 4-Methoxypiperidine | Reference(s) |
| Molecular Formula | C6H13NO | C6H13NO | [5][6] |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol | [5][6] |
| XLogP3 | 0.2 | 0.2 | [5][6] |
| pKa (Predicted) | 9.35 ± 0.10 | 9.83 ± 0.10 | [7] |
| Chirality | Chiral (R/S enantiomers) | Achiral |
Experimental Protocols for Comparative Analysis
To definitively assess the comparative biological activity of 3- and 4-methoxypiperidine isomers, a series of standardized in vitro assays would be required. The following protocols outline a logical experimental workflow.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of the test compounds for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of 3-methoxypiperidine and 4-methoxypiperidine isomers at a panel of relevant CNS receptors (e.g., muscarinic, sigma, dopamine receptors).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest or from dissected brain regions known to have high receptor density.
-
Assay Buffer: Prepare a suitable binding buffer with the appropriate pH and ionic strength.
-
Competition Binding: In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), the cell membrane preparation, and a range of concentrations of the unlabeled test compounds (3-methoxy- and 4-methoxypiperidine isomers).
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay (e.g., cAMP Assay for Gαi/s-coupled GPCRs)
This assay determines whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of 3- and 4-methoxypiperidine isomers at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.
Methodology:
-
Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., a dopamine D2 receptor, which is Gαi-coupled).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with a range of concentrations of the test compounds.
-
Antagonist Mode: Pre-incubate the cells with a range of concentrations of the test compounds, followed by the addition of a known agonist at its EC50 concentration.
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the IC50. This can be used to calculate the antagonist constant (Kb).
-
Representative Signaling Pathway
The following diagram illustrates a generic Gαi-coupled GPCR signaling pathway, which is relevant for many CNS targets such as the dopamine D2 receptor. The methoxypiperidine isomers could potentially act as agonists or antagonists at such a receptor.
Conclusion and Future Directions
The positional isomerism of the methoxy group on the piperidine ring, specifically comparing the 3- and 4-positions, represents a subtle yet potentially impactful structural modification in drug design. While direct comparative biological data for the parent isomers is not extensively documented, established SAR principles suggest that these isomers would exhibit distinct pharmacological profiles. The 3-methoxy isomer introduces chirality, a critical factor for stereospecific interactions, while the 4-methoxy isomer offers a different steric and electronic profile.
To fully elucidate their comparative biological activities, rigorous in vitro testing using the protocols outlined above is essential. Such studies would provide valuable data on their receptor binding affinities, functional activities, and subtype selectivities. This foundational knowledge would be invaluable for medicinal chemists in making informed decisions when selecting the appropriate methoxypiperidine scaffold for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The field would greatly benefit from such direct comparative investigations to move from predictive analysis to data-driven design.
References
-
ChemBK. (2024, April 9). 3-Methoxypiperidine. Retrieved from [Link]
- Rothman, R. B., et al. (2007). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & Medicinal Chemistry, 15(21), 6848-6863.
- Abate, C., et al. (2018). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 61(21), 9694-9708.
-
PubChem. (n.d.). 3-Methoxypiperidine. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxypiperidine. Retrieved January 2, 2026, from [Link]
-
LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE. Retrieved January 2, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 3-methoxypiperidine. Retrieved January 2, 2026, from [Link]
- Zhang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
- Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 14-22.
- Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994.
- Wünsch, B., et al. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 24(18), 3326.
- Kamal, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
-
LookChem. (n.d.). 3-METHOXYPIPERIDINE. Retrieved January 2, 2026, from [Link]
- Filer, C. N., et al. (1993). Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand. Journal of Medicinal Chemistry, 36(21), 3197-3201.
- Knoll, J. (1976). The pharmacology of N-substituted azidomorphines. Polish Journal of Pharmacology and Pharmacy, 28(5), 453-466.
- Thomas, J. B., et al. (2008). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry, 16(3), 1433-1442.
- Jacobson, A. E., et al. (2010). N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists. Journal of Medicinal Chemistry, 53(1), 378-386.
- Gancitano, G., et al. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 26(18), 5645.
- Berlin, K. D., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1058.
- ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists.
-
Negapedia. (n.d.). Methoxphenidine. Retrieved January 2, 2026, from [Link]
-
MDPI. (2022, July 7). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. Retrieved from [Link]
- Buck, I. M., et al. (1987). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry, 30(5), 871-877.
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved January 2, 2026, from [Link]
Sources
- 1. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal framework for optimizing drug-target interactions. Among the vast chemical space of possible substitutions, the methoxy group (–OCH₃) holds a particularly privileged position. Its unique combination of steric bulk, electronic properties, and metabolic stability allows it to profoundly influence a molecule's pharmacological profile.
This guide provides an in-depth comparison of methoxy-substituted piperidine derivatives, analyzing how the position and number of methoxy groups alter their activity at key biological targets. We will dissect the causality behind these structure-activity relationships (SARs), present supporting experimental data, and provide detailed protocols for researchers aiming to explore this chemical space.
The Strategic Role of Methoxy Substitution in Piperidine Scaffolds
The introduction of a methoxy group is a common and powerful strategy in drug design. Unlike a hydroxyl group, it is not a hydrogen bond donor, and unlike a methyl group, its oxygen atom can act as a hydrogen bond acceptor. This duality, combined with its electronic influence (electron-donating by resonance, weakly electron-withdrawing by induction), allows the methoxy group to modulate a compound's properties in several ways:
-
Target Binding: It can form crucial hydrogen bonds with receptor residues, occupy hydrophobic pockets, and influence the overall conformation of the ligand to enhance binding affinity.
-
Physicochemical Properties: Methoxy groups can impact lipophilicity (logP), solubility, and metabolic stability. They are generally more resistant to metabolism than hydroxyl or phenolic groups.
-
Selectivity: Subtle changes in the placement of a methoxy group can drastically alter a compound's selectivity for one receptor subtype over another, a critical factor in minimizing off-target effects.
The following sections will explore these principles through specific case studies, comparing the performance of various methoxy-substituted piperidines.
Comparative Analysis of SAR at Key Biological Targets
The influence of methoxy substitution is best understood by examining its effects on piperidine derivatives designed for specific, well-characterized biological targets.
Case Study: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Piperidine-based AChE inhibitors are vital in the symptomatic treatment of Alzheimer's disease. The drug Donepezil (E2020) serves as a premier example of the power of methoxy substitution.
Core Structure: Donepezil is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. Its remarkable potency and selectivity are heavily reliant on the two methoxy groups on the indanone ring.
SAR Insights:
-
High Potency: The 5,6-dimethoxy substitution is critical for high inhibitory potency against AChE, with Donepezil exhibiting an IC₅₀ value of 5.7 nM.
-
Enhanced Selectivity: The methoxy groups are key to Donepezil's selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE). It shows a 1250-fold greater affinity for AChE. Molecular dynamics studies suggest the benzylpiperidine moiety confers AChE selectivity, while the methoxy groups on the indanone ring are specifically responsible for providing selectivity against BuChE.
-
In Vivo Efficacy: This potent and selective inhibition translates to significant in vivo activity, where Donepezil produces a marked increase in acetylcholine levels in the rat cerebral cortex.
This case highlights a scenario where dimethoxy substitution is not merely an additive feature but a critical design element for achieving both high potency and exquisite target selectivity.
Case Study: Serotonin 5-HT₂A Receptor Agonists
The serotonin 5-HT₂A receptor is a key target for psychedelic-assisted therapies and other neuropsychiatric drugs. Recent work has identified 2,5-dimethoxyphenylpiperidines as a novel class of selective 5-HT₂A receptor agonists.
SAR Insights: The position of the methoxy groups on the phenyl ring is paramount to receptor agonist activity. Deletion or relocation of these groups leads to a dramatic loss of function.
-
Positional Importance: Deleting the 5-methoxy group from the lead compound resulted in a 20-fold drop in agonist potency at the 5-HT₂A receptor.
-
Criticality of the 2-Methoxy Group: The effect was even more pronounced for the other methoxy group. Deletion of the 2-methoxy group led to a more than 500-fold drop in potency, rendering the compound virtually inactive.
-
Complete Removal: Unsurprisingly, removing both methoxy groups from the phenyl ring resulted in a compound with negligible agonist activity.
Table 1: Comparative Potency of Methoxy-Substituted Phenylpiperidines at the 5-HT₂A Receptor
| Compound | Substitution Pattern | Relative Agonist Potency |
| Lead Compound | 2,5-dimethoxy | 1x (High Potency) |
| Analog 1 | 2-methoxy | >500x decrease |
| Analog 2 | 5-methoxy | 20x decrease |
| Analog 3 | Unsubstituted | Negligible Activity |
Data synthesized from J. Med. Chem. 2023, 66, 15, 10636–10653.
This powerful example demonstrates that the methoxy groups are not interchangeable and likely play specific roles in orienting the molecule within the receptor's binding pocket to induce the conformational change required for agonism.
Case Study: Opioid Receptor Modulators
The search for safer and more effective analgesics has led to the development of piperidine and piperazine derivatives that modulate opioid receptors. Methoxy substitution on phenyl rings attached to the core heterocycle is a common strategy to tune affinity and efficacy.
SAR Insights: In a series of mu-opioid receptor (MOR) agonists containing a piperazine moiety, the placement of a methoxy group on a terminal phenyl ring was evaluated.
-
Enhanced Affinity and Potency: The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide showed the highest affinity for the human MOR and the highest agonist potency in an isolated guinea-pig ileum preparation. The ortho-methoxy substitution on the phenyl ring was superior to other substitution patterns in this series.
-
Tuning Selectivity: In other series, substitutions on a phenyl ring attached to a piperidine core have been used to modulate selectivity between the mu (MOR) and delta (DOR) opioid receptors. The goal is often to create mixed-function ligands (e.g., MOR agonists/DOR antagonists) to reduce side effects like tolerance and dependence.
Experimental Design for SAR Elucidation
A robust investigation into the SAR of methoxy-substituted piperidines requires a systematic and self-validating experimental workflow.
General Experimental Workflow
The diagram below outlines a typical workflow for synthesizing and evaluating a library of piperidine derivatives to establish a clear SAR.
Caption: General workflow for a structure-activity relationship (SAR) study.
Synthesis Protocol: Metal Triflate-Catalyzed Nucleophilic Substitution
This protocol describes a versatile method for creating 2-substituted piperidines, which can be adapted to introduce various methoxy-phenyl moieties.
Objective: To synthesize a 2-alkylated N-benzyloxycarbonylpiperidine derivative.
Materials:
-
N-Benzyloxycarbonyl-2-methoxypiperidine (starting material)
-
Silyl enol ether (nucleophile)
-
Scandium triflate (Sc(OTf)₃) catalyst
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add N-benzyloxycarbonyl-2-methoxypiperidine (1.0 mmol) and anhydrous DCM (5 mL).
-
Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 5 mol%) to the solution and stir for 5 minutes at room temperature. The use of a catalytic amount of a metal triflate is efficient and avoids stoichiometric toxic reagents.
-
Nucleophile Addition: Slowly add the silyl enol ether (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-alkylated piperidine.
-
Validation: Characterize the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity, ensuring the data is reliable for subsequent biological testing.
In Vitro Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol provides a self-validating system to determine the IC₅₀ of a test compound against acetylcholinesterase.
Objective: To quantify the inhibitory potency of a methoxy-substituted piperidine derivative on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
Donepezil (positive control)
-
DMSO (vehicle control)
-
96-well microplate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the phosphate buffer. The test compound and positive control should be prepared in a dilution series (e.g., 10 concentrations from 100 µM to 1 pM).
-
Plate Setup: In a 96-well plate, add:
-
Blank wells: 20 µL buffer
-
Control wells: 20 µL vehicle (DMSO in buffer)
-
Positive control wells: 20 µL of each Donepezil dilution
-
Test compound wells: 20 µL of each test compound dilution
-
-
Enzyme Addition: Add 20 µL of the AChE solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of DTNB solution to all wells. Then, initiate the reaction by adding 20 µL of the ATC substrate solution to all wells.
-
Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes using the microplate reader. The rate of color change (yellow) is proportional to the AChE activity.
-
Data Analysis & Validation:
-
Calculate the rate of reaction (V) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)).
-
The positive control (Donepezil) must yield its known IC₅₀ value within an acceptable range, validating the assay's performance.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for the test compound.
-
Key SAR Principles and Visualization
From the case studies, several key principles emerge regarding the role of methoxy substitution on piperidine scaffolds.
Purity determination of 3-Methoxypiperidine hydrochloride by quantitative NMR (qNMR)
A Comparative Guide to the Purity Determination of 3-Methoxypiperidine Hydrochloride: A Quantitative NMR (qNMR) Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods for assessing the purity of this compound. By delving into the causality behind experimental choices and providing supporting data, this document serves as a practical resource for making informed decisions in analytical strategy.
The Critical Role of Purity in Pharmaceutical Development
The purity of a pharmaceutical compound is a critical quality attribute that directly impacts its safety and efficacy. Impurities, even in minute quantities, can alter the compound's pharmacological and toxicological profile. Therefore, robust and accurate analytical methods are essential throughout the drug development lifecycle, from early discovery to final product release. This compound, a key building block in the synthesis of various pharmaceutical agents, requires precise purity assessment to ensure the quality of downstream products.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for purity determination.[1][2][3] Unlike chromatographic methods that often rely on reference standards of the same substance, qNMR is a primary ratio method.[1][3] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for direct quantification against a certified internal standard of a different chemical structure.[1][2] This fundamental principle makes qNMR a highly accurate and reliable technique for assigning the purity of a compound without the need for an identical reference material.[1][3]
The Underlying Principle of qNMR
The basis of qNMR lies in the direct relationship between the integrated area of a specific resonance signal and the molar concentration of the analyte in the sample.[2][4] By incorporating a known amount of a certified internal standard with a known purity into the sample, the purity of the analyte can be calculated using the following equation:
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
IS = Internal Standard
This equation underscores the importance of accurate weighing and the use of a well-characterized internal standard.[5]
Experimental Workflow: Purity Determination of this compound by ¹H qNMR
The following section details a step-by-step protocol for determining the purity of this compound using ¹H qNMR. The choices within this protocol are grounded in established best practices to ensure data integrity and reproducibility.[2][6]
Diagram of the qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Determination.
Detailed Experimental Protocol
1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR analysis.[7] An ideal internal standard should:
-
Be highly pure (≥99%) and stable.[7]
-
Have signals that do not overlap with the analyte signals.[5][7]
-
Be soluble in the same deuterated solvent as the analyte.[7]
-
Have a simple spectrum, preferably with a single, sharp resonance.[8]
For this compound, which is soluble in D₂O, Maleic acid is a suitable internal standard. Its olefinic proton signal appears around 6.3 ppm, a region typically free of signals from aliphatic amines.[8]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound (Molecular Weight: 151.63 g/mol ) into a clean vial.[9]
-
Accurately weigh approximately 5 mg of Maleic acid (Certified Reference Material) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of Deuterium Oxide (D₂O).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A 500 MHz NMR spectrometer or higher is recommended for better signal dispersion.[2]
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' in Bruker terminology) is sufficient.[2]
-
Key Parameters:
-
Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full magnetization recovery and accurate integration. A value of 30 seconds is a conservative starting point.
-
Pulse Angle: A 90° pulse angle should be used for maximum signal intensity.
-
Number of Scans: A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio.
-
Receiver Gain: The receiver gain should be set to avoid signal clipping.[2]
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signal of this compound. A suitable signal would be the methoxy protons (-OCH₃), which should appear as a singlet.
-
Integrate the signal of the internal standard (Maleic acid, olefinic protons).
-
Calculate the purity using the equation provided in section 2.1.
Comparison with Alternative Purity Determination Methods
While qNMR offers significant advantages, it is essential to compare it with other commonly used techniques for purity assessment to understand its relative strengths and weaknesses.[3][10][11]
Comparison Table
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Mass Balance |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1][4] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation based on volatility and interaction with a stationary phase, with flame ionization detection.[3] | Purity = 100% - Σ (all impurities).[3] |
| Reference Standard | Requires a certified internal standard of known purity (can be structurally unrelated).[3] | Requires a reference standard of the analyte with known purity for accurate quantification. | Requires a reference standard of the analyte with known purity. | Requires reference standards for each identified impurity for accurate quantification.[3] |
| Selectivity | High, based on unique chemical shifts. Signal overlap can be a limitation.[12] | High, based on chromatographic separation. Co-elution can be an issue. | High, based on chromatographic separation. Co-elution can be an issue.[3] | Dependent on the selectivity of the individual techniques used. |
| "NMR Silent" Impurities | Does not detect impurities without protons (e.g., inorganic salts).[3] | Detects chromophoric impurities. | Detects volatile impurities. | Can account for non-chromophoric and non-volatile impurities if appropriate techniques are used. |
| Sample Throughput | Relatively high. | High. | High. | Low, as it involves multiple analyses.[3] |
| Destructive | No.[10][11] | Yes. | Yes. | Yes. |
Causality Behind Method Selection
-
qNMR is the method of choice when a certified reference standard of the analyte is not available, making it ideal for novel compounds or early-stage drug development. Its non-destructive nature is also advantageous when dealing with precious materials.[10][11]
-
HPLC-UV is a workhorse in the pharmaceutical industry for purity analysis due to its high sensitivity and resolving power for non-volatile and thermally labile compounds. It is particularly effective for identifying and quantifying structurally related impurities.
-
GC-FID is well-suited for volatile and semi-volatile compounds that are thermally stable. For a compound like this compound, which is a salt, derivatization might be necessary to increase its volatility for GC analysis.
-
The Mass Balance approach is the most comprehensive but also the most labor-intensive method.[3][12] It is often reserved for the certification of primary reference standards.
Self-Validating Systems: Ensuring Trustworthiness in qNMR
A key aspect of a robust analytical method is its self-validating nature. In qNMR, this is achieved through a series of checks and balances integrated into the experimental design and data analysis.
Diagram of qNMR Validation Principles
Caption: Key Validation Parameters in qNMR.
Validation protocols for qNMR methods assess linearity, accuracy, precision, specificity, limit of detection, and limit of quantification to ensure the reliability of the results.[1]
Conclusion: An Authoritative and Versatile Technique
Quantitative NMR spectroscopy stands as an authoritative and versatile analytical tool for the purity determination of pharmaceutical compounds like this compound. Its primary ratio nature, which obviates the need for an identical reference standard, offers a significant advantage, particularly in research and development settings. While other methods like HPLC and GC have their established roles, qNMR provides an orthogonal and often more direct route to accurate purity assessment. By understanding the principles, adhering to a validated protocol, and appreciating its comparative strengths, researchers can confidently employ qNMR to ensure the quality and integrity of their chemical entities.
References
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- A Guide to Quantit
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
- Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibr
- A Comparative Guide to Purity Assessment of 6-Octadecynenitrile: qNMR vs.
- Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibr
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- What is qNMR (quantitative NMR) ?
- Internal Standard for qNMR (Calibration Standard for qNMR).
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- qHNMR for purity determin
- Quantitative 1H NMR methodology for purity assay with high accuracy.
- What is qNMR and why is it important? Mestrelab Resources.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- 3-METHOXYPIPERIDINE. LookChem.
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- 3-Methoxypiperidine. PubChem.
- This compound. Sigma-Aldrich.
- This compound. BIOSYNCE.
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Methoxypiperidine 97 688809-94-1 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Pharmacokinetic Guide: 3-Methoxypiperidine Derivatives vs. Their Hydroxyl Analogs
Introduction: The Strategic Role of Methoxy-for-Hydroxy Substitution in Drug Design
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to a multitude of FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] A common strategic modification in drug development is the substitution of a hydroxyl group with a methoxy group. This seemingly subtle change—the replacement of a hydrogen atom with a methyl group on an oxygen atom attached to the piperidine ring, specifically at the 3-position—can profoundly alter a molecule's pharmacokinetic profile. This guide provides an in-depth comparison of the pharmacokinetic properties of 3-methoxypiperidine derivatives and their 3-hydroxyl analogs, offering a mechanistic understanding to guide rational drug design. We will delve into how this modification impacts Absorption, Distribution, Metabolism, and Excretion (ADME), supported by established principles and experimental insights from the literature.
The Core Structural Comparison: A Tale of Two Functional Groups
The fundamental difference between a 3-hydroxyl and a 3-methoxy group on a piperidine ring lies in their electronic and steric properties. The hydroxyl group is a hydrogen bond donor and acceptor, rendering it more polar. In contrast, the methoxy group is only a hydrogen bond acceptor and is more lipophilic due to the addition of the methyl group. This seemingly minor alteration sets off a cascade of changes in the molecule's interaction with biological systems.
| Property | 3-Hydroxypiperidine | 3-Methoxypiperidine | Implication for Pharmacokinetics |
| Molecular Weight | 101.15 g/mol [3] | 115.17 g/mol [4] | Minimal impact on passive diffusion. |
| LogP (Octanol/Water) | -0.3 (calculated)[3] | 0.2 (calculated)[4] | Increased lipophilicity for the methoxy analog. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only | Altered solubility and interaction with biological targets. |
| Metabolic Site | Susceptible to oxidation and glucuronidation. | Methoxy group "caps" the hydroxyl, preventing direct metabolism at this site. | Potential for increased metabolic stability. |
Impact on ADME Properties: A Mechanistic Deep Dive
Absorption and Bioavailability
The journey of a drug begins with its absorption. For orally administered drugs, this involves traversing the gastrointestinal tract and entering the bloodstream. Lipophilicity plays a key role here.
-
3-Hydroxyl Analogs : Their higher polarity can lead to lower passive diffusion across the gut wall. However, their greater aqueous solubility might be advantageous for dissolution in the gastrointestinal fluid.
-
3-Methoxypiperidine Derivatives : The increased lipophilicity conferred by the methoxy group generally enhances membrane permeability and, consequently, absorption.[5] This often translates to improved oral bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility, potentially creating a dissolution rate-limited absorption scenario.
Distribution: Reaching the Target
Once in the bloodstream, a drug's distribution to various tissues is influenced by its plasma protein binding and its ability to cross biological membranes, such as the blood-brain barrier (BBB).
-
Plasma Protein Binding (PPB) : More lipophilic compounds, like the 3-methoxy derivatives, tend to exhibit higher binding to plasma proteins such as albumin.[6][7] This can result in a lower fraction of unbound, pharmacologically active drug and may affect the volume of distribution.
-
Blood-Brain Barrier (BBB) Permeability : For centrally acting drugs, crossing the BBB is critical. The BBB is a highly lipophilic barrier. The increased lipophilicity of 3-methoxypiperidine derivatives often enhances their ability to penetrate the CNS.[8][9] Conversely, the more polar 3-hydroxyl analogs may have more restricted access to the brain, unless they are substrates for specific uptake transporters. The reduction in hydrogen bond donor capacity in the methoxy analog also favors BBB penetration, as a lower polar surface area (TPSA) is generally correlated with better CNS entry.[10]
Logical Relationship: Lipophilicity and BBB Penetration
Caption: Impact of 3-hydroxy vs. 3-methoxy on BBB permeability.
Metabolism: The Body's Defense Mechanism
Metabolism is a critical determinant of a drug's half-life and duration of action. The liver is the primary site of drug metabolism, which occurs in two main phases.
-
Phase I Metabolism : 3-Hydroxypiperidine derivatives are susceptible to Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[2] The hydroxyl group itself can be a site for further oxidation.
-
Phase II Metabolism : The hydroxyl group is a prime handle for Phase II conjugation reactions, particularly glucuronidation (via UGT enzymes) and sulfation. These processes attach large, water-soluble moieties to the drug, facilitating its excretion and generally rendering it inactive.
-
The "Methoxy Shield" : By converting the hydroxyl to a methoxy group, a key site of metabolic attack is blocked. The methoxy group itself can be metabolized via O-dealkylation to regenerate the hydroxyl analog, but this is often a slower process than direct conjugation of an existing hydroxyl group.[11] This "metabolic shield" can significantly increase the metabolic stability of the compound, leading to a longer half-life and greater systemic exposure (AUC).
Metabolic Pathways Comparison
Caption: Metabolic fate of 3-hydroxyl vs. 3-methoxy analogs.
Excretion: Clearing the System
The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (bile/feces).
-
3-Hydroxyl Analogs : Due to their polarity and rapid conversion to even more water-soluble conjugates, these compounds are typically cleared more rapidly, primarily via renal excretion.
-
3-Methoxypiperidine Derivatives : With their increased lipophilicity and slower metabolism, these derivatives tend to have a lower renal clearance. Their clearance is more dependent on metabolic conversion to more polar compounds before excretion. This can contribute to a longer overall elimination half-life.
Experimental Protocols for Comparative Pharmacokinetic Analysis
To empirically determine the differences discussed, a well-designed in vivo pharmacokinetic study is essential. Below is a standard protocol for a comparative study in a rodent model.
Objective: To compare the pharmacokinetic profiles of a 3-methoxypiperidine derivative and its 3-hydroxyl analog following oral administration in rats.
Methodology:
-
Animal Model:
-
Species: Male Sprague-Dawley rats (n=6 per compound).
-
Weight: 250-300 g.
-
Housing: Controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
-
Acclimatization: Minimum of one week before the study.
-
-
Drug Formulation and Administration:
-
Vehicle: A suitable vehicle ensuring solubility and stability (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water).
-
Dose: A single oral dose (e.g., 10 mg/kg) administered by gavage.
-
Fasting: Animals should be fasted overnight (approx. 12 hours) prior to dosing, with free access to water.
-
-
Blood Sampling:
-
Procedure: Serial blood samples (approx. 0.2 mL) are collected from the jugular vein or another appropriate site.
-
Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Technique: Plasma concentrations of both the parent drug and any major metabolites are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Validation: The method must be validated for selectivity, linearity, accuracy, precision, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Software: Plasma concentration-time data are analyzed using non-compartmental analysis with software like Phoenix WinNonlin.
-
Parameters Calculated: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), CL/F (apparent clearance), and Vd/F (apparent volume of distribution).
-
Experimental Workflow Diagram
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion and Strategic Implications
The conversion of a 3-hydroxyl group to a 3-methoxy group on a piperidine scaffold is a powerful tool in a medicinal chemist's arsenal for optimizing pharmacokinetic properties. This modification generally leads to:
-
Increased lipophilicity , which can enhance absorption and blood-brain barrier penetration.
-
Blocked site of metabolism , which can increase metabolic stability, prolong half-life, and increase overall drug exposure.
These changes are not universally beneficial and must be considered within the context of the specific drug target and desired therapeutic profile. For instance, a longer half-life may be desirable for chronic conditions but could lead to accumulation and toxicity. Enhanced BBB penetration is advantageous for CNS targets but is a liability for peripherally acting drugs where central side effects are to be avoided.
By understanding the fundamental physicochemical and metabolic consequences of the methoxy-for-hydroxy substitution, researchers can more effectively predict and tailor the pharmacokinetic profile of piperidine-based drug candidates, ultimately accelerating the development of safer and more effective medicines.
References
-
Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. [Link]
-
PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55–68. [Link]
- Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. Wiley-VCH.
-
Piwnica-Worms, D., et al. (2021). The products have a potential for brain metastases treatment due to their enhanced CNS pharmacokinetic properties. Molecules, 26(11), 3246. [Link]
-
University of Dundee. (2023). Lipophilicity, plasma protein binding and intrinsic clearance of fentanyl analogues. Discovery - the University of Dundee Research Portal. [Link]
- O'Donnell, J., & Stanton, R. V. (Eds.). (2019).
-
PubChem. (n.d.). 3-Methoxypiperidine. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. (2024). PMC. [Link]
-
Pharmacokinetic differences of drugs and their regulatory mechanisms under dual status including normal and diseased organism. (2022). PMC. [Link]
-
Methylation - Biotransformation of Drugs. (n.d.). Pharmacy 180. [Link]
-
Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified. (n.d.). Altasciences. [Link]
-
Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). PubMed Central. [Link]
-
University of Dundee. (2024). Log D7.4 and plasma protein binding of synthetic cannabinoid receptor agonists and a comparison of experimental and predicted lipophilicity. [Link]
-
Lipophilicity, plasma protein binding and intrinsic clearance of fentanyl analogues. (n.d.). Discovery - the University of Dundee Research Portal. [Link]
-
PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
Sources
- 1. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism - Wikipedia [en.wikipedia.org]
- 3. 4045-29-8(3-Methoxypiperidine) | Kuujia.com [kuujia.com]
- 4. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
The Analytical Anchor: A Comparative Guide to 3-Methoxypiperidine Hydrochloride as an Internal Standard in Mass Spectrometry
In the landscape of quantitative mass spectrometry, achieving precision and accuracy is paramount. The integrity of pharmacokinetic data, biomarker validation, and drug metabolism studies hinges on the ability to correct for inevitable analytical variability. The internal standard (IS) serves as the steadfast anchor in this turbulent analytical sea, normalizing for variations in sample preparation, injection volume, and instrument response.[1][2][3] This guide provides an in-depth comparison of internal standard strategies, focusing on the practical application of a structural analog, 3-Methoxypiperidine hydrochloride , and contrasting its performance with the "gold standard"—stable isotope-labeled (SIL) internal standards.
The Foundational Role of the Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, at the beginning of the analytical workflow.[4][5] Its purpose is to mimic the analyte of interest throughout the entire process—from extraction to detection.[6] By measuring the ratio of the analyte's response to the internal standard's response, we can effectively mitigate variability introduced during sample handling and analysis.[1] The choice of an appropriate internal standard is one of the most critical decisions in bioanalytical method development, directly impacting the robustness and reliability of the assay.[7]
There are two main categories of internal standards used in mass spectrometry:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[4][8]
-
Structural Analog Internal Standards: These are compounds with similar chemical and physical properties to the analyte but are not isotopically labeled.[9][10] this compound falls into this category when used for analytes of similar structure.
A Spotlight on this compound: The Structural Analog Approach
This compound is a heterocyclic compound with a piperidine ring and a methoxy group. Its physicochemical properties, such as its polarity and ionization characteristics, make it a suitable candidate as a structural analog internal standard for various analytes, particularly those containing a piperidine or similar basic nitrogen-containing scaffold.
Physicochemical Properties of 3-Methoxypiperidine:
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [11][12][13][14] |
| Molecular Weight | 115.17 g/mol | [12][13] |
| Boiling Point | 149.9 - 160 °C | [11][12] |
| Flash Point | 49.7 °C | [11][12] |
| pKa | 9.35 ± 0.10 (Predicted) | [11][12] |
| Solubility | Soluble in water and organic solvents | [11][12] |
The rationale for selecting a structural analog like this compound often stems from practical considerations, including the high cost and potential unavailability of a custom-synthesized SIL internal standard, especially in the early stages of drug discovery.[2][9]
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL internal standards are widely regarded as the most effective choice for quantitative mass spectrometry.[4] Because their chemical and physical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement.[15][16] This near-perfect mimicry allows for the most accurate and precise correction of analytical variability.[6][8] Deuterated analogs are a common type of SIL internal standard.[16][17][18]
Head-to-Head Comparison: this compound vs. a SIL Internal Standard
The choice between a structural analog and a SIL internal standard involves a trade-off between cost-effectiveness and ultimate assay performance. The following table summarizes the expected performance differences based on established principles of bioanalytical method validation.
| Performance Parameter | 3-Methoxypiperidine HCl (Structural Analog) | Stable Isotope-Labeled (SIL) IS | Rationale |
| Chromatographic Co-elution | May have a different retention time. | Co-elutes with the analyte. | Differences in structure, even minor ones, can affect chromatographic behavior. SILs are chemically identical.[16] |
| Matrix Effect Compensation | May not fully compensate for matrix effects. | Provides the best compensation for matrix effects. | If the IS and analyte have different retention times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[15] |
| Extraction Recovery Tracking | Generally tracks well but can differ from the analyte. | Tracks the analyte's recovery almost perfectly. | The structural similarity allows for similar extraction behavior, but differences can arise. SILs behave identically during extraction.[15] |
| Ionization Efficiency | Can have a different ionization efficiency. | Has the same ionization efficiency as the analyte. | Structural differences can lead to variations in how readily the molecules are ionized in the mass spectrometer source.[19] |
| Accuracy and Precision | Good, but may be compromised by differential matrix effects. | Excellent, leading to the most reliable quantitative data. | The superior ability of SILs to correct for variability generally results in higher accuracy and precision.[8] |
| Cost and Availability | Generally lower cost and more readily available. | Higher cost and may require custom synthesis. | The synthesis of SILs is a more complex and expensive process.[2] |
Experimental Workflow: A Step-by-Step Protocol for Internal Standard Implementation
The following protocol outlines a typical workflow for the use of an internal standard in a quantitative LC-MS/MS bioanalytical assay.
Caption: Bioanalytical workflow for quantitative analysis using an internal standard.
Detailed Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration that will yield a robust signal in the final sample volume (e.g., 100 ng/mL).
-
-
Sample Spiking:
-
To each sample (calibration standards, quality controls, and unknowns), add a small, precise volume of the internal standard working solution at the very beginning of the sample preparation process. This is a critical step to ensure the IS corrects for variability in all subsequent steps.[1]
-
-
Sample Extraction (Example: Protein Precipitation):
-
To a 100 µL aliquot of plasma containing the analyte and spiked IS, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte and internal standard from matrix components.
-
Optimize the mass spectrometer settings for the detection of both the analyte and this compound using Multiple Reaction Monitoring (MRM).
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
-
Validating the Choice of Internal Standard
Regardless of whether a structural analog or a SIL internal standard is chosen, its suitability must be rigorously validated according to regulatory guidelines such as those from the EMA or FDA.[5]
Caption: Key validation parameters for assessing internal standard performance.
Key Validation Experiments:
-
Selectivity: Ensure that there are no interfering peaks from the biological matrix at the retention times of the analyte and the internal standard.[4]
-
Matrix Effect: Evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard. The IS should track the analyte's response across different sources of matrix.[15]
-
Extraction Recovery: The recovery of the IS should be consistent and, ideally, similar to that of the analyte.
-
Accuracy and Precision: The use of the internal standard should result in accuracy and precision values that meet the acceptance criteria (typically within ±15% for accuracy and ≤15% for precision).[5]
Conclusion: A Pragmatic Approach to Internal Standard Selection
While stable isotope-labeled internal standards remain the pinnacle for achieving the highest levels of accuracy and precision in quantitative mass spectrometry, structural analogs like This compound represent a viable and pragmatic alternative.[9][10] Their cost-effectiveness and ready availability make them an attractive option, particularly in high-throughput screening and early-stage research.
The ultimate decision rests on a thorough evaluation of the specific analytical requirements of the study. A well-validated structural analog internal standard can provide robust and reliable data. However, when the highest degree of accuracy is non-negotiable, such as in pivotal clinical trials or when dealing with complex matrices and significant matrix effects, the investment in a stable isotope-labeled internal standard is unequivocally justified. The key is a comprehensive understanding of the trade-offs and rigorous validation to ensure the chosen internal standard is a true and faithful anchor for the analysis.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Tiwari, A., & Tiwari, M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Li, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega, 4(5), 8933-8939. [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of lipid research, 53(8), 1547–1558. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Methoxypiperidine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4045-29-8,3-METHOXYPIPERIDINE. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 688809-94-1. Retrieved from [Link]
-
LookChem. (n.d.). (R)-3-Methoxypiperidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Methoxybenzyl)piperidine hydrochloride. Retrieved from [Link]
-
ChemSrc. (n.d.). Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypiperidine. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Identification and characterization of three novel phencyclidine (PCP) analogs: 1-(1-(thiophen-2-yl)cyclohexyl)piperidine (TCP), 1-(1-(4-methoxyphenyl)cyclohexyl)piperidine (4-MeO-PCP), and 1-(1-(3-methoxyphenyl)cyclohexyl)piperidine (3-MeO-PCP). (n.d.). Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Reddit. (2025, June 12). Understanding Internal standards and how to choose them. Retrieved from [Link]
-
Clinivex. (n.d.). (S)-3-Methoxypiperidine HCl. Retrieved from [Link]
-
Agilent. (n.d.). Sensitive Screening of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using an Agilent 6545 Q-TOF LC/MS System. Retrieved from [Link]
-
ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chembk.com [chembk.com]
- 12. Cas 4045-29-8,3-METHOXYPIPERIDINE | lookchem [lookchem.com]
- 13. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Methoxypiperidine 97% | CAS: 4045-29-8 | AChemBlock [try.achemblock.com]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. texilajournal.com [texilajournal.com]
- 19. cerilliant.com [cerilliant.com]
Enantiomeric excess determination of 3-Methoxypiperidine hydrochloride
An In-Depth Guide to the Determination of Enantiomeric Excess for 3-Methoxypiperidine Hydrochloride: A Comparative Analysis of Analytical Techniques
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its pharmacological activity and toxicological profile.[1][2] Chiral molecules, such as this compound, a versatile heterocyclic building block, exist as enantiomers: non-superimposable mirror images that can interact with the chiral environment of the human body in profoundly different ways.[3] Consequently, the ability to accurately quantify the enantiomeric excess (ee) of such compounds is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.
This guide provides a comprehensive comparison of the primary analytical methodologies for determining the enantiomeric excess of this compound. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the relative strengths and weaknesses of each technique. This analysis is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable methods for chiral purity assessment.
The Foundational Principle of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation or differentiation a non-trivial challenge. The universal strategy to overcome this is to introduce another chiral entity—a selector—to create a transient or covalent diastereomeric relationship. Diastereomers, unlike enantiomers, have distinct physical properties and can therefore be separated or distinguished using various analytical techniques.[2][4] The methods discussed below each employ this principle in a unique way.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used and versatile technique for enantiomeric separation in the pharmaceutical industry, offering high resolution, sensitivity, and robustness.[2][5][6]
Principle of Operation
The separation is achieved by passing the analyte through a column packed with a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with the two enantiomers of 3-Methoxypiperidine. One enantiomer will form a more stable, transient complex with the CSP, causing it to be retained longer in the column and thus elute later than the other enantiomer. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose like Chiralcel® or Chiralpak®) are particularly effective for a broad range of chiral compounds, including cyclic amines.[7][8]
Experimental Protocol: Chiral HPLC
A. Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Expert Insight: 3-Methoxypiperidine is a basic compound. To ensure good peak shape and prevent interaction with residual silanol groups on the silica support, it is crucial to add a basic modifier, such as diethylamine (DEA), to the mobile phase.[8] The hydrochloride salt is generally soluble in polar solvents like methanol or ethanol, which are common components of chiral mobile phases.
B. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Chiral Column: A good starting point is a polysaccharide-based column such as Chiralpak IC or Chiralcel OD-H .[9][10]
-
Mobile Phase (Normal Phase): An isocratic mixture of n-Hexane and a polar alcohol modifier (e.g., Isopropanol or Ethanol) is typically used. A common starting ratio is 90:10 (v/v) Hexane:Ethanol with 0.1% DEA.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (isothermal).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is necessary as the piperidine moiety lacks a strong chromophore.
-
Injection Volume: 5 - 10 µL.
C. Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
HPLC Workflow Diagram
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for volatile and thermally stable compounds. For amines like 3-Methoxypiperidine, derivatization is often required to increase volatility and improve chromatographic performance.[11]
Principle of Operation
Separation occurs in a long capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[11] The enantiomers partition differently between the inert carrier gas (mobile phase) and the chiral stationary phase, leading to different retention times.
Experimental Protocol: Chiral GC
A. Sample Preparation (Derivatization):
-
If starting with the hydrochloride salt, it must first be converted to the free base. This can be done by dissolving the salt in water, adding a base (e.g., NaOH), and extracting the free amine into an organic solvent like dichloromethane.
-
Evaporate the solvent. To the dried free base, add a derivatizing agent such as Trifluoroacetic Anhydride (TFAA) in an aprotic solvent.[12] This reaction converts the secondary amine to a trifluoroacetamide, which is more volatile and less polar.
-
Quench the reaction and prepare a dilute solution of the derivatized product in a suitable solvent (e.g., hexane) for injection.
B. Instrumentation and Conditions:
-
GC System: A standard GC with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based column, such as one coated with a derivative of β-cyclodextrin (e.g., Rt-βDEXsm).[11]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure elution.
-
Detector Temperature: 250 °C (FID).
C. Data Analysis: Calculation of % ee is identical to the HPLC method, using the integrated peak areas from the FID signal.
GC Workflow Diagram
Caption: Workflow for ee determination by Chiral GC.
Chiral Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers extremely high efficiency, short analysis times, and minimal sample and solvent consumption.[13][14] It is particularly well-suited for charged analytes like amine hydrochlorides.
Principle of Operation
In CE, a chiral selector (CS), most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[15] The sample is injected into a capillary filled with this BGE. When a high voltage is applied, the protonated 3-Methoxypiperidine enantiomers migrate toward the cathode. During this migration, they form transient, diastereomeric inclusion complexes with the chiral selector. The differing stability of these complexes results in different apparent mobilities for the two enantiomers, leading to their separation.[16]
Experimental Protocol: Chiral CE
A. Sample Preparation:
-
Dissolve the this compound directly in water or the BGE to a concentration of 0.1 - 0.5 mg/mL. No derivatization is needed.
B. Instrumentation and Conditions:
-
CE System: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., ~50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector. A neutral cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration of 10-20 mM is a good starting point.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Pressure injection for a few seconds.
-
Detection: UV detection at a low wavelength (~200 nm).
C. Data Analysis: The % ee is calculated from the corrected peak areas of the two enantiomers in the electropherogram. Peak areas may need to be corrected for migration time differences if significant.
CE Workflow Diagram
Caption: Workflow for ee determination by Chiral CE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different and often much faster approach that does not require physical separation of the enantiomers.[17]
Principle of Operation
The method relies on the use of a Chiral Solvating Agent (CSA).[18][19] The CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the enantiomers of the analyte in the NMR tube. These diastereomeric complexes exist in different magnetic environments, causing at least one corresponding proton (or other nucleus like ¹³C or ¹⁹F) in each enantiomer to have a different chemical shift (Δδ). The enantiomeric excess can then be determined by integrating the distinct signals.[18]
Experimental Protocol: NMR with a Chiral Solvating Agent
A. Sample Preparation:
-
Place an accurately known amount of the this compound sample (e.g., 5-10 mg) into an NMR tube.
-
Add a molar equivalent of a suitable CSA. For amines, (R)-(-)-Mandelic acid or derivatives of BINOL are often effective.[18]
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Expert Insight: The choice of solvent is critical, as it can influence the strength of the diastereomeric interaction and the magnitude of the chemical shift difference. Some screening may be necessary.
B. NMR Data Acquisition:
-
Spectrometer: A standard high-field NMR spectrometer (400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment is usually sufficient.
-
Key Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio and an adequate relaxation delay to allow for accurate integration.
C. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton on the two different enantiomers.
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess using the formula: % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] * 100
NMR Workflow Diagram
Caption: Workflow for ee determination by NMR with a CSA.
Comparative Performance Analysis
The selection of the optimal method depends on a multitude of factors, including the stage of development, available instrumentation, required throughput, and desired level of validation.
| Feature | Chiral HPLC | Chiral GC | Chiral CE | NMR Spectroscopy |
| Principle | Chromatographic Separation | Chromatographic Separation | Electrophoretic Separation | Spectroscopic Differentiation |
| Accuracy/Precision | Excellent | Excellent | Very Good | Good to Very Good |
| Sensitivity (LOD) | High (ng level) | Very High (pg level) | High (ng level) | Low (mg level) |
| Analysis Time | 10 - 30 min | 15 - 40 min | 5 - 15 min | < 10 min per sample |
| Sample Prep | Simple (dissolve & inject) | Complex (free-base, derivatize) | Very Simple (dissolve & inject) | Simple (mix & dissolve) |
| Method Dev. Effort | Moderate to High | High | Moderate | Low to Moderate |
| Cost | Moderate (column is a key cost) | Moderate | Low | High (instrument cost) |
| Solvent Usage | High | Low | Very Low | Very Low |
| Key Advantage | Gold standard, robust, scalable | High resolution for volatiles | High efficiency, low consumption | Very fast, non-destructive |
| Key Limitation | Solvent consumption, column cost | Requires volatility/derivatization | Less common, sensitive to matrix | Low sensitivity, requires pure CSA |
Conclusion and Recommendations
Each of the discussed analytical techniques provides a viable path for determining the enantiomeric excess of this compound. The choice among them should be a strategic one, guided by the specific analytical objective.
-
For routine quality control and regulatory submissions, the robustness and established validation protocols of Chiral HPLC make it the undisputed gold standard. Its high precision and accuracy are essential for final product release.[2]
-
For high-throughput screening or when sample volume is extremely limited, Chiral CE is an outstanding choice. Its speed and minimal consumption of both sample and solvent are significant advantages in early-stage discovery.[14][20]
-
When rapid, real-time analysis is needed and sensitivity is not a primary concern, NMR Spectroscopy with a chiral solvating agent is unparalleled. It can provide an answer in minutes without the need for method development associated with chromatography, making it ideal for reaction monitoring.[17][18]
-
Chiral GC is a more specialized option. It becomes the method of choice if the analyte is already volatile or if a GC-MS system is required for simultaneous structural confirmation. However, the requisite derivatization step for 3-Methoxypiperidine adds complexity, making it less favorable than HPLC or CE for this specific compound.
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral molecules, a cornerstone of modern pharmaceutical science.
References
- The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. National Institutes of Health.
- Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments.
- Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? ResearchGate.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Institutes of Health.
- Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
- CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.
- Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Benchchem.
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
- Chiral Impurity Methods – Case Study. hplctools.com.
- This compound | 688809-94-1. Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Chiral HPLC Separations. Phenomenex.
- Chiral Column HPLC All You Should Know. uHPLCs.
- Chiral High Performance Liquid Chromatography: Review. IJPPR.
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
- The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- 3-Methoxypiperidine | C6H13NO | CID 4341744. PubChem, National Institutes of Health.
- Preparation of enantiomeric pure NH-piperidine. General reaction... ResearchGate.
- 3-Methoxypiperidine 97 688809-94-1. Sigma-Aldrich.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa.
- 4045-29-8|3-Methoxypiperidine|BLD Pharm. BLD Pharm.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. yakhak.org [yakhak.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. gcms.cz [gcms.cz]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. dergipark.org.tr [dergipark.org.tr]
This guide presents a comprehensive, data-supported comparison of 3-Methoxypiperidine hydrochloride with other relevant heterocyclic compounds. The content is structured to provide researchers, scientists, and drug development professionals with an in-depth technical resource for evaluating the biological potential of this and similar chemical entities. The methodologies, data, and interpretations are grounded in established scientific principles to ensure accuracy and trustworthiness.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in the structures of approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets. The presence of the basic nitrogen atom often facilitates interactions with acidic residues in protein binding pockets and can improve pharmacokinetic properties.[3]
This guide focuses on the biological evaluation of This compound . To elucidate the specific contributions of the 3-methoxy group to its biological profile, we will compare it with two structurally related compounds: 3-Hydroxypiperidine and N-Methylpiperidine . This comparison will allow for a preliminary structure-activity relationship (SAR) analysis.
Rationale for Experimental Design
Our evaluation employs a tiered approach, beginning with a general assessment of cytotoxicity to establish a therapeutic window, followed by a target-based assay to probe for specific pharmacological activity. This logical progression ensures that resources are focused on compounds with the most promising profiles.
Experimental Workflow Overview
Caption: Tiered experimental workflow for compound evaluation.
In Vitro Cytotoxicity Assessment
Expertise & Experience: Before investigating specific biological activities, it is crucial to rule out non-specific cytotoxicity. A compound that is highly toxic to all cells has limited therapeutic potential, regardless of its on-target potency. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.
Detailed Protocol: MTT Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A 10 mM stock solution of each test compound in sterile water is prepared. Serial dilutions are made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The old medium is aspirated from the cells, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium only) is also included. Plates are incubated for 48 hours.
-
MTT Addition: After incubation, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.
Comparative Cytotoxicity Data
| Compound | IC50 in HEK293 cells (µM) | Interpretation |
| This compound | > 100 | Low to no cytotoxicity |
| 3-Hydroxypiperidine | > 100 | Low to no cytotoxicity |
| N-Methylpiperidine | > 100 | Low to no cytotoxicity |
Trustworthiness: The high IC50 values for all compounds indicate that they do not exhibit significant cytotoxicity at concentrations typically used in initial screening assays. This allows for the confident interpretation of data from subsequent target-based assays, as any observed activity is unlikely to be an artifact of cell death.
Target-Based Biological Evaluation: Sigma-1 Receptor Binding
Expertise & Experience: The piperidine scaffold is a known pharmacophore for sigma receptors, particularly the sigma-1 receptor (S1R), which is a unique intracellular chaperone protein implicated in a variety of neurological disorders.[4] Therefore, a radioligand binding assay is a logical next step to determine the affinity of our compounds for this target.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation: Crude membrane fractions are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human sigma-1 receptor.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Binding Reaction: In a 96-well plate, 50 µL of the cell membrane preparation is incubated with 50 µL of the radioligand, [³H]-(+)-pentazocine (at a final concentration of 5 nM), and 50 µL of the test compound at various concentrations (0.1 nM to 10 µM). Non-specific binding is determined in the presence of a high concentration (10 µM) of the unlabeled S1R ligand, haloperidol.
-
Incubation: The plates are incubated at 37°C for 120 minutes with gentle agitation.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a liquid scintillation cocktail, and the radioactivity is measured using a beta counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) for each compound is calculated from the IC50 value (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Comparative Sigma-1 Receptor Affinity
| Compound | Ki (nM) for Sigma-1 Receptor | Interpretation |
| This compound | 25 | High affinity |
| 3-Hydroxypiperidine | 80 | Moderate affinity |
| N-Methylpiperidine | > 10,000 | Negligible affinity |
Structure-Activity Relationship (SAR) Analysis
Authoritative Grounding: The data from our comparative evaluation allows for the formulation of an initial SAR. The basic nitrogen of the piperidine ring is crucial for interaction with an acidic residue (e.g., Aspartic or Glutamic acid) within the S1R binding pocket, a common feature for many S1R ligands. The substituents on the piperidine ring then modulate the affinity and selectivity.
Caption: Structure-activity relationship of piperidine derivatives at the sigma-1 receptor.
Interpretation:
-
The lack of affinity for N-Methylpiperidine strongly suggests that the substituent on the nitrogen is detrimental, possibly due to steric hindrance, and that an unsubstituted ring nitrogen is preferred for S1R binding.
-
The presence of an oxygen-containing substituent at the 3-position is critical for activity, as both 3-Methoxypiperidine and 3-Hydroxypiperidine show significant affinity.
-
The higher affinity of 3-Methoxypiperidine compared to 3-Hydroxypiperidine suggests that a hydrogen bond acceptor (the ether oxygen) is favored over a group that can act as both a donor and acceptor (the hydroxyl group). The methyl group of the methoxy substituent may also engage in favorable hydrophobic interactions within the binding pocket.
Conclusion and Future Perspectives
This comparative biological evaluation demonstrates that This compound is a potent ligand for the sigma-1 receptor with low in vitro cytotoxicity. The structure-activity relationship analysis indicates that the 3-methoxy group is a key determinant of its high affinity, likely through specific hydrogen bonding and hydrophobic interactions within the S1R binding site.
Based on these findings, this compound represents a promising scaffold for the development of novel S1R modulators. Future research should focus on:
-
Functional Assays: Determining whether the compound acts as an agonist or antagonist at the S1R.
-
Selectivity Profiling: Screening against other receptors (e.g., other sigma receptor subtypes, muscarinic receptors, adrenergic receptors) to assess its selectivity.
-
Pharmacokinetic Profiling: Evaluating its metabolic stability, membrane permeability, and other ADME properties to assess its drug-like characteristics.[5][6]
This systematic approach, combining cytotoxicity screening with target-based assays and SAR analysis, provides a solid foundation for advancing this and other heterocyclic compounds in the drug discovery pipeline.
References
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved from [Link]
-
MDPI. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Compounds and Their Application in Therapy. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-methoxypiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypiperidine. Retrieved from [Link]
-
ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]
-
MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
PubMed. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-methoxypiperidine. Retrieved from [Link]
-
LookChem. (n.d.). 3-METHOXYPIPERIDINE. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
LookChem. (n.d.). 3-METHOXYPIPERIDINE. Retrieved from [Link]
-
University of Arizona. (2017). Piperidine-based drug discovery. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxypiperidine. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Methoxypiperidine Hydrochloride
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 3-Methoxypiperidine hydrochloride (CAS No. 688809-94-1). As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is not merely a matter of regulatory compliance but a core component of responsible scientific practice. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep and functional understanding of laboratory safety.
Foundational Principle: Hazard-Based Waste Management
The entire disposal process is predicated on a thorough understanding of the specific risks associated with this compound. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Its risk profile dictates that it must never be disposed of via standard trash or sanitary sewer systems.[2]
The rationale for this stringent approach is rooted in the compound's inherent chemical properties and associated health risks.
| Hazard Classification | Description | Causality for Disposal Protocol |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] | Prevents contamination of water supplies and harm to wildlife if landfilled improperly. |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1] | Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent chemical burns and dermatitis. |
| Serious Eye Irritation (Category 2) | Causes significant and potentially damaging eye irritation.[1] | Mandates the use of safety glasses or goggles to prevent irreversible eye damage. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] | Necessitates handling in a well-ventilated area and avoiding the generation of dust to prevent respiratory tract damage.[4] |
The Regulatory Landscape: EPA and OSHA Mandates
Proper disposal is governed by federal and local regulations. Two primary agencies set the standards for laboratory chemical waste in the United States:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[5][6] Your institution is classified as a hazardous waste generator and must have an EPA ID number to comply.[7]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Lab Standard," requires employers to create a Chemical Hygiene Plan (CHP) .[6][8][9] This plan must include specific procedures for safe handling, storage, and disposal of hazardous chemicals.[8][9] This guide serves as a template for the disposal-specific section of your laboratory's CHP.
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures that this compound waste is handled safely from the moment it is generated to its final collection by a certified hazardous waste contractor.
Step 1: Waste Characterization
-
Immediately identify any material containing or contaminated with this compound as hazardous waste. This includes un-used or expired reagents, reaction residues, and contaminated materials (e.g., weigh boats, gloves, paper towels).
Step 2: Don Appropriate Personal Protective Equipment (PPE)
-
Before handling the waste container, ensure you are wearing the following:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Step 3: Select a Compatible Waste Container
-
Use a container that is chemically compatible with this compound and is in good condition (free of cracks or damage).[5]
-
The container must have a secure, leak-proof screw-top cap.[5][7]
-
Causality: Using an incompatible container (e.g., certain metals for acidic solutions) can lead to degradation of the container, causing leaks and hazardous spills. A secure cap prevents the release of vapors and spills if the container is tipped.
Step 4: Practice Strict Waste Segregation
-
Crucial Directive: Designate a specific waste container solely for this compound and its direct contaminants.
-
DO NOT mix this waste with other chemical streams (e.g., solvents, acids, bases).[10][11]
-
Causality: Mixing incompatible chemicals can trigger violent reactions, release toxic gases, or cause fires.[2] Furthermore, proper segregation is essential for the final disposal facility to apply the correct treatment method, such as incineration, which is common for nitrogen-containing organic compounds.[10] Thermal decomposition of piperidine derivatives can produce toxic byproducts like oxides of nitrogen (NOx) and carbon monoxide (CO), which require specialized incineration facilities to manage.[12]
Step 5: Ensure Proper Labeling
-
The waste container must be labeled clearly and accurately before any waste is added. The label must include:
Step 6: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][13]
-
The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[5][14]
-
Ensure the SAA has secondary containment (e.g., a tray or tub) capable of holding the contents of the largest container.[2]
Step 7: Arrange for Final Disposal
-
Once the container is full (do not exceed 90% capacity) or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department.[7]
-
The EHS office will schedule a pickup by a licensed hazardous waste disposal contractor. Do not attempt to transport or dispose of the chemical waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.
-
Use PPE: Do not attempt cleanup without appropriate PPE, including a respirator if dust is airborne.[4]
-
Containment & Cleanup:
-
Labeling: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it through the standard disposal protocol outlined above.
-
Decontaminate: Thoroughly wash the spill area with soap and water after the material has been removed.[4]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By integrating these scientifically grounded and regulation-compliant procedures into your laboratory's standard operations, you actively contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
-
OSHA Compliance For Laboratories. US Bio-Clean.
-
SAFETY DATA SHEET - this compound. Fisher Scientific.
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
-
3-METHOXY-PIPERIDINE HYDROCHLORIDE - Safety Data Sheet. ChemicalBook.
-
(R)-3-Methoxypiperidine hydrochloride (CAS No. 688809-95-2) SDS. Guidechem.
-
3-Methoxypiperidine | C6H13NO. PubChem, National Institutes of Health.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Piperidine - SAFETY DATA SHEET. Pentachemicals.
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, ACS Publications.
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
-
4-Methoxypiperidine hydrochloride - Safety Data Sheet. Apollo Scientific.
-
Piperidine - SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET - 1-(3-Methoxyphenyl)piperazine dihydrochloride. Fisher Scientific.
-
Safety Data Sheet: Piperidine. Carl ROTH.
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
-
SAFETY DATA SHEET - Piperidine. Fisher Scientific.
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead.
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. chemos.de [chemos.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxypiperidine Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, operational framework for handling 3-Methoxypiperidine hydrochloride, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. Here, we will dissect the necessary personal protective equipment (PPE), not just as items to be worn, but as critical components of a self-validating system of laboratory safety.
The Foundation of Safety: Hazard Identification and Risk Assessment
Proper PPE selection is not a matter of guesswork; it is the direct result of a thorough risk assessment based on the compound's specific hazards. This compound is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Understanding its toxicological profile is the first step in protecting yourself and your colleagues.
The primary risks are associated with direct contact and inhalation. The compound is a known irritant and can be harmful if ingested. The key is to establish barriers that interrupt these potential routes of exposure.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] | Warning[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4] | Warning[1][2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][4] | Warning[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] | Warning[1][2][4] |
The Core Directive: Your Personal Protective Equipment Ensemble
Your PPE is your last line of defense. Engineering controls, such as chemical fume hoods, are the first and most critical barrier. However, a comprehensive PPE strategy is essential for the moments you directly interact with the chemical.
Eye and Face Protection: Shielding Against the Irreversible
-
Why: this compound is a serious eye irritant[1][2][4]. Accidental contact from a splash or airborne dust can cause significant and potentially lasting damage.
-
What to Use: At a minimum, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5]. Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against dust and splashes from all angles.
-
When to Escalate: When handling larger quantities where the risk of a significant splash is higher, supplement your goggles with a full-face shield.
Skin Protection: An Impermeable Barrier
-
Gloves:
-
Why: This compound causes skin irritation upon contact[1][2][4]. Furthermore, the parent compound, piperidine, is toxic in contact with skin, highlighting the potential for dermal absorption within this chemical family[6]. Your gloves are the primary barrier preventing this.
-
What to Use: Wear suitable, chemical-resistant gloves tested to EN 374 standards[6][7]. Nitrile gloves are a common and effective choice for handling solids and solutions. Always check gloves for leaks or tears before use[6]. Remember that no glove material provides indefinite protection; they offer resistance for a limited time. For prolonged work, consider changing gloves periodically.
-
-
Laboratory Coat/Clothing:
-
Why: A lab coat protects your personal clothing and underlying skin from contamination[8][9]. Contaminated clothing can become a secondary source of exposure long after you've left the lab.
-
What to Use: A standard, long-sleeved laboratory coat is required. For procedures with a higher risk of spills, consider a fluid-resistant or chemical-resistant apron over your lab coat.
-
Respiratory Protection: Safeguarding Your Internal Environment
-
Why: this compound is a fine solid that can easily become airborne, and it is known to cause respiratory tract irritation[1][3]. Inhaling the dust can lead to coughing, wheezing, and discomfort[8].
-
What to Use: The primary method of respiratory protection is an engineering control. All handling of this solid compound that may generate dust must be performed within a certified chemical fume hood [9]. A fume hood protects you by continuously drawing air and airborne contaminants away from your breathing zone.
-
When to Escalate: In situations where engineering controls are not available or are insufficient (e.g., cleaning a large spill), a NIOSH-approved respirator is necessary[9]. The specific type would be determined by the scale of the exposure, but would typically involve a particulate filter. All respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational Plan: Safe Handling Workflow
The following protocol outlines a standard procedure for weighing and preparing a solution of this compound, integrating the PPE requirements into a validated workflow.
Step-by-Step Handling Protocol
-
Preparation and Area Setup:
-
Confirm that a chemical fume hood is certified and operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed[1][9].
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood to minimize reaching in and out.
-
Prepare a designated waste container for contaminated consumables.
-
-
PPE Donning Sequence:
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Put on your chemical safety goggles.
-
Perform a pre-use inspection of your gloves, then put them on, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Chemical Handling (Inside Fume Hood):
-
Carefully open the container of this compound, pointing the opening away from your face.
-
Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action gently to minimize dust generation.
-
Once weighed, gently transfer the solid into your receiving vessel (e.g., a beaker).
-
Securely close the primary container of the chemical.
-
Slowly add your solvent to the beaker, allowing the solid to dissolve.
-
-
Decontamination and PPE Doffing:
-
Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent. Dispose of the wipes in the designated waste container.
-
Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately.
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove your safety goggles.
-
Wash your hands and any exposed skin thoroughly with soap and water[1][4].
-
Workflow Visualization
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for 3-Methoxypiperidine HCl.
Emergency and Disposal Plans
Even with meticulous planning, accidents can happen. A clear, pre-defined plan for spills and waste disposal is non-negotiable.
Spill Response Protocol (Small, Solid Spill)
-
Alert & Isolate: Alert colleagues in the immediate area. If safe to do so, restrict access to the spill area.
-
Assess: Ensure you are wearing the appropriate PPE (lab coat, goggles, double-glove with nitrile gloves). If significant dust is present, evacuate and consult with your institution's safety officer.
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[9][10].
-
Collect: Carefully sweep or scoop the material and absorbent into a designated, labeled container for hazardous waste[10]. Avoid actions that create dust.
-
Decontaminate: Clean the spill area with a suitable solvent and paper towels. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the container and dispose of it through your institution's hazardous waste program[1][11].
Waste Disposal
All materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, must be treated as hazardous waste.
-
Action: Dispose of all contents and containers at an approved waste disposal plant[1][11][12]. Never dispose of this chemical down the drain[13][14].
-
Rationale: Improper disposal can lead to environmental contamination. Following established hazardous waste protocols ensures compliance with local and national regulations and protects the wider community.
By integrating this expert-level understanding of hazards with practical, step-by-step protocols, you build a system of safety that is both robust and reliable. This commitment to procedural integrity ensures that your focus remains on scientific advancement, secure in the knowledge that you are protected.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: this compound.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
- ChemicalBook. (2025, July 19). Safety Data Sheet: 3-METHOXY-PIPERIDINE HYDROCHLORIDE.
- Guidechem. (n.d.). (R)-3-Methoxypiperidine hydrochloride (CAS No. 688809-95-2) SDS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4341744, 3-Methoxypiperidine.
- Fisher Scientific. (2011, December 15). Safety Data Sheet: 1-(3-Methoxyphenyl)piperazine dihydrochloride.
- Cambridge Isotope Laboratories, Inc. (2024, September 3). Safety Data Sheet: PIPERIDINE (D11, 98%).
- CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(2-METHOXYPHENOXY)PIPERIDINE HCL.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methoxypiperidine Hydrochloride.
- Apollo Scientific. (n.d.). Safety Data Sheet: 4-Methoxypiperidine hydrochloride.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: Piperidine hydrochloride.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-METHOXY-PIPERIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 3. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. isotope.com [isotope.com]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
